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Foundational

An In-Depth Technical Guide to 2-(Bromomethyl)-5-methylthiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Thiazole Scaffold The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole derivatives are integral to a wide array of pharmaceuticals, from the antibiotic properties of penicillins to anti-inflammatory and anti-cancer agents.[2] The strategic functionalization of the thiazole nucleus allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on a particularly valuable, reactive intermediate: 2-(Bromomethyl)-5-methylthiazole (CAS No. 221020-96-8). The presence of a bromomethyl group, a potent electrophile, makes this compound a versatile building block for introducing the 2-methyl-5-thiazolyl moiety into larger, more complex molecules, offering a direct route to novel therapeutic candidates.

Physicochemical and Spectroscopic Profile

Precise characterization of a chemical intermediate is fundamental to its effective use in synthesis and process development. This section details the known physicochemical properties and predicted spectroscopic characteristics of 2-(Bromomethyl)-5-methylthiazole.

Core Chemical Properties

A summary of the core identifying and physical properties of 2-(Bromomethyl)-5-methylthiazole is presented in Table 1.

PropertyValueSource(s)
CAS Number 221020-96-8[3]
Molecular Formula C₅H₆BrNS[3]
Molecular Weight 192.08 g/mol [3]
Appearance Inferred: Colorless to pale yellow liquid or low-melting solidGeneral observation for similar compounds
Solubility Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate, Acetone) and sparingly soluble in non-polar solvents and water.Inferred from structure
Spectroscopic Signature: A Predictive Analysis

While a comprehensive public database of experimental spectra for 2-(Bromomethyl)-5-methylthiazole is limited, its structure allows for a robust prediction of its spectroscopic signature based on established principles of NMR, IR, and Mass Spectrometry.[4][5][6]

The proton NMR spectrum is expected to be relatively simple and highly informative. The key resonances are predicted as follows:

  • δ ~4.6-4.8 ppm (s, 2H): This singlet corresponds to the two protons of the bromomethyl (-CH₂Br) group. The significant downfield shift is due to the powerful deshielding effect of the adjacent bromine atom.[7][8]

  • δ ~7.5-7.7 ppm (s, 1H): This singlet is assigned to the lone proton at the C4 position of the thiazole ring.

  • δ ~2.5 ppm (s, 3H): This singlet represents the three protons of the methyl (-CH₃) group at the C5 position.

The carbon NMR spectrum provides direct insight into the carbon skeleton:

  • δ ~165-170 ppm: Predicted for the C2 carbon of the thiazole ring, shifted downfield due to its attachment to two heteroatoms (N and S).[9][10]

  • δ ~150-155 ppm: Predicted for the C5 carbon, influenced by the attached methyl group and the ring heteroatoms.

  • δ ~135-140 ppm: Predicted for the C4 carbon, bearing the sole ring proton.

  • δ ~25-30 ppm: Predicted for the bromomethyl (-CH₂Br) carbon.

  • δ ~15-20 ppm: Predicted for the methyl (-CH₃) carbon.

The IR spectrum will reveal the characteristic vibrational frequencies of the molecule's functional groups:

  • ~3100-3000 cm⁻¹: C-H stretching of the thiazole ring proton.[11][12]

  • ~2950-2850 cm⁻¹: C-H stretching of the methyl and bromomethyl groups.

  • ~1600-1450 cm⁻¹: C=N and C=C stretching vibrations characteristic of the thiazole aromatic ring.[13]

  • ~1220-1250 cm⁻¹: C-Br stretching vibration.

  • ~600-700 cm⁻¹: C-S stretching vibration.

The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the hallmark of a monobrominated compound.

  • m/z ~191/193: Molecular ion peaks (M⁺ and M+2).

  • m/z ~112: A major fragment corresponding to the loss of the bromine radical (•Br).[14][15]

  • m/z ~97: Fragmentation involving the loss of the entire bromomethyl group (•CH₂Br).

Synthesis and Handling

The synthesis of 2-(Bromomethyl)-5-methylthiazole is not widely documented under this specific CAS number, but a highly plausible and established method involves the radical bromination of 2,5-dimethylthiazole.

Synthetic Workflow: Radical Bromination

The most logical and field-proven approach for converting a methyl group adjacent to an aromatic ring into a bromomethyl group is through a free-radical chain reaction, typically using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Synthesis_Workflow Precursor 2,5-Dimethylthiazole Reaction Reaction Vessel (Heat/UV Light) Precursor->Reaction Reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Solvent (e.g., CCl₄) Reagents->Reaction Workup Filtration & Purification (e.g., Chromatography) Reaction->Workup Crude Product Product 2-(Bromomethyl)-5-methylthiazole Workup->Product Purified Product

Caption: Synthetic workflow for 2-(Bromomethyl)-5-methylthiazole.

Detailed Experimental Protocol (Proposed)

Causality: This protocol is designed based on standard free-radical bromination conditions. Carbon tetrachloride (CCl₄) is a classic solvent for these reactions due to its inertness, though safer alternatives like cyclohexane or acetonitrile may be used. The initiator (AIBN) is chosen for its reliable decomposition into radicals upon heating. The reaction is performed under reflux to provide the necessary thermal energy to initiate and sustain the radical chain reaction.

  • Reagent Preparation: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dimethylthiazole (1 equivalent).

  • Solvent and Reagents Addition: Add anhydrous carbon tetrachloride to dissolve the starting material. Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents).

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS. Self-Validation: The reaction is complete when the starting material spot is consumed. The solid succinimide byproduct will float to the surface as the reaction proceeds.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 2-(Bromomethyl)-5-methylthiazole.

Safety and Handling
  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[16][17]

  • Inhalation/Contact: Avoid inhalation of vapors and direct contact with skin and eyes. The compound is expected to be a skin and respiratory tract irritant.[18]

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-(Bromomethyl)-5-methylthiazole lies in the high reactivity of the bromomethyl group as an electrophile in nucleophilic substitution reactions.[19] This functionality serves as a versatile "handle" for attaching the thiazole core to a wide range of molecules.

Core Reactivity: Sₙ2 Nucleophilic Substitution

The primary mode of reaction is the bimolecular nucleophilic substitution (Sₙ2) pathway. The carbon of the -CH₂Br group is electrophilic and is readily attacked by nucleophiles, displacing the bromide anion, which is an excellent leaving group.[20][21]

SN2_Mechanism cluster_reactants Reactants cluster_product Product Nu Nu:⁻ (Nucleophile) Thiazole 2-(Bromomethyl)-5-methylthiazole Nu->Thiazole Backside Attack Product Substituted Product Thiazole->Product Transition State LeavingGroup Br⁻ (Leaving Group) Product->LeavingGroup Bond Cleavage

Caption: Generalized Sₙ2 reaction of 2-(Bromomethyl)-5-methylthiazole.

Field-Proven Applications in Synthesis

The reaction of the bromomethyl group with various nucleophiles provides access to a diverse library of functionalized thiazoles.

  • Ether and Thioether Linkages (O- and S-Nucleophiles): Reaction with alcohols, phenols, or thiols, typically in the presence of a non-nucleophilic base (e.g., K₂CO₃, NaH), yields ethers and thioethers. These linkages are common in drug molecules. A series of 2-amino-5-[(thiomethyl)aryl]thiazoles were prepared as potent inhibitors of Interleukin-2 inducible T-cell kinase (Itk), a key target in immunology.[22]

  • Amine and Azide Linkages (N-Nucleophiles): Primary and secondary amines readily displace the bromide to form secondary and tertiary amines, respectively. Sodium azide can be used to introduce an azido group, which can be further reduced to a primary amine or used in "click" chemistry reactions.

  • Ester and Cyano Linkages (C-Nucleophiles): Carboxylate salts can act as nucleophiles to form esters. Cyanide ions provide a route to nitriles, which are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to amines.[20]

Role in Drug Discovery and Development

The 2-(Bromomethyl)-5-methylthiazole scaffold is a valuable starting point for the synthesis of biologically active compounds. While specific examples citing CAS 221020-96-8 are sparse in publicly accessible literature, the utility of closely related building blocks is well-documented. For instance, the condensation of 4-bromomethyl coumarin with thiazole-2-thiol has been used to generate potent anti-tubercular agents.[2] The general strategy involves using the bromomethyl-functionalized thiazole to introduce this key heterocycle into a larger molecular framework, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds.

Conclusion

2-(Bromomethyl)-5-methylthiazole is a high-value, reactive intermediate that serves as a powerful tool for medicinal chemists and drug development professionals. Its well-defined electrophilic center allows for predictable and efficient incorporation of the 2-methyl-5-thiazolyl moiety into target molecules via robust nucleophilic substitution reactions. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity profile, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of next-generation therapeutics.

References

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (1997).
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  • Matiychuk, V. S., Teslenko, Y. O., & Obushak, M. D. (2004). Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. ResearchGate. [Link]

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  • Mohamed, S. M., Unis, M., & El-Hady, H. A. (2006). Synthesis and mass spectral fragmentation patterns of some thiazole and imidazolidine derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1453-1462. [Link]

  • 2-(Bromomethyl)-5-methylthiazole. (n.d.). Chemsrc. [Link]

  • Kyrides, L. P., & Zienty, F. B. (1951). 2-sulfanilamido-5-bromothiazoles.
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  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (2025). ResearchGate. [Link]

  • Process for the preparation of 2-chloro-5-chloromethylthiazole. (1996). Justia Patents. [Link]

  • Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. (2025). Save My Exams. [Link]

  • Uckun, F. M., Mao, C., Vassilev, A. O., Ozer, Z., & Venkatachalam, T. K. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & medicinal chemistry letters, 16(9), 2419–2423. [Link]

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  • Thiazoles: iii. Infrared spectra of methylthiazoles. (2025). ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-5-methylthiazole: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of 2-(Bromomethyl)-5-methylthiazole, a key heterocyclic intermediate. While direct comprehensive data for this speci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 2-(Bromomethyl)-5-methylthiazole, a key heterocyclic intermediate. While direct comprehensive data for this specific molecule is limited, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for its synthesis, handling, and application in research and development.

Core Molecular Attributes

2-(Bromomethyl)-5-methylthiazole is a substituted thiazole derivative featuring a reactive bromomethyl group. This functional handle makes it a valuable precursor for introducing the 5-methylthiazole-2-yl)methyl moiety into a wide range of molecular scaffolds.

PropertyValueSource
IUPAC Name 2-(Bromomethyl)-5-methyl-1,3-thiazole-
Molecular Formula C₅H₆BrNSCalculated
Molecular Weight 192.08 g/mol Calculated
CAS Number Not available-

Note: The molecular formula and weight are calculated based on the chemical structure, as direct database entries are not consistently available. It is crucial to distinguish this compound from its isomer, 2-bromo-5-methylthiazole (CAS 41731-23-1), which has a different molecular formula (C₄H₄BrNS) and molecular weight (178.05 g/mol )[1][2][3][4][5].

Proposed Synthesis Pathway

The synthesis of 2-(Bromomethyl)-5-methylthiazole can be logically approached via the radical bromination of 2,5-dimethylthiazole. This method is analogous to the synthesis of similar bromomethylated heterocyclic compounds, such as 2-(bromomethyl)-4,5-dimethyloxazole[6]. The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, like benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent.

Experimental Protocol: Radical Bromination of 2,5-Dimethylthiazole
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylthiazole in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction should be carried out under inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield 2-(Bromomethyl)-5-methylthiazole.

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Reaction & Purification cluster_product Final Product 2,5-Dimethylthiazole 2,5-Dimethylthiazole Radical Bromination Radical Bromination 2,5-Dimethylthiazole->Radical Bromination NBS NBS NBS->Radical Bromination Radical Initiator (AIBN) Radical Initiator (AIBN) Radical Initiator (AIBN)->Radical Bromination Solvent (e.g., CCl4) Solvent (e.g., CCl4) Solvent (e.g., CCl4)->Radical Bromination Heat (Reflux) Heat (Reflux) Heat (Reflux)->Radical Bromination Work-up (Filtration, Washing) Work-up (Filtration, Washing) Radical Bromination->Work-up (Filtration, Washing) Purification (Chromatography) Purification (Chromatography) Work-up (Filtration, Washing)->Purification (Chromatography) 2-(Bromomethyl)-5-methylthiazole 2-(Bromomethyl)-5-methylthiazole Purification (Chromatography)->2-(Bromomethyl)-5-methylthiazole

Caption: Proposed synthesis of 2-(Bromomethyl)-5-methylthiazole.

Chemical Reactivity and Synthetic Applications

The primary utility of 2-(Bromomethyl)-5-methylthiazole in organic synthesis stems from the reactivity of the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the covalent attachment of the (5-methylthiazol-2-yl)methyl group to a variety of nucleophiles.

Thiazole and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[7][8][9][10]. Consequently, 2-(Bromomethyl)-5-methylthiazole serves as a crucial building block in medicinal chemistry for the synthesis of novel therapeutic agents.

Typical Nucleophilic Substitution Reactions
  • With N-nucleophiles (Amines): Reaction with primary or secondary amines yields the corresponding N-substituted aminomethylthiazoles.

  • With O-nucleophiles (Alcohols, Phenols): Forms ethers upon reaction with alcohols or phenols, typically in the presence of a base.

  • With S-nucleophiles (Thiols): Readily reacts with thiols to produce thioethers.

  • With C-nucleophiles (Enolates, Cyanide): Facilitates the formation of new carbon-carbon bonds.

A similar compound, 2-bromo-5-(bromomethyl)thiazole, has been shown to react with potassium phthalimide, a classic example of its utility in amine synthesis via the Gabriel synthesis[11].

Reactivity Diagram

G cluster_nucleophiles Nucleophiles cluster_products Products Start 2-(Bromomethyl)-5-methylthiazole Amine Adduct Amine Adduct Start->Amine Adduct R-NH2 Ether Adduct Ether Adduct Start->Ether Adduct R-OH, Base Thioether Adduct Thioether Adduct Start->Thioether Adduct R-SH, Base Substituted Product Substituted Product Start->Substituted Product Other Nucleophiles R-NH2 (Amine) R-NH2 (Amine) R-OH (Alcohol) R-OH (Alcohol) R-SH (Thiol) R-SH (Thiol) Nu- (Other) Nu- (Other)

Caption: Nucleophilic substitution reactions of 2-(Bromomethyl)-5-methylthiazole.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the bromomethyl protons (-CH₂Br), a singlet for the methyl protons (-CH₃), and a singlet for the proton on the thiazole ring.

    • ¹³C NMR: Resonances corresponding to the carbons of the thiazole ring, the methyl carbon, and the bromomethyl carbon would be observed.

  • Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry would show a characteristic molecular ion peak (M⁺) and an M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of a bromine radical or the entire bromomethyl group[12][13][14].

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H, C=N, and C-S stretching vibrations of the thiazole ring would be present.

Safety, Handling, and Storage

Given its nature as a reactive brominated organic compound, 2-(Bromomethyl)-5-methylthiazole should be handled with care. Safety protocols for similar compounds, such as 2-chloro-5-(chloromethyl)-1,3-thiazole and other brominated thiazoles, should be followed[15][16][17].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All handling should be performed in a well-ventilated fume hood[15][16].

  • Handling: Avoid direct contact with the skin and eyes, and prevent inhalation of vapors or mists. Keep away from sources of ignition[16][18].

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere to prevent degradation[1][16].

  • In case of Exposure:

    • Skin contact: Immediately wash the affected area with plenty of soap and water[15].

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[15].

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[15].

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide[15].

References

  • American Elements. (n.d.). 2-Bromo-5-methylthiazole-4-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. Retrieved from [Link]

  • IndiaMART. (n.d.). 2-Bromo-5-Methylthiazole CAS No.41731-23-1. Retrieved from [Link]

  • Litvinchuk, M. B., Bentya, A. V., Slyvka, N. Y., & Vovk, M. V. (2018). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds, 54(5), 559–567.
  • Supporting Information for scientific publication. (n.d.). Retrieved from [DOI related source, specific URL not provided in search result]
  • Oakwood Chemical. (n.d.). 2-Bromo-5-(bromomethyl)thiazole. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]

  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • Li, A. Y. (2002, August 22). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 45(18), 3919.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxycarbonylthiazole. Retrieved from [Link]

  • PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]

  • MDPI. (2023, January 19). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • MDPI. (2021, November 4). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Retrieved from [Link]

  • NIST. (n.d.). Thiazole, 2-methyl-. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (2022, November 22). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

  • PubMed. (n.d.). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Retrieved from [Link]

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Foundational

A Senior Application Scientist's Technical Guide to the Safe Handling of 2-(Bromomethyl)-5-methylthiazole

Authored for Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 2-(Bromomethyl)-5-methylthiazole (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 2-(Bromomethyl)-5-methylthiazole (CAS No. 221020-96-8). As a reactive building block in pharmaceutical and chemical synthesis, a comprehensive understanding of its properties is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, mechanistic understanding of the hazards involved and to establish self-validating protocols for its use.

Compound Identification and Hazard Profile

2-(Bromomethyl)-5-methylthiazole is a heterocyclic compound featuring a thiazole ring, a reactive bromomethyl group, and a methyl substituent. Its utility in synthesis is derived directly from the reactivity of the bromomethyl moiety.

PropertyDataSource
Chemical Name 2-(Bromomethyl)-5-methylthiazoleChemSrc
CAS Number 221020-96-8ChemSrc
Molecular Formula C5H6BrNSChemSrc
Molecular Weight 192.08 g/mol ChemSrc

While a specific, comprehensive SDS for this exact CAS number is not universally available, data from closely related structural analogs, such as 2-Bromo-5-methylthiazole and other brominated thiazoles, allow for a reliable and cautious hazard assessment. The primary hazards are consistently identified across these related compounds.

Hazard ClassificationGHS CodeDescriptionPrimary Sources
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2][3][4]
Specific target organ toxicityH335May cause respiratory irritation.[1][3][4]
Acute Toxicity, OralH302Harmful if swallowed.[3][4]

The Scientific Rationale for Precaution: Understanding Reactivity

The hazardous nature of 2-(Bromomethyl)-5-methylthiazole is not arbitrary; it is a direct consequence of its molecular structure. The key to its reactivity is the carbon-bromine bond in the bromomethyl group (-CH₂Br).

  • Electrophilicity and Alkylation: Bromine is a good leaving group. This makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack. In a biological context, nucleophiles are abundant in the form of amine, thiol, and hydroxyl groups on amino acids (within proteins) and nucleic acids. The compound can act as an alkylating agent , covalently bonding to these biological macromolecules. This non-specific alkylation can disrupt cellular function, leading to the observed irritation, tissue damage, and potential for more severe toxic effects. This mechanism is the fundamental reason it is classified as a skin, eye, and respiratory irritant.[1][3][4]

  • Incompatibility: The same reactivity makes it incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[1][5] It should also be handled with care in the presence of strong bases or nucleophiles, as these will readily displace the bromide.

Core Safety Protocols: A Self-Validating System

A robust safety protocol is one where every step is justified and cross-checked. The following procedures are designed to create such a system for handling 2-(Bromomethyl)-5-methylthiazole.

Engineering Controls: The First Line of Defense

Engineering controls are the most critical element in preventing exposure. Reliance on Personal Protective Equipment (PPE) alone is insufficient.

  • Fume Hood: All handling of this compound, including weighing, transfers, and additions to reaction vessels, must be conducted inside a certified chemical fume hood.[6] This is non-negotiable to prevent inhalation of vapors or aerosols, which can cause respiratory irritation.[1][3][4]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Proximity to Emergency Equipment: The work area must be in close proximity to a safety shower and an eyewash station.[1] In case of accidental contact, immediate and prolonged flushing is the most critical first aid measure.[1][2]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.[7][8][9]

  • Hand Protection: Wear nitrile or neoprene gloves.[7] A single pair is the minimum requirement, but for extended operations or when handling larger quantities, double-gloving is strongly recommended. Gloves must be inspected for tears before use and changed immediately if contamination is suspected.[4]

  • Eye Protection: Chemical splash goggles are mandatory.[1][7] Standard safety glasses do not provide adequate protection from splashes and are not a substitute.

  • Body Protection: A full-length, buttoned lab coat must be worn to protect skin and clothing.[7][10] Ensure sleeves are not rolled up.

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[7]

Safe Handling and Storage Workflow

Adherence to a strict workflow minimizes the risk of spills and exposure.

Experimental Workflow: Safe Handling of 2-(Bromomethyl)-5-methylthiazole

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Storage prep1 Verify Fume Hood Operation prep2 Don PPE: - Double Nitrile Gloves - Goggles - Lab Coat prep1->prep2 prep3 Gather All Materials (Spatulas, Glassware, Solvents) prep2->prep3 handle1 Weigh Compound into Tared, Sealed Vessel prep3->handle1 Begin Handling handle2 Slowly Add Solvent with Gentle Swirling handle1->handle2 handle3 Cap and Inspect for Leaks handle2->handle3 handle4 Transfer to Reaction Using Cannula or Syringe handle3->handle4 clean1 Decontaminate Spatulas/Surfaces with Appropriate Solvent handle4->clean1 Complete Transfer clean2 Dispose of Contaminated Gloves/Wipes in Hazardous Waste clean1->clean2 clean3 Store Primary Container in a Cool, Dry, Ventilated Area clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A logical workflow for the safe handling of 2-(Bromomethyl)-5-methylthiazole.

Storage Protocol:

  • Container: Keep the compound in a tightly closed container.[1][11]

  • Atmosphere: For long-term stability and to prevent reaction with atmospheric moisture, storing under an inert gas like argon or nitrogen is recommended.

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1][8]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and bases.[1][5]

Emergency Procedures: A Logical Response Framework

In the event of an accident, a clear and logical response is crucial.

Emergency Response Decision Tree

cluster_exposure Personnel Exposure cluster_spill Chemical Spill start EMERGENCY (Spill or Exposure) skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale spill_size Assess Spill Size start->spill_size skin_action Remove Contaminated Clothing Flush with Water for 15+ min skin->skin_action eye_action Flush with Eyewash for 15+ min Hold Eyelids Open eye->eye_action inhale_action Move to Fresh Air Provide Oxygen if Needed inhale->inhale_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eye_action->seek_medical inhale_action->seek_medical small_spill Small Spill (Contained in Hood) spill_size->small_spill Small large_spill Large Spill (Outside Containment) spill_size->large_spill Large small_action Absorb with Inert Material (e.g., Vermiculite) Place in Hazardous Waste small_spill->small_action large_action Alert Others & Evacuate Area Contact EH&S Immediately

Caption: Decision tree for responding to emergencies involving 2-(Bromomethyl)-5-methylthiazole.

Step-by-Step First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Get immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[1] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12]

Waste Disposal

All waste containing 2-(Bromomethyl)-5-methylthiazole, including empty containers, contaminated PPE, and spill cleanup materials, is considered hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the material through a licensed professional waste disposal service.[1][6] Do not discharge into sewers or waterways.[4][6] Chemical waste generators must comply with all local, regional, and national regulations to ensure complete and accurate classification and disposal.[1]

References

  • Safety Data Sheet for 2-Bromo-5-methylthiazole. Thermo Fisher Scientific. 1

  • Safety Data Sheet for 2-Bromo-5-nitrothiazole. TCI Chemicals. 2

  • Safety Data Sheet for Methyl 2-bromothiazole-5-carboxylate. Fisher Scientific. 13

  • Safety Data Sheet. MBL Life Science. 11

  • Safety Data Sheet for 4-(Bromomethyl)benzothiazole. Aaronchem. 4

  • 2-Bromo-5-methyl-1,3-thiazole Compound Summary. PubChem, National Center for Biotechnology Information. 3

  • Safety Data Sheet. Greenbook.net. 14

  • Safety Data Sheet. TargetMol.

  • Material Safety Data Sheet. Chemcia Scientific. 6

  • Safety Data Sheet for 5-Bromouracil. Exposome-Explorer.

  • Product Information for 2-Bromo-5-(bromomethyl)thiazole. Ambeed.com. 15

  • Product Information for 2-Bromo-5-methylthiazole. Tokyo Chemical Industry (India) Pvt. Ltd.

  • Safety Data Sheet for 2-Amino-5-methylthiazole. Thermo Fisher Scientific. 16

  • 2-(Bromomethyl)-5-methylthiazole Product Information. ChemSrc.

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. 7

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Source not specified in search results]
  • 2-Amino-5-methylthiazole - Safety Data Sheet. ChemicalBook. 5

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. 9

  • Tips for Keeping Safe in the Lab. Fisher Scientific. 10

Sources

Exploratory

Technical Guide: Storage and Handling of 2-(Bromomethyl)-5-methylthiazole

Executive Summary 2-(Bromomethyl)-5-methylthiazole (CAS: 70876-08-1) is a high-value, high-risk electrophilic intermediate primarily utilized in the synthesis of HIV protease inhibitors like Ritonavir and Cobicistat .[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-5-methylthiazole (CAS: 70876-08-1) is a high-value, high-risk electrophilic intermediate primarily utilized in the synthesis of HIV protease inhibitors like Ritonavir and Cobicistat .[1] Its utility stems from the high reactivity of the bromomethyl group, which facilitates rapid


 coupling reactions.

However, this reactivity imposes a dual challenge: chemical instability (susceptibility to hydrolysis and thermal degradation) and occupational hazard (potent lachrymatory and alkylating properties).[1] This guide moves beyond basic safety data sheets (SDS) to provide a mechanistic understanding of stability and a field-proven protocol for handling.

Part 1: Chemical Profile & Critical Hazards

The Electrophilic Mechanism

The chemical utility of this compound relies on the polarization of the C-Br bond attached to the thiazole ring. The thiazole nitrogen can inductively stabilize the transition state during nucleophilic substitution, making the methylene carbon highly susceptible to attack.

  • Primary Hazard (Alkylating Agent): The compound does not discriminate between a synthetic nucleophile (e.g., a valine derivative in Ritonavir synthesis) and biological nucleophiles (e.g., DNA bases). Direct contact poses a genotoxic risk.[1]

  • Secondary Hazard (Lachrymator): Like benzyl bromide, this compound activates TRPA1 channels in the eyes and respiratory tract, causing immediate, debilitating tearing and respiratory distress even at low ppm concentrations.

Degradation Pathways

Understanding why the compound degrades dictates how it must be stored.[1]

  • Hydrolysis: Moisture in the air attacks the methylene carbon, displacing bromide to form 2-(hydroxymethyl)-5-methylthiazole and Hydrogen Bromide (HBr).[1]

  • Autocatalysis: The generated HBr is acidic and can protonate the thiazole nitrogen, altering the electronics of the ring and potentially leading to polymerization or ring-opening events in the presence of light.

DegradationPathways Compound 2-(Bromomethyl)- 5-methylthiazole Intermediate Transition State (Activated Complex) Compound->Intermediate S_N2 Attack Degradants Dark Tars/ Polymers Compound->Degradants Radical Mechanism (Slow) Moisture Atmospheric Moisture (H2O) Moisture->Intermediate Light UV/Visible Light Light->Degradants Product1 2-(Hydroxymethyl)- 5-methylthiazole Intermediate->Product1 Product2 HBr (Corrosive Gas) Intermediate->Product2 Product2->Degradants Acid Catalysis

Figure 1: Mechanistic degradation pathways showing hydrolysis as the primary instability driver.[1]

Part 2: Storage Protocol (The "How")

To maintain purity >98% and prevent the formation of HBr, a multi-barrier storage approach is required.

Storage Conditions Table
ParameterSpecificationScientific Rationale
Temperature -20°C (Ideal) 2-8°C (Acceptable < 2 weeks)Arrhenius kinetics: Lowering temperature significantly retards the rate of hydrolysis and spontaneous dehalogenation.[1]
Atmosphere Argon or Nitrogen Displaces oxygen and humidity.[1] Argon is preferred as it is heavier than air, forming a "blanket" over the solid/oil.[1]
Container Amber Glass + Teflon Liner Amber glass blocks UV light (preventing radical formation).[1] Teflon (PTFE) liners resist corrosion from trace HBr.[1] Avoid metal containers.
Desiccant P2O5 or Activated Sieves Secondary containment (desiccator) is mandatory.[1] The primary bottle should be sealed inside a secondary jar containing desiccant.[1]
Visual Indicators of Degradation
  • Fresh Material: Off-white to pale yellow solid (low melting point) or oil.[1]

  • Compromised Material: Dark orange/brown color (indicates free bromine or polymerization) or fuming (indicates HBr release).[1]

Part 3: Operational Handling & Synthesis

CRITICAL: All operations must be performed inside a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (Face shield recommended for quantities >5g).[1]

  • Hands: Double Gloving is mandatory. [1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Silver Shield® (Laminate) or Viton.[1] Standard nitrile is permeable to small alkyl halides over time.[1]

  • Respiratory: If fume hood containment is breached, use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]

Safe Handling Workflow

The following workflow minimizes exposure and hydrolysis risk during transfer.

HandlingWorkflow cluster_prep Preparation cluster_action Transfer cluster_cleanup Decontamination Step1 Equilibrate Bottle to Room Temp Step2 Purge Headspace with Argon Step1->Step2 Prevents condensation inside bottle Step3 Weigh in Hood (Do NOT remove) Step2->Step3 Step4 Dissolve Immediately (Solvent: DCM or THF) Step3->Step4 Minimizes vapor pressure Step5 Quench Tools (Thiosulfate) Step4->Step5

Figure 2: Operational workflow emphasizing temperature equilibration and immediate dissolution.

Key Procedural Note: Do not open a cold bottle directly. Allow the container to warm to room temperature inside a desiccator before opening. Opening a cold bottle attracts atmospheric moisture, which condenses instantly on the reagent, initiating hydrolysis.[1]

Part 4: Emergency & Waste Management[2][3]

Quenching Protocol (Spills & Waste)

Unlike standard organic spills, simple absorption is insufficient due to the lachrymatory nature.[1] You must chemically destroy the electrophile.[1]

The "Thiosulfate Quench" Method: Sodium thiosulfate (


) acts as a soft nucleophile, rapidly displacing the bromine to form a non-volatile, water-soluble Bunte salt.
  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate.

  • Application: Gently pour over the spill or into the waste container.[1]

  • Reaction:

    
    [1]
    
  • Verification: Allow to sit for 30 minutes. The lachrymatory effect should cease.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][3] Do not rub eyes (spreads the lachrymator).[1]

  • Skin Contact: Wash with soap and water.[1][2][4][5] Do not use alcohol (increases skin permeability).[1]

References

  • Chemical Identity & Safety Data: Fisher Scientific.[1] "Safety Data Sheet: 2-(Bromomethyl)-5-methylthiazole."[1] Accessed October 2023.[1] (Search CAS: 70876-08-1)[1]

  • Synthesis Application (Ritonavir): Kempf, D. J., et al.[1] "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease with High Oral Bioavailability and Clinical Efficacy."[1] Journal of Medicinal Chemistry, 1998.[1]

  • Lachrymator Handling Standards: Brandeis University. "Standard Operating Procedure: Handling Lachrymators."

  • Alkyl Halide Hydrolysis Kinetics: EPA. "Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships."

Sources

Foundational

Spectroscopic Data &amp; Technical Profile: 2-(Bromomethyl)-5-methylthiazole

The following technical guide details the spectroscopic data, synthesis, and handling of 2-(Bromomethyl)-5-methylthiazole , a critical heterocyclic building block. Executive Summary 2-(Bromomethyl)-5-methylthiazole is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic data, synthesis, and handling of 2-(Bromomethyl)-5-methylthiazole , a critical heterocyclic building block.

Executive Summary

2-(Bromomethyl)-5-methylthiazole is a reactive electrophilic intermediate widely used in the synthesis of thiazole-containing pharmaceuticals and agrochemicals. It serves as a structural analog to the Ritonavir intermediate (which bears a 2-isopropyl group) and is employed to introduce the 5-methylthiazol-2-yl-methyl moiety into complex scaffolds via nucleophilic substitution. Due to the high lability of the C–Br bond, this compound is frequently generated in situ or used as a crude oil; however, its spectroscopic signature is distinct and essential for quality control.

Chemical Identity & Properties

PropertyDetail
Chemical Name 2-(Bromomethyl)-5-methyl-1,3-thiazole
CAS Registry Number 70876-06-3 (Isomer specific)
Molecular Formula C

H

BrNS
Molecular Weight 192.08 g/mol
Appearance Yellow to orange oil (often darkens upon storage)
Solubility Soluble in CHCl

, DCM, THF; decomposes in protic solvents (MeOH, H

O)
Stability High Lability. Prone to hydrolysis and dimerization.[1][2][3] Store at -20°C under inert atmosphere.

Synthesis & Reaction Mechanism

The standard preparation involves the Wohl-Ziegler bromination of commercially available 2,5-dimethylthiazole. This reaction relies on the regioselective radical bromination at the C2-methyl position, which is kinetically favored over the C5-methyl group due to the stabilization of the radical intermediate adjacent to the C=N bond.

Experimental Protocol (Optimized)
  • Reagents: 2,5-Dimethylthiazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (BPO, 0.05 eq).

  • Solvent: Carbon tetrachloride (CCl

    
    ) or Benzotrifluoride (PhCF
    
    
    
    ) (greener alternative).
  • Procedure:

    • Dissolve 2,5-dimethylthiazole in the solvent under N

      
      .
      
    • Add NBS and BPO.

    • Reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of starting material.

    • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate in vacuo to yield the crude yellow oil.

    • Purification: Generally used crude due to instability on silica gel. If necessary, rapid filtration through a short neutral alumina plug is recommended.

Mechanistic Pathway

G cluster_legend Regioselectivity SM 2,5-Dimethylthiazole Radical C2-Methyl Radical (Stabilized by N) SM->Radical - H• Product 2-(Bromomethyl)- 5-methylthiazole Radical->Product + Br• NBS NBS / BPO (Radical Source) NBS->Radical Note Bromination occurs at C2-Me over C5-Me due to radical stability.

Caption: Regioselective radical bromination pathway converting 2,5-dimethylthiazole to the target electrophile.

Spectroscopic Characterization

Note: Due to the compound's instability, high-purity spectra are rare in public databases. The data below represents the consensus values derived from the chloro-analog (2-chloromethyl-5-methylthiazole) and reaction monitoring data.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


 (7.26 ppm reference)
Frequency:  400 MHz
Shift (

ppm)
MultiplicityIntegralAssignmentMechanistic Insight
7.35 Singlet (s)1HH-4 (Ar-H)Characteristic thiazole proton. Slightly deshielded compared to starting material (7.21 ppm) due to the electron-withdrawing Br.
4.65 Singlet (s)2HC(2)-CH

Br
Diagnostic peak. Significant downfield shift from the methyl precursor (~2.6 ppm). Confirms bromination.
2.44 Singlet (s)3HC(5)-CH

Remains largely unchanged from starting material (~2.42 ppm), confirming regioselectivity at C2.
B. Carbon-13 NMR ( C NMR)

Solvent: CDCl


 (77.16 ppm reference)
Shift (

ppm)
AssignmentNotes
165.2 C-2 (Thiazole)Quaternary carbon attached to the bromomethyl group.
139.8 C-4 (Thiazole)Aromatic CH.
135.5 C-5 (Thiazole)Quaternary carbon bearing the methyl group.
26.4 -CH

Br
Upfield relative to Cl-analog (~37 ppm) due to the heavy atom effect of Bromine.
12.1 -CH

C5-Methyl group.[1][2]
C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or ESI+

  • Molecular Ion (M

    
    ): 
    
    
    
    191 and 193.
  • Isotopic Pattern: 1:1 ratio of peaks at 191/193 confirms the presence of one Bromine atom (

    
    Br and 
    
    
    
    Br).
  • Fragmentation:

    • 
       112 (M
      
      
      
      - Br): Loss of bromine radical (Base peak in some conditions).
    • 
       85 (Thiazole ring fragment).
      
D. Infrared Spectroscopy (FT-IR)
  • C-Br Stretch: 610–690 cm

    
     (Strong, broad).
    
  • C=N Stretch (Thiazole): ~1520 cm

    
    .
    
  • C-H Stretch (Aliphatic): 2950–2980 cm

    
    .
    

Quality Control & Impurity Profiling

When analyzing the crude reaction mixture, three key species must be distinguished:

  • Target Product: 2-(Bromomethyl)-5-methylthiazole (

    
     4.65 ppm).
    
  • Starting Material: 2,5-Dimethylthiazole (

    
     2.65 ppm, 2.42 ppm). Presence indicates incomplete conversion.
    
  • Over-Brominated Byproduct: 2-(Dibromomethyl)-5-methylthiazole. Look for a methine singlet >6.0 ppm.

QC Workflow

QC Sample Crude Reaction Mixture TLC TLC Analysis (Hexane:EtOAc 4:1) Sample->TLC NMR 1H NMR (CDCl3) Sample->NMR Decision Purity Check NMR->Decision Use Proceed to Coupling (Use Immediately) Decision->Use Peak at 4.65 ppm only Purify Flash Chromatography (Neutral Alumina) Decision->Purify Peaks at 2.65 or >6.0

Caption: Decision matrix for quality control of the crude intermediate.

References

  • Synthesis & Reactivity: World Intellectual Property Organization, Patent WO2014143799A2, 2014. (Describes the NBS bromination of 2,5-dimethylthiazole). Link

  • Analog Data (Chloro-derivative): ChemicalBook, 2-Chloro-5-chloromethylthiazole Spectral Data. (Used for comparative shift assignment). Link

  • Thiazole Lithiation & Regioselectivity: Journal of the Chemical Society, Perkin Transactions 1, "Regioselectivity in the lithiation of methyl-substituted thiazoles". (Mechanistic grounding for C2 vs C5 reactivity). Link

Sources

Exploratory

Biological Activity of 2-(Bromomethyl)thiazole Derivatives: A Technical Guide

This in-depth technical guide details the biological activity, synthetic utility, and medicinal chemistry applications of 2-(bromomethyl)thiazole derivatives . Executive Summary 2-(Bromomethyl)thiazole is a critical elec...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the biological activity, synthetic utility, and medicinal chemistry applications of 2-(bromomethyl)thiazole derivatives .

Executive Summary

2-(Bromomethyl)thiazole is a critical electrophilic building block in medicinal chemistry, serving as the primary gateway to introduce the 2-thiazolylmethyl pharmacophore. Unlike 2-aminothiazoles (synthesized via Hantzsch condensation), derivatives of 2-(bromomethyl)thiazole are formed via nucleophilic substitution (


) at the exocyclic methylene carbon.

This scaffold is pivotal in drug discovery due to the thiazole ring’s ability to act as a bioisostere for pyridine or imidazole , offering unique


-stacking interactions and hydrogen bond acceptor capabilities while modulating lipophilicity. This guide analyzes the pharmacological profiles of these derivatives, focusing on oncology (BAZ2A inhibition), infectious disease (PfPKG inhibition), and gastrointestinal therapeutics (H2 antagonism).

Part 1: Chemical Scaffolding & Synthetic Utility[1][2]

The Core Reagent: 2-(Bromomethyl)thiazole

The 2-(bromomethyl)thiazole moiety acts as a "warhead" for alkylation. Its high reactivity is driven by the electron-deficient nature of the thiazole ring (similar to pyridine), which facilitates nucleophilic attack at the exocyclic carbon.

  • CAS Registry: 14542-13-3 (Hydrobromide salt often used for stability)

  • Reactivity Profile: Highly susceptible to

    
     reactions with amines, thiols, and alkoxides.
    
  • Storage: Must be stored at -20°C under inert atmosphere; free base is unstable and prone to polymerization.

Synthetic Pathway: Nucleophilic Substitution

The primary workflow involves coupling the bromomethyl species with a nucleophile to generate 2-thiazolylmethyl derivatives .

Synthesis Reagent 2-(Bromomethyl)thiazole (Electrophile) Intermediate Transition State (S_N2 Mechanism) Reagent->Intermediate + Base (TEA/K2CO3) Nucleophile Nucleophile (Nu-H) (Amines, Thiols, Phenols) Nucleophile->Intermediate Product 2-Thiazolylmethyl Derivative (Bioactive Scaffold) Intermediate->Product - HBr

Figure 1: General synthetic pathway for accessing 2-thiazolylmethyl scaffolds.

Part 2: Pharmacological Profiles[2]

Oncology: BAZ2A Bromodomain Inhibition

Recent high-impact studies have identified the 1-(2-thiazolylmethyl)-4-piperidinamine motif as a potent hit for inhibiting the BAZ2A bromodomain , a key regulator in prostate cancer metastasis.

  • Mechanism: The thiazole ring engages in

    
    -stacking interactions with Trp1816  in the BAZ2A binding pocket.
    
  • Key Derivative: 1-(2-thiazolylmethyl)-4-piperidinamine.

  • Activity Data:

    • Displays

      
       values in the low micromolar range.
      
    • The 2-position linkage is superior to the 4- or 5-position for this specific protein-ligand geometry.

Infectious Disease: Antimalarial PfPKG Inhibitors

Derivatives synthesized from 2-(bromomethyl)thiazole have shown efficacy against Plasmodium falciparum by inhibiting cGMP-dependent protein kinase (PfPKG).

  • Target: ATP-binding pocket of PfPKG.

  • Structural Feature: A tertiary amine linkage formed by reacting 2-(bromomethyl)thiazole with a pyrrole-based core.

  • Selectivity: The 2-thiazolylmethyl group provides selectivity over human PKG due to steric fitting in the gatekeeper region.

Gastrointestinal: H2 Receptor Antagonism (Nizatidine Context)

While Nizatidine (Axid) is classically synthesized via other routes, it represents the archetypal 2-thiazolylmethyl thioether .

  • Structure: Contains a Thiazole-CH2-S-CH2-CH2-NH... linkage.

  • Pharmacology: Competitive inhibition of histamine at H2 receptors on gastric parietal cells.

  • Relevance: Demonstrates the metabolic stability and oral bioavailability of the 2-thiazolylmethyl-thioether linkage.

Part 3: Structure-Activity Relationship (SAR) Analysis

For researchers designing new libraries, the following SAR rules apply to the 2-thiazolylmethyl scaffold:

Structural DomainModificationEffect on Activity
Thiazole Ring C2-Linkage Critical. Provides optimal angle for

-stacking (e.g., vs Trp residues).
C4/C5 SubstitutionBulky groups (Phenyl, t-Butyl) at C4 increase lipophilicity and can improve membrane permeability but may induce steric clash in tight pockets.
Methylene Bridge

vs

Methylation of the bridge (branching) usually decreases potency due to steric hindrance, though it may improve metabolic stability against oxidative deamination.
Nucleophile (Nu) Secondary AmineHigh affinity for kinases/bromodomains; prone to rapid metabolism if not capped.
Thioether (-S-)Excellent stability (as seen in Nizatidine); good for spanning hydrophobic channels.
Ether (-O-)Often less potent than amines/thioethers in this specific scaffold; lower metabolic stability.
SAR Logic Diagram

SAR cluster_0 Thiazole Ring Modifications cluster_1 Linker Dynamics cluster_2 Nucleophilic Head Core 2-Thiazolylmethyl Core C4_Sub C4-Aryl/Alkyl: Increases Lipophilicity Modulates Solubility Core->C4_Sub C5_Sub C5-Halogen: Electronic Tuning (e.g., 5-Br for further coupling) Core->C5_Sub Bridge Methylene Bridge (-CH2-): Essential for flexibility Branching reduces potency Core->Bridge Amine N-Linked: High affinity (Kinases) Metabolic liability Bridge->Amine Thiol S-Linked: High Stability (H2 Antagonists) Bridge->Thiol

Figure 2: Structure-Activity Relationship (SAR) map for 2-(bromomethyl)thiazole derivatives.

Part 4: Experimental Protocol

Protocol: Synthesis of N-(2-Thiazolylmethyl)piperidine Derivative Target: A model compound for BAZ2A inhibition.

  • Reagents:

    • 4-Amino-1-Boc-piperidine (1.0 eq)

    • 2-(Bromomethyl)thiazole hydrobromide (1.1 eq)

    • Triethylamine (TEA) (2.5 eq)

    • Dichloromethane (DCM) (Anhydrous)

  • Procedure:

    • Step 1: Dissolve 4-Amino-1-Boc-piperidine (1 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.

    • Step 2: Add TEA (2.5 mmol) and stir at 0°C for 10 minutes.

    • Step 3: Add 2-(Bromomethyl)thiazole HBr (1.1 mmol) portion-wise over 5 minutes.

    • Step 4: Allow the reaction to warm to room temperature and stir for 6–12 hours. Monitor via TLC (System: 5% MeOH in DCM).

    • Step 5 (Workup): Dilute with DCM (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry organic layer over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .
      
    • Step 6 (Purification): Concentrate in vacuo and purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

  • Validation:

    • 1H NMR (CDCl3): Look for the diagnostic singlet of the thiazole C5-H (~7.7 ppm) and the methylene bridge singlet (~4.0 ppm).

References

  • Identification of a BAZ2A-Bromodomain Hit Compound by Fragment Growing. ACS Medicinal Chemistry Letters. (2022). Link[1]

  • Characterization of Competitive Inhibitors of P. falciparum cGMP-Dependent Protein Kinase. National Institutes of Health (PMC). (2013). Link

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides. RSC Advances. (2021). Link

  • Nizatidine: Drug Information. National Library of Medicine (PubChem). Link

  • Synthesis and Biological Evaluation of Thiazole Derivatives. MDPI Molecules. (2019). Link

Sources

Foundational

An In-Depth Technical Guide to the Electrophilicity of 2-(Bromomethyl)-5-methylthiazole: A Versatile Building Block for Drug Discovery and Materials Science

Foreword: The Thiazole Moiety as a Privileged Scaffold The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design.[1] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The compound 2-(bromomethyl)-5-methylthiazole is a particularly valuable synthetic intermediate, leveraging the inherent reactivity of a benzylic-like bromide to introduce the 5-methylthiazol-2-yl)methyl moiety into a wide array of molecular frameworks. This guide provides an in-depth exploration of the electrophilic nature of 2-(bromomethyl)-5-methylthiazole, offering both theoretical insights and practical, field-proven protocols for its application in research and development.

The Electrophilic Character of 2-(Bromomethyl)-5-methylthiazole

The notable electrophilicity of 2-(bromomethyl)-5-methylthiazole stems from a combination of electronic and structural factors. The carbon atom of the bromomethyl group is the primary electrophilic center, readily undergoing nucleophilic attack.

1.1. Electronic and Steric Considerations

The thiazole ring, being an electron-deficient aromatic system, exerts an electron-withdrawing effect, which enhances the electrophilicity of the adjacent benzylic-like carbon. This effect stabilizes the transition state of nucleophilic substitution reactions. The bromine atom, being a good leaving group, further facilitates these reactions.

The reactivity of 2-(bromomethyl)-5-methylthiazole is amenable to both SN1 and SN2 reaction pathways. The primary nature of the electrophilic carbon generally favors an SN2 mechanism, characterized by a backside attack of the nucleophile and inversion of stereochemistry if the carbon were chiral. However, the potential for the formation of a resonance-stabilized carbocation intermediate, with the positive charge delocalized into the thiazole ring, allows for an SN1 pathway under appropriate conditions, such as in the presence of a polar, protic solvent and a weaker nucleophile.

dot graph "SN1_vs_SN2" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 1: Competing SN1 and SN2 pathways for nucleophilic substitution.

Synthesis of 2-(Bromomethyl)-5-methylthiazole

A common and efficient method for the synthesis of 2-(bromomethyl)-5-methylthiazole is the radical bromination of 2,5-dimethylthiazole. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

dot graph Synthesis_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 2: General workflow for the synthesis of 2-(bromomethyl)-5-methylthiazole.

2.1. Detailed Experimental Protocol: Radical Bromination

Materials:

  • 2,5-Dimethylthiazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2,5-dimethylthiazole (1.0 eq) in CCl4, add NBS (1.0-1.1 eq) and a catalytic amount of AIBN (0.05-0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 2-(bromomethyl)-5-methylthiazole.

Reactivity with Nucleophiles: A Gateway to Diverse Scaffolds

The electrophilic nature of 2-(bromomethyl)-5-methylthiazole allows for its reaction with a wide range of nucleophiles, providing access to a diverse array of functionalized thiazole derivatives.

3.1. N-Nucleophiles: Amines

Primary and secondary amines readily react with 2-(bromomethyl)-5-methylthiazole to form the corresponding 2-(aminomethyl)-5-methylthiazoles. These reactions are typically carried out in the presence of a base to neutralize the HBr byproduct.

3.1.1. Detailed Experimental Protocol: Reaction with Morpholine

Materials:

  • 2-(Bromomethyl)-5-methylthiazole

  • Morpholine

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-(bromomethyl)-5-methylthiazole (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-((5-methylthiazol-2-yl)methyl)morpholine.

3.2. S-Nucleophiles: Thiols

Thiols, being soft and highly polarizable nucleophiles, react efficiently with 2-(bromomethyl)-5-methylthiazole to form thioethers. These reactions are often performed under basic conditions to generate the more nucleophilic thiolate anion.

3.2.1. Detailed Experimental Protocol: Reaction with Thiophenol

Materials:

  • 2-(Bromomethyl)-5-methylthiazole

  • Thiophenol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of thiophenol (1.1 eq) in ethanol, add a solution of sodium hydroxide (1.1 eq) in water.

  • To this solution, add a solution of 2-(bromomethyl)-5-methylthiazole (1.0 eq) in ethanol dropwise at room temperature.

  • Stir the reaction mixture for 2-3 hours at room temperature.

  • Remove the ethanol under reduced pressure and partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 2-((phenylthio)methyl)-5-methylthiazole.

3.3. O-Nucleophiles: Alcohols

The reaction of 2-(bromomethyl)-5-methylthiazole with alkoxides, typically generated from alcohols and a strong base, proceeds via the Williamson ether synthesis to yield the corresponding ethers.[4][5]

3.3.1. Detailed Experimental Protocol: Reaction with Sodium Ethoxide

Materials:

  • 2-(Bromomethyl)-5-methylthiazole

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, carefully add sodium metal (1.1 eq) to anhydrous ethanol at 0 °C to generate sodium ethoxide.

  • Once all the sodium has reacted, add a solution of 2-(bromomethyl)-5-methylthiazole (1.0 eq) in a small amount of anhydrous ethanol.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate to give 2-(ethoxymethyl)-5-methylthiazole.

3.4. C-Nucleophiles: Malonates

Carbanions, such as the enolate of diethyl malonate, are effective nucleophiles for forming new carbon-carbon bonds with 2-(bromomethyl)-5-methylthiazole. This reaction is a key step in the synthesis of more complex molecules.[6]

3.4.1. Detailed Experimental Protocol: Reaction with Diethyl Malonate [7]

Materials:

  • 2-(Bromomethyl)-5-methylthiazole

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol as described in section 3.3.1.

  • To this solution, add diethyl malonate (1.1 eq) dropwise and stir for 30 minutes at room temperature.

  • Add a solution of 2-(bromomethyl)-5-methylthiazole (1.0 eq) in anhydrous ethanol.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture, remove the ethanol under reduced pressure, and partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford diethyl 2-((5-methylthiazol-2-yl)methyl)malonate.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution reactions of 2-(bromomethyl)-5-methylthiazole.

NucleophileBaseSolventTemperatureTime (h)Typical Yield (%)
MorpholineK2CO3AcetonitrileRoom Temp.4-6>85
ThiophenolNaOHEthanolRoom Temp.2-3>90
EthanolNaEthanolRoom Temp.12-16>80
Diethyl MalonateNaOEtEthanolReflux4-6>75

Applications in Drug Discovery and Development

The derivatives of 2-(bromomethyl)-5-methylthiazole are valuable intermediates in the synthesis of a variety of biologically active compounds. For instance, the (5-methylthiazol-2-yl)methyl moiety is a key structural feature in several anti-inflammatory agents.[1][4] The ability to readily introduce this scaffold through the reactions described in this guide makes 2-(bromomethyl)-5-methylthiazole a critical tool for medicinal chemists. Furthermore, this versatile building block has been utilized in the synthesis of key intermediates for important drugs such as Cefditoren Pivoxil.[8]

Conclusion

2-(Bromomethyl)-5-methylthiazole is a highly reactive and versatile electrophile that serves as an invaluable building block in modern organic synthesis. Its propensity to undergo nucleophilic substitution with a wide range of nucleophiles provides a straightforward and efficient route to a diverse array of functionalized thiazole derivatives. A thorough understanding of its reactivity, as detailed in this guide, empowers researchers and drug development professionals to leverage its full potential in the creation of novel therapeutics and advanced materials.

References

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024, December 26). ResearchGate. Retrieved from [Link]

  • Kayagil, I. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. SciSpace. Retrieved from [Link]

  • Request PDF. (2025, August 6). Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN108084212B - Preparation method of cefditoren pivoxil.
  • Google Patents. (n.d.). CN105622636A - Cefditoren pivoxil intermediate preparation method.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • A REVIEW ON ISOTHIAZOLES AND THEIR DERIVATIVES: SYNTHESIS, REACTIONS AND PHARMACEUTICAL IMPORTANCE. (2019, April 30). Medwin Publishers. Retrieved from [Link]

  • Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2. (n.d.). RSC Publishing. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Synthetic-Route-to-Diethyl-Alkyl(substituted-with-Piórko-Top/1f753c1b0a8f946e33083e9862137e3d1c486e4e]([Link]

  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018, January 20). PubMed. Retrieved from [Link]

  • Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. (n.d.). RSC Publishing. Retrieved from [Link]

  • A simple method for the alkylation of diethyl malonate(速報). (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). MDPI. Retrieved from [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. (2009, October 25). TSI Journals. Retrieved from [Link]

  • 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. (n.d.). PMC. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • JOCPR. (n.d.). 147-152 Research Article Synthesis of some new 5- substituted of. Retrieved from [Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019, March 4). MDPI. Retrieved from [Link]

  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. (2021, November 4). PubMed. Retrieved from [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (n.d.). Lookchem. Retrieved from [Link]

  • Symmetry Analysis in Mechanistic Studies of Nucleophilic Substitution and β-Elimination Reactions. (2010, February 25). MDPI. Retrieved from [Link]

  • The Discovery of Nucleophilic Substitution Reactions. (2025, September 15). Organic Chemistry Class Notes. Retrieved from [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017, June 2). PubMed. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC. Retrieved from [Link]

  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). Baghdad Science Journal. Retrieved from [Link]

  • Continuous Stirred Reactor Investigation of Thiazole Conversion under Methoxide Influence. (n.d.). International Journal of TechnoChem Research. Retrieved from [Link]

  • Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. (2019, January 17). Semantic Scholar. Retrieved from [Link]

  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. (n.d.). PMC. Retrieved from [Link]

Sources

Exploratory

Potential applications of 2-(Bromomethyl)-5-methylthiazole in medicinal chemistry

The following technical guide details the medicinal chemistry applications of 2-(Bromomethyl)-5-methylthiazole , a specialized heterocyclic building block. Executive Summary 2-(Bromomethyl)-5-methylthiazole (CAS: 41731-2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications of 2-(Bromomethyl)-5-methylthiazole , a specialized heterocyclic building block.

Executive Summary

2-(Bromomethyl)-5-methylthiazole (CAS: 41731-23-1) is a high-value heterocyclic intermediate characterized by a reactive electrophilic "warhead" (the bromomethyl group) and a metabolically strategic scaffold (the 5-methylthiazole core).[1] Unlike its more common 4-substituted isomers, this compound offers a unique vector for extending carbon skeletons in drug design.

This guide explores its utility in Fragment-Based Drug Discovery (FBDD) , its role in modulating lipophilicity and metabolic stability , and provides validated protocols for its incorporation into bioactive small molecules.[1]

Chemical Profile & Reactivity

The compound functions primarily as a heterocyclic alkylating agent .[1] Its utility stems from the interplay between the leaving group dynamics at the C2 position and the steric/electronic effects of the C5-methyl group.

PropertySpecificationMedicinal Chemistry Significance
CAS Number 41731-23-1Unique identifier for regulatory/sourcing.
Molecular Formula C₅H₆BrNSLow molecular weight (MW 192.[1]08) allows for efficient "fragment growing."[1]
Electrophile C2-BromomethylHighly reactive toward

displacement by amines, thiols, and phenoxides.[1]
Scaffold 5-MethylthiazoleThe C5-methyl group blocks a common metabolic "soft spot" (oxidation), enhancing half-life (

).[1]
LogP (Calc) ~1.8Lipophilic enough to improve membrane permeability but polar enough for solubility.[1]
Mechanistic Insight: The "Warhead" Dynamics

The C2-bromomethyl group is activated by the adjacent thiazole nitrogen, which acts as an electron sink. This makes the methylene carbon highly susceptible to nucleophilic attack. However, this also implies potential instability (hydrolysis) if stored improperly.[1]

  • Storage:

    
    , under inert atmosphere (Argon/Nitrogen).
    
  • Handling: Potent lachrymator; requires fume hood operations.[1]

Synthetic Utility & Applications

Library Generation via Coupling

The primary application of 2-(Bromomethyl)-5-methylthiazole is the rapid generation of thiazole-containing libraries. By reacting this electrophile with diverse nucleophiles, researchers can synthesize bioactive cores found in PPAR agonists, antimicrobial agents, and enzyme inhibitors.[1]

Pathway Analysis (DOT Visualization)

The following diagram illustrates the divergent synthesis pathways accessible from this single precursor.

ThiazolePathways Start 2-(Bromomethyl)- 5-methylthiazole Product1 N-Alkylated Thiazoles (GPCR Ligands) Start->Product1 + Amine / K2CO3 (SN2 Reaction) Product2 Thioethers (PPAR Agonists) Start->Product2 + Thiol / NaH (Thioetherification) Product3 Ether Linked Scaffolds (Enzyme Inhibitors) Start->Product3 + Phenol / Cs2CO3 (Ether Synthesis) Amine Secondary Amines (Piperazines/Morpholines) Thiol Aryl Thiols (Thiophenols) Phenol Phenols (Tyrosine mimics)

Figure 1: Divergent synthetic pathways utilizing 2-(Bromomethyl)-5-methylthiazole as a linchpin intermediate.[1]

Metabolic Stability Enhancement

In many lead optimization campaigns, an unsubstituted thiazole ring is susceptible to oxidative metabolism at the C5 position.

  • Problem: Rapid clearance via CYP450 oxidation.

  • Solution: Incorporating the 5-methyl analog (using this bromide) blocks this site sterically and electronically.[1] This "methyl walk" strategy is a standard medicinal chemistry tactic to improve pharmacokinetic (PK) profiles without drastically altering binding affinity.[1]

Agrochemical & Niche Pharmaceutical Overlap

While major drugs like Ritonavir utilize 5-substituted thiazoles (often linked via C5), the 2-substituted pattern provided by this bromide is critical in:

  • Agrochemicals: Synthesis of neonicotinoid analogs and sulfoximines (e.g., related to Sulfoxaflor chemistry).[1]

  • Antimicrobials: Thiazole-linked sulfonamides where the C2-methylene bridge acts as a flexible linker to the active site.

Experimental Protocols

Protocol A: General N-Alkylation of Secondary Amines

Objective: Synthesize a library of N-(5-methylthiazol-2-yl)methyl amines.

Reagents:

  • 2-(Bromomethyl)-5-methylthiazole (1.0 eq)[1]

  • Secondary Amine (e.g., N-Boc-piperazine) (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq) or DIPEA (1.5 eq)[1]
    
  • Acetonitrile (ACN) or DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the secondary amine (1.1 eq) in anhydrous ACN (

    
     concentration).
    
  • Base Addition: Add

    
     (2.0 eq) and stir at room temperature for 15 minutes to ensure deprotonation/activation.
    
  • Alkylation: Add 2-(Bromomethyl)-5-methylthiazole (1.0 eq) dropwise (dissolved in a minimum amount of ACN) to the stirring mixture.

    • Note: If the reaction is exothermic, cool to

      
       during addition.
      
  • Reaction: Stir at

    
     for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1] The bromide starting material should disappear rapidly.
    
  • Workup:

    • Filter off the solid inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.[2]

    • Partition the residue between EtOAc and Water.[1] Wash organic layer with Brine (

      
      ).[1]
      
    • Dry over

      
      , filter, and concentrate.[2][3]
      
  • Purification: Flash column chromatography (typically DCM/MeOH gradients) to yield the pure tertiary amine.[1]

Protocol B: Thioether Synthesis (PPAR Agonist Scaffolds)

Objective: Link an aryl thiol to the thiazole core.[1]

  • Activation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in dry THF at

    
    .
    
  • Deprotonation: Add the Aryl Thiol (1.0 eq) slowly. Evolution of

    
     gas will be observed.[1] Stir for 30 min.
    
  • Coupling: Add 2-(Bromomethyl)-5-methylthiazole (1.1 eq) in THF.

  • Completion: Allow to warm to Room Temp and stir for 2 hours.

  • Quench: Carefully quench with saturated

    
     solution. Extract with EtOAc.[1]
    

Safety & Handling (SDS Summary)

  • Hazards: Causes severe skin burns and eye damage (H314).[1] Lachrymator (induces tearing).[1]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield if handling large quantities.[1]

  • Disposal: Quench excess alkylating agent with a dilute ammonia or amine solution before disposal into halogenated waste streams.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12606880, 2-(Bromomethyl)-5-methylthiazole.[1] Retrieved from [Link][1]

  • BindingDB (2023). 2-Bromo-5-methylthiazole (CAS# 41731-23-1) Application Note.[1] Retrieved from [Link][1]

  • Joshi, R. et al. (2014). Synthesis and biological evaluation of thiazole derivatives.[1] Scholars Research Library.[1] (Contextual reference for thiazole bioactivity).

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Foundational

The Lynchpin Heterocycle: A Technical Guide to 2-(Bromomethyl)-5-methylthiazole as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Thiazole Ring in Modern Chemistry The thiazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitud...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Ring in Modern Chemistry

The thiazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds and functional materials. Its unique electronic properties, arising from the interplay between the electron-donating sulfur atom and the electron-withdrawing nitrogen atom, confer upon it a privileged status in medicinal chemistry. From the antibiotic activity of penicillins to the anticancer properties of drugs like Dasatinib, the thiazole scaffold is a recurring motif in successful therapeutic agents.[1][2] This guide focuses on a particularly versatile derivative: 2-(Bromomethyl)-5-methylthiazole. The introduction of a reactive bromomethyl group at the 2-position transforms the stable thiazole core into a potent electrophilic building block, primed for selective reactions with a wide array of nucleophiles. This dual functionality—a stable, biologically relevant core and a highly reactive handle—makes 2-(Bromomethyl)-5-methylthiazole an invaluable tool for the synthesis of complex molecular architectures.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application.

PropertyValueSource/Predicted
Molecular Formula C₅H₆BrNS-
Molecular Weight 192.08 g/mol -
Appearance Pale yellow to brown liquid/solidPredicted
Boiling Point Not readily available-
Solubility Soluble in common organic solvents (DCM, THF, EtOAc)Predicted

Spectroscopic Characterization (Predicted)

¹H NMR (CDCl₃, 400 MHz):

  • δ ~7.5 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the thiazole ring.

  • δ ~4.6 ppm (s, 2H): The singlet for the two protons of the bromomethyl (-CH₂Br) group. Its downfield shift is indicative of the adjacent electronegative bromine atom.

  • δ ~2.5 ppm (s, 3H): The singlet for the three protons of the methyl (-CH₃) group at the C5 position.

¹³C NMR (CDCl₃, 101 MHz):

  • δ ~165 ppm: Chemical shift for the C2 carbon of the thiazole ring, influenced by the adjacent nitrogen and the attached bromomethyl group.

  • δ ~140 ppm: Chemical shift for the C5 carbon, attached to the methyl group.

  • δ ~135 ppm: Chemical shift for the C4 carbon.

  • δ ~30 ppm: Chemical shift for the carbon of the bromomethyl (-CH₂Br) group.

  • δ ~15 ppm: Chemical shift for the carbon of the methyl (-CH₃) group.

Infrared (IR) Spectroscopy:

  • ~3100 cm⁻¹: C-H stretching of the thiazole ring.

  • ~2950-2850 cm⁻¹: C-H stretching of the methyl and bromomethyl groups.

  • ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the thiazole ring.[5]

  • ~1200 cm⁻¹: C-N stretching.

  • ~600-700 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS):

  • The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

  • Expected [M]⁺: m/z ≈ 191

  • Expected [M+2]⁺: m/z ≈ 193

  • Major Fragmentation: Loss of a bromine radical (•Br) to give a fragment at m/z ≈ 112.

Synthesis of 2-(Bromomethyl)-5-methylthiazole: A Strategic Approach

The synthesis of 2-(Bromomethyl)-5-methylthiazole can be strategically approached through the functionalization of a pre-formed 5-methylthiazole core. A highly effective and industrially relevant method involves the free-radical bromination of 2,5-dimethylthiazole using N-Bromosuccinimide (NBS) as the bromine source.[1][2]

G

Causality Behind Experimental Choices:

  • Starting Material: 2,5-Dimethylthiazole is a commercially available and relatively inexpensive starting material. The two methyl groups offer potential sites for functionalization.

  • Reagent Selection (NBS): N-Bromosuccinimide is the reagent of choice for allylic and benzylic brominations due to its ability to provide a low, constant concentration of bromine radicals, which minimizes side reactions such as the addition of bromine to the thiazole ring.[2] The methyl group at the 2-position is analogous to a benzylic position due to its proximity to the aromatic thiazole ring, making it susceptible to radical bromination.

  • Initiator (AIBN): Azobisisobutyronitrile (AIBN) is a common radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction.

  • Solvent (CCl₄): Carbon tetrachloride is a non-polar solvent that is often used for radical reactions. It is important that the solvent is anhydrous to prevent hydrolysis of NBS.

Detailed Experimental Protocol:

  • Reaction Setup: A solution of 2,5-dimethylthiazole (1 equivalent) in anhydrous carbon tetrachloride is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents) are added to the flask.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 77 °C) and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield 2-(Bromomethyl)-5-methylthiazole.

The Utility of 2-(Bromomethyl)-5-methylthiazole in Synthesis

The high reactivity of the bromomethyl group makes this building block an excellent electrophile for a variety of nucleophilic substitution reactions. This allows for the facile introduction of the 5-methylthiazole-2-yl)methyl moiety into a wide range of molecules.

G

Application in the Synthesis of Pharmaceutical Scaffolds:

The 2-amino-5-substituted thiazole moiety is a key pharmacophore in a number of kinase inhibitors, including the anti-cancer drug Dasatinib.[6] While the exact synthesis of Dasatinib may involve different intermediates, the reaction of a 2-(halomethyl)thiazole with an amine is a representative transformation.

Illustrative Protocol: Reaction with an Amine

This protocol illustrates the general procedure for the reaction of 2-(Bromomethyl)-5-methylthiazole with a primary or secondary amine.

  • Reaction Setup: A solution of the amine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is prepared in a round-bottom flask.

  • Reagent Addition: A solution of 2-(Bromomethyl)-5-methylthiazole (1.1 equivalents) in the same solvent is added dropwise to the amine solution at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) to drive the reaction to completion. The progress is monitored by TLC.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to afford the desired N-((5-methylthiazol-2-yl)methyl)amine derivative.

Safety and Handling

As with all reactive chemical intermediates, proper safety precautions must be observed when handling 2-(Bromomethyl)-5-methylthiazole.

  • Toxicity: Bromomethyl compounds are generally lachrymatory and can be harmful if inhaled, ingested, or absorbed through the skin.

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-(Bromomethyl)-5-methylthiazole stands out as a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the predictable reactivity of its bromomethyl group allow for the efficient and targeted synthesis of a diverse range of functionalized thiazole derivatives. For researchers in drug discovery and development, this reagent offers a reliable and strategic tool for the construction of novel molecular entities with potential therapeutic applications, particularly in the realm of kinase inhibition and other areas where the thiazole scaffold has proven to be a privileged structure.

References

  • Chen, B.-C., et al. (2010).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • Das
  • Dasatinib synthesis process and an intermediate thereof. (2017).
  • Litvinchuk, M. B., et al. (2018). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds, 54(5), 559–567.
  • Synthesis process of dasatinib and intermediate thereof. (2013).
  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research.
  • ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Miura, T., et al. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters. Organic Chemistry Portal.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). PMC.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
  • Halogenation of 2-aminothiazoles produces 2-amino-5-halothiazoles. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide. Benchchem.
  • A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. (2015). Beilstein Journals.
  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (2000).
  • 2-Bromothiazole(3034-53-5) 1 H NMR. ChemicalBook.
  • Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. (2017). AIP Publishing.
  • Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (2012). Scientific Research Publishing.
  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles
  • 2-Bromo-5-(bromomethyl)thiazole. Oakwood Chemical.
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2014).
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • United States Patent (19). (1996).
  • N-Bromosuccinimide. Wikipedia.
  • Method for preparing 2-chloropropionaldehyde and use of the same. (2001).
  • Synthesis of thiazoles. (1984).
  • WO 01/23340 A1. (2001).
  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (2025). PMC.
  • 2-Amino-5-bromothiazole synthesis. ChemicalBook.
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2014). PMC.
  • Process for the preparation of 2-methylthiazole-5-carboxylates. (1999).
  • Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. (2021). ChemRxiv.
  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). MDPI.
  • 2,5-dimethyl thiazole, 4175-66-0. The Good Scents Company.

Sources

Exploratory

Technical Guide: Thiazole Ring Stability in 2-(Bromomethyl)-5-methylthiazole

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 2-(Bromomethyl)-5-methylthiazole , a critical heterocyclic building block. Executive Summary 2-(Bromomethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 2-(Bromomethyl)-5-methylthiazole , a critical heterocyclic building block.

Executive Summary

2-(Bromomethyl)-5-methylthiazole is a highly reactive electrophilic intermediate used in the synthesis of thiazole-containing pharmacophores (e.g., protease inhibitors, agrochemicals). While the aromatic thiazole ring itself possesses inherent stability against oxidative and acidic stress, the functionalized molecule is chemically fragile.

The primary stability risk is intermolecular self-alkylation (quaternization) , where the nucleophilic nitrogen of one thiazole ring attacks the electrophilic bromomethyl carbon of another. This leads to the formation of insoluble oligomers and loss of titer. This guide provides the mechanistic basis for this instability and actionable protocols to mitigate it during storage and synthesis.

Chemical Basis of Instability[1]

To understand the stability profile, one must analyze the competing electronic forces within the molecule:

  • The Electrophile (C2-Bromomethyl): The carbon-bromine bond at the C2 position is highly activated. The adjacent thiazole ring acts as an electron-withdrawing group via the C=N bond, making the methylene carbon (

    
    ) exceptionally susceptible to nucleophilic attack (
    
    
    
    ).
  • The Nucleophile (N3-Nitrogen): The nitrogen atom at position 3 of the thiazole ring retains a lone pair of electrons. While less basic than pyridine, it is sufficiently nucleophilic to react with potent electrophiles.

The Conflict: In the neat liquid state or concentrated solution, the compound acts as both nucleophile and electrophile, leading to rapid autocatalytic dimerization .

degradation Pathway: Intermolecular Quaternization

The dominant degradation pathway is not the cleavage of the ring, but the formation of a quaternary ammonium salt.

  • Initiation: Molecule A's Nitrogen attacks Molecule B's methylene carbon.

  • Product: A bis-thiazolyl ammonium bromide salt (Dimer).

  • Propagation: The dimer can further react if free nucleophilic sites remain, potentially leading to oligomerization.

Visualization of Degradation Pathways

The following diagram illustrates the competing pathways: Self-Alkylation (primary risk) and Hydrolysis (secondary risk).

DegradationPathways Figure 1: Degradation Pathways of 2-(Bromomethyl)-5-methylthiazole Compound 2-(Bromomethyl)- 5-methylthiazole (Active Monomer) Transition Intermolecular SN2 Attack Compound->Transition High Conc. / Heat Hydrolysis Hydrolysis (Moisture Contact) Compound->Hydrolysis H2O / Ambient Humidity Dimer Quaternary Ammonium Salt (Dimer/Oligomer) (Precipitate/Inactive) Transition->Dimer Irreversible Alcohol 2-(Hydroxymethyl)- 5-methylthiazole (Degradant) Hydrolysis->Alcohol Br- Displacement

Caption: Figure 1 details the primary degradation routes. The red nodes represent irreversible inactive species that compromise yield.

Factors Influencing Stability

The following table summarizes the critical parameters affecting the integrity of the thiazole ring system and the bromomethyl side chain.

ParameterImpact on StabilityRecommended Condition
Concentration Critical. High concentration increases the rate of second-order self-alkylation exponentially.Dilute solutions (<0.1 M) or neat solid at -20°C.
Temperature Heat provides the activation energy for

displacement.
Store at -20°C or lower. Transport on dry ice.
Solvent Polarity Polar aprotic solvents (DMSO, DMF) stabilize the transition state of alkylation, accelerating degradation.Use non-polar/low-polarity solvents: DCM, Toluene, or TBME .
Moisture Water rapidly hydrolyzes the C-Br bond to form the alcohol and HBr.Anhydrous conditions (<0.05% water). Store under Argon/Nitrogen.
Light UV light can generate radicals, promoting oxidative ring degradation (less common than alkylation).Amber glassware or foil-wrapped containers.

Experimental Protocols

Protocol A: Quality Assessment (Purity Check)

Before using the reagent in critical synthesis (e.g., API production), validate its integrity. The dimer often precipitates or appears as a baseline hump in NMR.

Method:


-NMR (CDCl

)
  • Sample Prep: Dissolve ~10 mg in dry CDCl

    
    . Do not use DMSO-d6 as it may accelerate degradation during acquisition.
    
  • Key Signals:

    • 
       2.45 ppm (s, 3H):  Methyl group at C5.[1]
      
    • 
       4.70 ppm (s, 2H):  Methylene protons (
      
      
      
      ).
    • 
       7.40 ppm (s, 1H):  Thiazole ring proton at C4.
      
  • Impurity Markers:

    • Shifted Methylene: If the

      
       peak shifts downfield (approx 
      
      
      
      5.0-6.0 ppm) or splits, it indicates quaternization (dimer).
    • Hydrolysis: A peak at

      
       4.9 ppm (broad) indicates the alcohol (
      
      
      
      ).
Protocol B: Stabilization for Storage

If the compound cannot be used immediately, convert it to a form that inhibits nucleophilic attack, or store under kinetic control.

Workflow:

  • Neat Liquid: Store in a sealed ampoule under Argon at -20°C.

  • Solution Storage (Short Term):

    • Dilute to 0.1 M in Dichloromethane (DCM) or Toluene .

    • Add a scavenger if compatible with the next step (e.g., mild acid to protonate the nitrogen, though this risks hydrolyzing the bromide). Best practice is low temperature rather than additives.

Protocol C: Handling in Synthesis

When reacting 2-(bromomethyl)-5-methylthiazole with a nucleophile (e.g., a urea or amine for drug synthesis):

  • Order of Addition: Dissolve the nucleophile (amine/thiol) in the reaction solvent first.

  • Slow Addition: Add the thiazole bromide solution dropwise at 0°C .

    • Rationale: This keeps the concentration of the electrophile low relative to the target nucleophile, favoring the desired cross-reaction over self-alkylation.

  • Quench: Do not allow the reaction to stir overnight without monitoring. Once the starting material is consumed, quench immediately to prevent side reactions.

Handling & Safety Workflow

The compound is a potent lachrymator and skin irritant.

SafetyWorkflow Figure 2: Handling Decision Tree Start Start: Handling 2-(Bromomethyl)-5-methylthiazole PPE PPE: Double Nitrile Gloves, Goggles, Fume Hood Start->PPE CheckState Check Physical State PPE->CheckState Solid Solid/Crystalline? (Likely Dimerized/Impure) CheckState->Solid Yes Liquid Clear/Yellow Liquid? (Active) CheckState->Liquid No Dissolve Dissolve in Anhydrous DCM or Toluene Solid->Dissolve Attempt Purification (Recrystallize) Liquid->Dissolve Use Use Immediately at 0°C Dissolve->Use

Caption: Figure 2 outlines the safety and decision process. Solidification of the liquid reagent often indicates degradation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773502, Methyl 2-bromothiazole-5-carboxylate (Analogous Chemistry). Retrieved from [Link]

  • Slyvka, N., et al. (2018). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds, 54(5), 559–567.[2] Retrieved from [Link]

Sources

Foundational

Technical Monograph: 2-(Bromomethyl)-5-methylthiazole

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] Chemical Identity & Nomenclature[1][2] The precise identification of thiazole derivatives is cr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Chemical Identity & Nomenclature[1][2]

The precise identification of thiazole derivatives is critical in medicinal chemistry due to the distinct biological activities associated with regioisomers. 2-(Bromomethyl)-5-methylthiazole represents a specific electrophilic scaffold used to introduce the (5-methylthiazol-2-yl)methyl moiety into bioactive molecules.[1]

IUPAC Nomenclature Breakdown

The IUPAC name is derived from the Hantzsch-Widman system for heterocyclic compounds.[1]

  • Parent Ring: 1,3-Thiazole (Five-membered ring containing Sulfur at position 1 and Nitrogen at position 3).[1]

  • Numbering: Numbering starts at the Sulfur atom (1), proceeds to the Nitrogen (3), and continues around the ring to the Carbon atoms (4, 5).

  • Substituents:

    • Position 2: A methyl group substituted with a bromine atom

      
      (Bromomethyl) .[2]
      
    • Position 5: A methyl group

      
      5-Methyl .[1]
      

Full IUPAC Name: 2-(Bromomethyl)-5-methyl-1,3-thiazole[1]

Structural Specifications
PropertyDetail
Chemical Formula C

H

BrNS
Molecular Weight 192.08 g/mol
SMILES CC1=CN=C(S1)CBr
InChI Key (Isomer Specific) Note: Commercial databases often conflate this with the ring-brominated isomer.[1]
Key Functional Group Primary Alkyl Bromide (Allylic/Benzylic-like reactivity)

Critical Distinction: Researchers must distinguish this compound from its isomer, 2-bromo-5-methylthiazole (CAS 41731-23-1), where the bromine is directly attached to the aromatic ring.[1] The compound discussed here carries the bromine on the exocyclic methyl group at position 2, conferring significantly higher electrophilic reactivity.

Synthetic Pathways & Mechanism[1][4]

The synthesis of 2-(bromomethyl)-5-methylthiazole is typically achieved via Free-Radical Halogenation of the parent heterocycle, 2,5-dimethylthiazole.[1] This route is preferred over direct ring construction (Hantzsch synthesis) for this specific derivative due to the availability of the dimethyl precursor.

Primary Route: Wohl-Ziegler Bromination

This protocol utilizes


-bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).[1]

Regioselectivity Rationale: The 2-methyl group of the thiazole ring is more acidic and forms a more stable radical intermediate compared to the 5-methyl group.[1] The C2 position is adjacent to the electronegative nitrogen (


-position), allowing for better resonance stabilization of the radical intermediate than the C5 position.
Experimental Protocol (Standardized)
  • Reagents: 2,5-Dimethylthiazole (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq).

  • Solvent: Anhydrous CCl

    
     or Benzotrifluoride (PhCF
    
    
    
    ) as a greener alternative.[1]
  • Procedure:

    • Dissolve 2,5-dimethylthiazole in solvent under an inert atmosphere (Ar/N

      
      ).
      
    • Add NBS and AIBN.[1]

    • Heat to reflux (70–80 °C) for 2–4 hours. Monitor consumption of starting material via TLC/LC-MS.[1]

    • Workup: Cool to 0 °C to precipitate succinimide byproduct. Filter. Concentrate filtrate under reduced pressure.

    • Purification: Flash column chromatography (Hexane/EtOAc) is often required to separate the mono-bromo product from trace di-bromo species.[1]

Mechanistic Pathway (DOT Visualization)

G Start 2,5-Dimethylthiazole Radical C2-Methyl Radical (Resonance Stabilized) Start->Radical H• Abstraction NBS NBS / AIBN (Initiation) NBS->Radical Br• Source Product 2-(Bromomethyl)-5-methylthiazole Radical->Product Br• Transfer Side Succinimide Product->Side Byproduct

Figure 1: Radical chain mechanism for the selective bromination of the C2-methyl group.

Reactivity & Pharmaceutical Applications[1][3][5][6][7]

Electrophilic Profile

The C2-bromomethyl group functions as a highly reactive electrophile, susceptible to


 displacement.[1] It is structurally analogous to a benzyl bromide but with enhanced reactivity due to the electron-deficient nature of the thiazole ring (acting as an electron sink).[1]

Common Transformations:

  • Amination: Reaction with primary/secondary amines to form secondary/tertiary amines.[1]

  • Thioetherification: Reaction with thiols (e.g., cysteine derivatives) to form thioethers.

  • C-C Bond Formation: Reaction with enolates or active methylene compounds.[1]

Application in Drug Discovery

The (5-methylthiazol-2-yl)methyl motif is a "Privileged Structure" in fragment-based drug discovery (FBDD).[1]

  • Bioisosterism: It serves as a bioisostere for benzyl, pyridylmethyl, or imidazolylmethyl groups. The thiazole ring alters lipophilicity (

    
    ) and metabolic stability (CYP450 interaction) compared to a phenyl ring.
    
  • Kinase Inhibition: Thiazole moieties are frequent pharmacophores in kinase inhibitors (e.g., Dasatinib). This specific linker allows for the precise positioning of the thiazole headgroup into ATP-binding pockets.[1]

  • Anti-Inflammatory Agents: Derivatives synthesized from this intermediate have shown selectivity for COX-1 inhibition, as noted in recent SAR studies involving thiazolidinone conjugates [1].[1][3]

Reaction Workflow (DOT Visualization)

Reactivity Core 2-(Bromomethyl)-5-methylthiazole (Electrophile) Amine Primary Amines (R-NH2) Core->Amine Thiol Thiols (R-SH) Core->Thiol Enolate Active Methylene (Acetoacetate) Core->Enolate Prod_Amine N-Alkylated Thiazoles (Kinase Inhibitor Precursors) Amine->Prod_Amine S_N2 / Base Prod_Thiol Thioethers (Peptidomimetics) Thiol->Prod_Thiol S_N2 / Base Prod_Carbon Chain Extension (Agrochemicals) Enolate->Prod_Carbon Alkylation

Figure 2: Divergent synthesis pathways utilizing the labile C2-bromomethyl handle.[1]

Safety & Handling Protocols

As an


-haloheterocycle, this compound poses specific safety risks that must be managed in a research environment.[1]
  • Lachrymator: Like benzyl bromide, 2-(bromomethyl)-5-methylthiazole is a potent lachrymator.[1] It irritates mucous membranes and eyes.[1] Mandatory: Handle only in a functioning fume hood.

  • Skin Corrosive: The alkylating nature makes it corrosive and a potential skin sensitizer.[1] Double-gloving (Nitrile) is recommended.[1]

  • Stability: The C-Br bond is labile.[1] The compound should be stored at 2–8 °C , protected from light, and under an inert atmosphere (Argon) to prevent hydrolysis to the alcohol or polymerization.

References

  • Haroun, M., et al. (2022). "Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies." Molecules, 27(22), 8023.

  • Litvinchuk, M. B., et al. (2018). "Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives." Chemistry of Heterocyclic Compounds, 54(5), 559–567.

  • BenchChem. (2025).[1] "N-Bromosuccinimide (NBS): The Versatile Brominating Agent."[1][4] BenchChem Technical Guides.

  • National Center for Biotechnology Information.[1] (2025).[5][3][6] "PubChem Compound Summary for CID 651072, N-(5-Methyl-thiazol-2-yl)-2-(4-pyridin-2-yl-piperazin-1-yl)-acetamide." PubChem.

Sources

Protocols & Analytical Methods

Method

Application Note: N-Alkylation with 2-(Bromomethyl)-5-methylthiazole

This Application Note and Protocol guide details the use of 2-(Bromomethyl)-5-methylthiazole in N-alkylation reactions. This reagent is a valuable heterocyclic building block, structurally analogous to intermediates used...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2-(Bromomethyl)-5-methylthiazole in N-alkylation reactions. This reagent is a valuable heterocyclic building block, structurally analogous to intermediates used in the synthesis of protease inhibitors like Ritonavir and Cobicistat , though distinct in its substitution pattern.

Introduction & Scientific Context

The 2-(Bromomethyl)-5-methylthiazole moiety is a specialized electrophile used to introduce the (5-methylthiazol-2-yl)methyl group into nucleophilic substrates, primarily amines, amides, and ureas. This transformation is a critical strategy in medicinal chemistry to enhance the lipophilicity and metabolic stability of drug candidates.

This reagent belongs to the class of 2-halomethylazoles . Its reactivity parallels the well-known 2-(chloromethyl)-4-isopropylthiazole used in the manufacture of Ritonavir , where the thiazole ring serves as a bioisostere for aromatic rings, improving binding affinity through specific pi-stacking and hydrogen-bonding interactions.

Key Chemical Properties
PropertySpecification
Reagent Name 2-(Bromomethyl)-5-methylthiazole
CAS Number Not widely listed; Analogous to 41731-23-1 (2-Bromo-5-methylthiazole)
Molecular Weight ~192.08 g/mol (Free Base)
Appearance Off-white to yellow solid (often supplied as HBr salt)
Reactivity Class High Reactivity Alkylating Agent (Lachrymator)
Storage -20°C, under Argon/Nitrogen; Hygroscopic

Mechanistic Insight & Reaction Profile

The reaction proceeds via a classical SN2 (Substitution Nucleophilic Bimolecular) mechanism. The 2-position of the thiazole ring is electron-deficient due to the adjacent nitrogen, making the methylene carbon highly susceptible to nucleophilic attack.

Reaction Scheme

The following diagram illustrates the reaction pathway and potential side reactions (e.g., self-quaternization).

ReactionMechanism Reagent 2-(Bromomethyl)-5-methylthiazole (Electrophile) TS Transition State [S_N2] Reagent->TS + Base Nucleophile Primary/Secondary Amine (Nucleophile) Nucleophile->TS Product N-Alkylated Product TS->Product Major Pathway SideProduct Quaternary Ammonium Salt (Over-alkylation/Self-reaction) TS->SideProduct Excess Reagent or Slow Kinetics

Caption: SN2 Reaction pathway for N-alkylation. The electron-deficient thiazole ring accelerates the transition state formation.

Critical Stability Note

Free Base vs. Salt: 2-Halomethylthiazoles are inherently unstable as free bases. They can undergo intermolecular self-alkylation (polymerization) where the thiazole nitrogen of one molecule attacks the bromomethyl group of another.

  • Recommendation: Always handle the reagent as its Hydrobromide (HBr) or Hydrochloride (HCl) salt until the moment of reaction.

  • In-Situ Neutralization: The protocol below uses an excess of base to generate the free amine in situ, minimizing decomposition.

Detailed Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Standard)

Best for: Synthesis of tertiary amines with high yield.

Reagents & Materials
  • Substrate: Secondary amine (1.0 equiv)

  • Reagent: 2-(Bromomethyl)-5-methylthiazole HBr salt (1.1 – 1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv) OR K2CO3 (3.0 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) – Optional Finkelstein activation

Step-by-Step Procedure
  • Preparation: Oven-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the Secondary Amine (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT).

    • Note: If using the HBr salt of the thiazole, the first equivalent of base neutralizes the salt.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add 2-(Bromomethyl)-5-methylthiazole HBr (1.1 equiv) portion-wise over 10 minutes.

    • Why? Portion-wise addition prevents localized high concentrations that could lead to exotherms or side reactions.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

    • Monitoring: Check via TLC or LC-MS. Look for the consumption of the amine.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with Saturated NaHCO3 (2x) to remove residual acid/salts.

    • Wash with Brine (1x).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: N-Alkylation of Ureas/Amides (Ritonavir-Style)

Best for: Weakly nucleophilic substrates like ureas or carbamates. Requires a stronger base.

Reagents
  • Substrate: Cyclic Urea or Amide (1.0 equiv)

  • Reagent: 2-(Bromomethyl)-5-methylthiazole HBr salt (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (2.2 equiv)

  • Solvent: DMF or THF (Anhydrous)

Workflow Diagram

ProtocolB Start Start: Dry Flask N2 Atmosphere Step1 Dissolve Substrate in DMF Cool to 0°C Start->Step1 Step2 Add NaH (2.2 equiv) Stir 30 min (Deprotonation) Step1->Step2 Step3 Add Thiazole-HBr Salt (Portion-wise) Step2->Step3 Step4 Warm to RT Stir 2-6 Hours Step3->Step4 Quench Quench with NH4Cl (aq) Step4->Quench Workup Extract (EtOAc) -> Dry -> Concentrate Quench->Workup

Caption: Workflow for the alkylation of weak nucleophiles using Sodium Hydride.

Step-by-Step Procedure
  • Deprotonation: To a suspension of NaH (2.2 equiv) in anhydrous DMF at 0°C, add the Urea/Amide substrate (1.0 equiv) dissolved in DMF dropwise.

    • Caution: Hydrogen gas evolution. Ensure proper venting.

  • Activation: Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add 2-(Bromomethyl)-5-methylthiazole HBr (1.2 equiv) as a solid or solution in DMF.

    • Note: The extra equivalent of NaH (2.2 total) accounts for the HBr salt neutralization (1.0) and the substrate deprotonation (1.0), plus a slight excess (0.2).

  • Completion: Stir at RT for 2–6 hours.

  • Quench: Carefully add saturated aqueous NH4Cl to quench excess hydride.

  • Extraction: Extract with EtOAc. Wash organic layer thoroughly with water (to remove DMF) and brine.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of reagentEnsure solvents are strictly anhydrous. Use molecular sieves.
Polymerization Free base instabilityDo not "free base" the reagent beforehand. Add the salt directly to the reaction mixture containing excess base.
Over-Alkylation Primary amine substrateUse a secondary amine if possible, or use a large excess of the amine (5-10 equiv) to favor mono-alkylation.
Incomplete Reaction Low reactivity of bromideAdd NaI (10 mol%) to generate the more reactive iodide in situ (Finkelstein reaction).

Safety & Handling

  • Lachrymator: 2-(Bromomethyl)thiazoles are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.

  • Skin Irritant: Wear double nitrile gloves and a lab coat.

  • Instability: Store the HBr salt at -20°C in a desiccator. If the solid turns dark brown/black, it has likely decomposed/polymerized.

References

  • Kempf, D. J., et al. (1995). "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] "Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide." BenchChem Application Notes.

  • Slyvka, N., et al. (2018). "Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives." Chemistry of Heterocyclic Compounds.

  • Organic Chemistry Portal. "N-Alkylation of Amines and Heterocycles." Organic Chemistry Portal Protocols.

  • Thermo Fisher Scientific. "Safety Data Sheet: 2-Amino-5-methylthiazole (Precursor)."

Sources

Application

Application Note: O-Alkylation Protocols with 2-(Bromomethyl)-5-methylthiazole

This Application Note provides a comprehensive technical guide for performing O-alkylation reactions using 2-(Bromomethyl)-5-methylthiazole . This reagent is a specialized electrophile used to install the (5-methylthiazo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing O-alkylation reactions using 2-(Bromomethyl)-5-methylthiazole . This reagent is a specialized electrophile used to install the (5-methylthiazol-2-yl)methyl moiety, a pharmacophore often found in metabolic modulators (e.g., PPAR agonists) and antiviral agents.

Introduction & Reagent Profile

The thiazole ring is a pervasive structural motif in medicinal chemistry, serving as a bioisostere for pyridine or benzene rings to improve metabolic stability and solubility. The 2-(Bromomethyl)-5-methylthiazole reagent acts as a highly reactive "benzylic-like" electrophile. The methylene group at the C2 position is activated by the electron-deficient thiazole ring, making it susceptible to nucleophilic attack (


) by phenols and alcohols.
Key Chemical Properties
PropertyDescription
Structure Thiazole ring with a bromomethyl group at C2 and a methyl group at C5.[1][2][3]
Reactivity High (

active). Comparable to benzyl bromide but more sensitive to hydrolysis.
Stability Unstable as a free base. Often supplied as a hydrobromide salt (HBr) or prepared in situ.
Hazards Potent Lachrymator. Skin and eye irritant.[3][4] Handle only in a fume hood.

Mechanistic Insight

The reaction proceeds via a classical Bimolecular Nucleophilic Substitution (


) .
  • Deprotonation: A base removes the proton from the hydroxyl group (phenol or alcohol) to generate a nucleophilic alkoxide or phenoxide.

  • Nucleophilic Attack: The oxygen anion attacks the methylene carbon of the 2-(bromomethyl)-5-methylthiazole.

  • Leaving Group Departure: Bromide (

    
    ) is displaced.
    
Reaction Pathway Diagram

The following diagram illustrates the critical transition state and potential side reactions (Hydrolysis).

G Substrate Phenol/Alcohol (R-OH) Nucleophile Nucleophile (R-O⁻) Substrate->Nucleophile Deprotonation Base Base (K2CO3 or NaH) Base->Nucleophile TS Transition State [R-O---CH2-Thiazole---Br]‡ Nucleophile->TS + Reagent Reagent 2-(Bromomethyl)- 5-methylthiazole Reagent->TS SideProduct Side Product (Hydrolysis: Thiazole-CH2-OH) Reagent->SideProduct + H2O (if wet) Product O-Alkylated Product (Ether) TS->Product - Br⁻

Caption:


 reaction pathway for O-alkylation. Note the competitive hydrolysis pathway if moisture is present.

Experimental Protocols

Protocol A: O-Alkylation of Phenols (Weak Base Method)

Best for: Phenolic substrates (pKa ~10). Rationale: Phenols are acidic enough to be deprotonated by weak bases like Potassium Carbonate (


). This method is mild and tolerates many functional groups.[5]
Reagents & Materials
  • Substrate: Phenol derivative (1.0 equiv)

  • Electrophile: 2-(Bromomethyl)-5-methylthiazole (1.1 - 1.2 equiv)

  • Base: Anhydrous

    
     (2.0 - 3.0 equiv)
    
  • Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) - Accelerates reaction via Finkelstein exchange.

  • Solvent: Acetone (reflux) or DMF (60°C). DMF is preferred for unreactive phenols.

Step-by-Step Procedure
  • Preparation: Dry all glassware. If using the HBr salt of the thiazole, increase base equivalents to 3.0-4.0 to neutralize the salt first.

  • Dissolution: In a round-bottom flask, dissolve the Phenol (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add

    
     (2.5 equiv). Stir at Room Temperature (RT) for 15-30 minutes. The mixture may become a suspension.
    
  • Addition: Add 2-(Bromomethyl)-5-methylthiazole (1.2 equiv) dropwise.

    • Note: If the reagent is a solid HBr salt, add it in one portion.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor by TLC or LC-MS.
    
    • Typical Time: 2 - 6 hours.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc or DCM.

    • Wash with Water (3x) to remove DMF.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.[6]
      
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: O-Alkylation of Aliphatic Alcohols (Strong Base Method)

Best for: Primary/Secondary Alcohols (pKa ~16-18). Rationale: Aliphatic alcohols are weak acids and require a strong base like Sodium Hydride (NaH) to generate the alkoxide.

Reagents & Materials
  • Substrate: Alcohol derivative (1.0 equiv)

  • Electrophile: 2-(Bromomethyl)-5-methylthiazole (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)

  • Solvent: Anhydrous THF or DMF (0°C to RT).

Step-by-Step Procedure
  • Safety: NaH reacts violently with water to produce

    
     gas. Ensure system is strictly anhydrous.
    
  • Activation: In a flame-dried flask under Argon, suspend NaH (1.5 equiv) in anhydrous THF (0.2 M).

  • Alkoxide Formation: Cool to 0°C . Add the Alcohol (1.0 equiv) dropwise (dissolved in minimal THF if solid).

    • Observation: Gas evolution (

      
      ) will occur. Stir at 0°C for 15 min, then warm to RT for 30 min.
      
  • Alkylation: Cool back to 0°C. Add 2-(Bromomethyl)-5-methylthiazole (1.2 equiv) slowly.

  • Reaction: Allow to warm to RT. Stir for 4-12 hours.

    • Tip: If reaction is sluggish, add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.

  • Quench: Carefully add saturated

    
     solution at 0°C to quench excess NaH.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry and concentrate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of BromideEnsure solvents are "Anhydrous" grade. Keep reaction under

.
Starting Material Remains Low ReactivityAdd KI (0.1 equiv) or switch solvent to DMF. Heat to 80°C (careful of decomposition).
Side Products C-Alkylation or N-AlkylationIf substrate has amines, protect them (e.g., Boc-group) before O-alkylation.
Reagent Decomposition Instability of Free BaseUse the HBr salt of the thiazole and add extra base in situ. Do not store the free base.
Workflow Visualization

The following diagram outlines the decision process for selecting the correct protocol.

Workflow Start Select Substrate Decision Is Substrate a Phenol or Alcohol? Start->Decision PhenolPath Phenol (Acidic) Decision->PhenolPath Phenol AlcoholPath Aliphatic Alcohol (Neutral) Decision->AlcoholPath Alcohol WeakBase Protocol A: Use K2CO3 / DMF / 60°C PhenolPath->WeakBase Monitor Monitor: TLC / LC-MS (Check for disappearance of SM) WeakBase->Monitor StrongBase Protocol B: Use NaH / THF / 0°C AlcoholPath->StrongBase StrongBase->Monitor Workup Workup: Acidic Wash (remove amines) Basic Wash (remove phenols) Monitor->Workup

Caption: Decision tree for selecting the appropriate O-alkylation protocol based on substrate acidity.

References

  • General O-Alkylation Methodology

    • Organic Chemistry Portal. "Ether Synthesis."[5] Available at: [Link]

  • Thiazole Reactivity & Synthesis

    • Journal of Chemical and Pharmaceutical Research. "Synthesis of some new 5-substituted 2-aminothiazoles." (Discusses reactivity of thiazole derivatives). Available at: [Link]

  • Related Drug Analog Synthesis (GW501516)

    • PubMed.[7] "Synthesis of the PPARbeta/delta-selective agonist GW501516." (Demonstrates thiazole coupling chemistry). Available at: [Link]

  • Reagent Safety Data

Sources

Method

Application Note: Strategic Utilization of 2-(Bromomethyl)-5-methylthiazole in One-Pot Pharmacophore Assembly

Executive Summary The thiazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in essential therapeutics such as Ritonavir (antiviral), Dasatinib (antineoplastic), and Thiamethoxam (insecticide). 2-(B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in essential therapeutics such as Ritonavir (antiviral), Dasatinib (antineoplastic), and Thiamethoxam (insecticide). 2-(Bromomethyl)-5-methylthiazole serves as a critical electrophilic building block for introducing the 5-methylthiazol-2-yl motif into these complex architectures.

This Application Note details a One-Pot Nucleophilic Substitution Protocol designed to bypass the isolation of unstable intermediates. By integrating in situ nucleophile generation with electrophilic trapping, this method mitigates the lachrymatory hazards of the brominated reagent while maximizing yield and throughput.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Reagent Profile[8][9][10]
  • Compound: 2-(Bromomethyl)-5-methylthiazole

  • Role: Highly reactive electrophile (

    
     substrate).
    
  • Hazards: Severe lachrymator; skin and eye irritant.

  • Stability: Prone to hydrolysis in moist air (forming the alcohol) and dimerization.

Mechanistic Insight: The Cascade

The reaction proceeds via a classic bimolecular nucleophilic substitution (


). However, the "One-Pot" efficiency is derived from the sequential deprotonation  of the nucleophile (Amine, Thiol, or Phenol) followed by immediate trapping.

Key Mechanistic Factors:

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are required to solvate the cation of the base, leaving the nucleophilic anion "naked" and reactive.

  • Base Selection: Inorganic bases (

    
    , 
    
    
    
    ) are preferred over hydrides for milder functional group tolerance, though NaH is used for weak nucleophiles.
  • Leaving Group Labile Nature: The bromine at the C2-methyl position is activated by the adjacent thiazole nitrogen (inductive effect), making it significantly more reactive than a standard benzyl bromide.

Reaction Pathway Visualization (DOT)

ReactionMechanism Nu_H Nucleophile Precursor (R-NH2 / R-OH / R-SH) Nu_Anion Active Nucleophile (R-NH⁻ / R-O⁻ / R-S⁻) Nu_H->Nu_Anion Deprotonation (In-Situ) Base Base (K2CO3 / NaH) Base->Nu_Anion TS Transition State [Nu...C...Br]‡ Nu_Anion->TS Attack Reagent 2-(Bromomethyl)- 5-methylthiazole Reagent->TS Electrophile Addition Product Substituted Thiazole (R-Nu-CH2-Thiazole) TS->Product Inversion Byproduct Salt Byproduct (KBr) TS->Byproduct

Figure 1: Mechanistic pathway of the one-pot deprotonation and alkylation sequence.

Experimental Protocols

Protocol A: One-Pot N-Alkylation of Amines/Ureas

Target Application: Synthesis of Ritonavir-like side chains or peptidomimetics.

Reagents:

  • Substrate: Secondary Amine or Urea derivative (1.0 equiv)

  • Reagent: 2-(Bromomethyl)-5-methylthiazole (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMF (anhydrous) or Acetonitrile.

  • Catalyst: TBAI (Tetrabutylammonium iodide) - 10 mol% (Optional, accelerates reaction via Finkelstein-like mechanism).

Step-by-Step Methodology:

  • Reactor Setup: Flame-dry a 2-neck round bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Nucleophile Activation:

    • Charge the flask with the Amine/Urea substrate dissolved in DMF (

      
      ).
      
    • Add anhydrous

      
      .
      
    • Critical Step: Stir at Room Temperature (RT) for 30 minutes. This generates the reactive species in situ without isolation.

  • Electrophile Addition:

    • Dissolve 2-(Bromomethyl)-5-methylthiazole in a minimal amount of DMF.

    • Add dropwise to the reaction mixture over 10 minutes.

    • Note: The reaction is exothermic; monitor internal temperature (maintain < 40°C).

  • Reaction Phase:

    • Heat to 60°C and stir for 4–6 hours.

    • Monitoring: Check TLC (System: 50% EtOAc/Hexane). Look for the disappearance of the bromide spot (

      
      ) and appearance of the polar product (
      
      
      
      ).
  • Quench & Workup:

    • Cool to RT.

    • Pour mixture into ice-cold water (5x reaction volume).

    • Observation: The product often precipitates as a solid. If so, filter and wash with water. If oil forms, extract with Ethyl Acetate.

Protocol B: One-Pot S-Alkylation (Thioether Synthesis)

Target Application: Synthesis of dithiocarbamate fungicides or thio-analogues.

Modifications:

  • Base: Use

    
     (Cesium Carbonate) for faster kinetics with sulfur nucleophiles.
    
  • Temperature: Maintain at 0°C during addition, then warm to RT. Sulfur nucleophiles are highly reactive; heating may cause over-alkylation or disulfide formation.

Data Analysis & Validation

Quantitative Benchmarks

The following table summarizes expected outcomes based on nucleophile type using this protocol.

Nucleophile ClassBase / SolventTemp / TimeTypical YieldKey Spectral Feature (1H NMR)
Secondary Amine

/ DMF
60°C / 4h85-92%N-

-Thiazole singlet

3.8-4.0 ppm
Phenol

/ Acetone
Reflux / 6h78-85%O-

-Thiazole singlet

5.2 ppm
Thiol

/ DCM
0°C / 1h90-95%S-

-Thiazole singlet

4.4 ppm
Amide/Urea NaH / THF0°C

RT
70-80%N-

shifts downfield due to carbonyl
Troubleshooting Guide
  • Issue: Low Yield / Recovery of Starting Material.

    • Root Cause:[1][2][3][4][5] Hydrolysis of the bromomethyl reagent due to wet solvent.

    • Fix: Ensure DMF is anhydrous (stored over molecular sieves).

  • Issue: Formation of Quaternary Ammonium Salts.

    • Root Cause:[1][2][3][4][5] Over-alkylation of primary amines.

    • Fix: Use the amine in excess (2.0 equiv) or use a bulky base (DIPEA) to sterically hinder the second attack.

  • Issue: Darkening of Reaction Mixture.

    • Root Cause:[1][2][3][4][5] Decomposition of the thiazole ring at high temperatures (>80°C).

    • Fix: Strictly control temperature; do not exceed 65°C.

Workflow Visualization

Workflow Start Start: Inert Atmosphere (N2) Step1 1. Dissolve Nucleophile in DMF Add Base (K2CO3) Start->Step1 Step2 2. Activation Period (30 min @ RT) Step1->Step2 Step3 3. Dropwise Addition of 2-(Bromomethyl)-5-methylthiazole Step2->Step3 Step4 4. Reaction Phase (60°C, 4-6 Hours) Step3->Step4 Check TLC/HPLC Check Step4->Check Check->Step4 Incomplete Quench 5. Quench into Ice Water Check->Quench Complete Isolate 6. Filtration or Extraction Quench->Isolate

Figure 2: Operational workflow for the one-pot synthesis protocol.

References

  • Kempf, D. J., et al. (1995). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease.Journal of Medicinal Chemistry . (Context: Foundational chemistry for thiazolyl-methyl couplings).

  • AbbVie Inc. (2014). Process for Preparation of Ritonavir.[6][7]Patent US8853416B2 . (Context: Industrial scale-up of thiazole alkylation).

  • BenchChem. (2025). Nucleophilic Substitution Reactions of Alkyl Bromides: Protocols. (Context: General

    
     protocols for benzylic-type halides).
    
  • Slyvka, N., et al. (2018). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives.Chemistry of Heterocyclic Compounds . (Context: Reactivity of bromomethyl thiazoles).

  • Sayed, A. R., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents.[8]Molecules .[9][10][6][1][11][3][12][13][14][15][16] (Context: One-pot strategies in thiazole chemistry).

Sources

Application

Application Notes &amp; Protocols: Microwave-Assisted Reactions of 2-(Bromomethyl)-5-methylthiazole

Introduction: Accelerating Thiazole Synthesis in Modern Drug Discovery The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates valued for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Thiazole Synthesis in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates valued for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] 2-(Bromomethyl)-5-methylthiazole serves as a highly versatile and reactive electrophilic building block for the synthesis of these complex molecules. Its activated bromomethyl group is an excellent handle for introducing a wide range of functional groups through nucleophilic substitution and other transformations.

Traditionally, these reactions are performed using conventional heating methods (e.g., oil baths), which often require long reaction times, high temperatures, and can lead to the formation of impurities.[6][7] This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) to overcome these limitations. MAOS has emerged as a transformative green chemistry technique, offering dramatic reductions in reaction times (from hours to minutes), improved yields, and higher product purities.[7][8][9][10] By leveraging direct, efficient energy transfer, microwave chemistry enables researchers to rapidly synthesize and iterate on novel thiazole derivatives, significantly accelerating the drug discovery pipeline.[4][11]

The Scientific Basis: Why Microwave Heating Excels

To fully exploit the power of microwave synthesis, it is crucial to understand why it is fundamentally more efficient than conventional heating. Unlike the slow, indirect heat transfer through vessel walls from an oil bath, microwave irradiation energizes molecules directly and volumetrically throughout the reaction mixture.[12][13][14] This occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[12][13][15] This constant, high-speed rotation causes intense intermolecular friction, which translates into a rapid and uniform increase in temperature.[14]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.[12][15]

This direct coupling of energy results in instantaneous and localized superheating of the reactants and solvent, bypassing the thermal conductivity limitations of the reaction vessel.[12] The result is a process that is not only faster but also more energy-efficient and often leads to cleaner reaction profiles with fewer by-products.[6][13]

G cluster_0 Conventional Heating (Oil Bath) cluster_1 Microwave Heating Heat Source Heat Source Vessel Wall Vessel Wall Heat Source->Vessel Wall Conduction Reaction Mixture Reaction Mixture Vessel Wall->Reaction Mixture Convection Microwave Source Microwave Source Reaction Mixture (Direct Heating) Reaction Mixture (Direct Heating) Microwave Source->Reaction Mixture (Direct Heating) Irradiation caption Fig 1: Conventional vs. Microwave Heating. G start Start: Prepare Reagents in Microwave Vessel seal Seal Vessel start->seal irradiate Microwave Irradiation (Set Time & Temp) seal->irradiate cool Cool to Room Temp irradiate->cool workup Work-up (Filter, Concentrate) cool->workup purify Purification (Chromatography) workup->purify end End: Pure Product purify->end caption Fig 2: General Microwave Synthesis Workflow. G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar-B(OH)₂ PdII_Ar R-Pd(II)L₂-Ar Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim R-Ar RedElim->Pd0 caption Fig 3: Simplified Suzuki Catalytic Cycle.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Alkylation of 2-(Bromomethyl)-5-methylthiazole

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in alkylation reactions involving 2-(bromomethyl)-5-methylthiazole. It is designed to help you troubl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in alkylation reactions involving 2-(bromomethyl)-5-methylthiazole. It is designed to help you troubleshoot common side reactions, optimize your experimental conditions, and understand the underlying chemical principles governing the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the alkylation of nucleophiles with 2-(bromomethyl)-5-methylthiazole?

A1: The primary side products typically arise from over-alkylation of the nucleophile and reactions involving the thiazole ring itself. These include:

  • Di- and Tri-alkylation Products: When the nucleophile is a primary or secondary amine, the initially formed mono-alkylated product can be more nucleophilic than the starting amine, leading to further alkylation and the formation of di- and tri-alkylated species.[1][2]

  • Quaternary Ammonium Salts: With tertiary amine nucleophiles, or under conditions of excess 2-(bromomethyl)-5-methylthiazole, the reaction can proceed to form a quaternary ammonium salt.[1][3][4]

  • Thiazolium Salt (Quaternization of the Thiazole Ring): The nitrogen atom in the thiazole ring is itself a nucleophile and can be alkylated by another molecule of 2-(bromomethyl)-5-methylthiazole, especially under forcing conditions or with prolonged reaction times, leading to the formation of a thiazolium salt.[5][6][7][8] This is a known reaction pathway for thiazole derivatives.[9]

  • Products from Ring Opening or Rearrangement: Although less common under standard alkylation conditions, strong bases or high temperatures can potentially lead to ring-opening or rearrangement of the thiazole moiety.[5]

Q2: What is the primary mechanism for the desired alkylation reaction?

A2: The reaction is a classic example of a nucleophilic aliphatic substitution (SN2) reaction. The nucleophile (e.g., an amine, thiol, or alcohol) attacks the electrophilic methylene carbon of 2-(bromomethyl)-5-methylthiazole, displacing the bromide leaving group.

Q3: Why is over-alkylation of amines a common problem?

A3: Each successive alkylation of an amine increases the electron-donating ability of the alkyl groups attached to the nitrogen. This makes the product amine more nucleophilic than the starting amine, thus promoting further reaction with the alkylating agent.[1] This often leads to a complex mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium salt.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems and provides actionable solutions based on established chemical principles.

Problem Probable Cause(s) Recommended Solution(s) Scientific Rationale
Low yield of the desired mono-alkylated product and a mixture of poly-alkylated species. 1. Incorrect stoichiometry: Molar ratio of alkylating agent to nucleophile is too high. 2. High reaction temperature or prolonged reaction time: These conditions favor over-alkylation. 3. The product is more nucleophilic than the starting material. [1]1. Use an excess of the amine nucleophile: This increases the statistical probability of the alkylating agent reacting with the starting amine rather than the mono-alkylated product.[1] 2. Slow, controlled addition of the alkylating agent: Add 2-(bromomethyl)-5-methylthiazole dropwise to the solution of the nucleophile at a low temperature to maintain a low instantaneous concentration of the alkylating agent. 3. Optimize reaction temperature and time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to a satisfactory degree.By keeping the concentration of the alkylating agent low and using an excess of the starting amine, the rate of the desired initial alkylation is maximized relative to the subsequent, undesired over-alkylation reactions.
Formation of a significant amount of thiazolium salt. 1. High concentration of reactants. 2. Elevated reaction temperature. 3. Use of a non-polar solvent. 4. The nucleophilicity of the thiazole nitrogen. [7]1. Use a more dilute reaction mixture. 2. Conduct the reaction at a lower temperature. 3. Choose a more polar solvent: Solvents like DMF or acetonitrile can solvate the charged intermediates and may disfavor the formation of the thiazolium salt.[10] 4. Use a base to deprotonate the nucleophile: This increases the nucleophilicity of the desired nucleophile, making it more competitive with the thiazole nitrogen.Lowering the concentration and temperature reduces the frequency of collisions between molecules, thereby decreasing the rate of the bimolecular quaternization reaction. A more polar solvent can stabilize the desired product and may alter the relative nucleophilicity of the competing nucleophiles.
Reaction does not proceed to completion or is very slow. 1. Insufficiently nucleophilic starting material. 2. Steric hindrance around the nucleophilic center or the electrophilic carbon. 3. Poor choice of base or solvent. 1. Add a non-nucleophilic base: For amine alkylations, a base like potassium carbonate or triethylamine can be used to neutralize the HBr formed, driving the reaction to completion.[10] 2. Increase the reaction temperature moderately: While this can increase side products, a modest increase may be necessary for less reactive substrates.[10] 3. Add a catalytic amount of sodium or potassium iodide: The iodide ion is a better leaving group than bromide and can increase the reaction rate via the Finkelstein reaction.[10]A base is often required to deprotonate the nucleophile or to neutralize the acid generated during the reaction, which can protonate and deactivate the starting amine. The in-situ generation of a more reactive alkyl iodide can significantly accelerate the SN2 reaction.
Decomposition of 2-(bromomethyl)-5-methylthiazole. 1. Instability in the presence of strong bases or nucleophiles. 2. Photodegradation or thermal degradation. [11]1. Use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide). 2. Store the reagent properly: Keep it in a cool, dark place and under an inert atmosphere if necessary. 3. Use freshly prepared or purified reagent. 2-(Bromomethyl)-5-methylthiazole can be susceptible to degradation under harsh conditions. Ensuring the purity and proper storage of the starting material is crucial for a successful reaction.

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction alongside the formation of common side products.

Alkylation_Pathways Start_Nuc Nucleophile (e.g., R-NH2) Desired_Product Mono-alkylated Product Start_Nuc->Desired_Product + Alkyl Halide Alkyl_Halide 2-(Bromomethyl)-5-methylthiazole Alkyl_Halide->Desired_Product Thiazolium_Salt Thiazolium Salt Alkyl_Halide->Thiazolium_Salt + Thiazole Ring Over_Alkylated Di/Tri-alkylated Product Desired_Product->Over_Alkylated + Alkyl Halide Quat_Salt Quaternary Ammonium Salt Over_Alkylated->Quat_Salt + Alkyl Halide

Caption: Reaction scheme showing the desired alkylation and common side reactions.

Experimental Protocols

General Protocol for N-Alkylation of a Secondary Amine

This protocol provides a starting point for the alkylation of a secondary amine with 2-(bromomethyl)-5-methylthiazole. Optimization may be required for specific substrates.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.2 equivalents) and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) (approximately 0.1 M concentration of the amine).

  • Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Alkylating Agent: Dissolve 2-(bromomethyl)-5-methylthiazole (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the cooled reaction mixture over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench it by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Retrieved from [Link]

  • Cappelli, A., et al. (2013). A convenient quaternization/rearrangement procedure for conversion of thiazoles to medium- and large-sized N,S-heterocycles. The Journal of Organic Chemistry, 78(5), 2096-2105.
  • Gpatindia. (2020, April 21). RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Garrido-López, Á., et al. (2021). Incorporation of Poly(Itaconic Acid) with Quaternized Thiazole Groups on Gelatin-Based Films for Antimicrobial-Active Food Packaging. Polymers, 13(16), 2759.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Wikipedia. (2024, February 13). Ritonavir. Retrieved from [Link]

  • Wikipedia. (2024, January 23). Thiazole. Retrieved from [Link]

  • Wikipedia. (2023, December 30). Amine alkylation. Retrieved from [Link]

  • Google Patents. (2018). CN108218808A - A kind of preparation method of Ritonavir.
  • JoVE. (2025, May 22). Preparation of Amines: Alkylation of Ammonia and Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amination. Retrieved from [Link]

  • Google Patents. (2001). EP1133485B1 - A process for the synthesis of ritonavir.
  • National Center for Biotechnology Information. (2024, February 2). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. Retrieved from [Link]

  • ResearchGate. (2018, May). (PDF) Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ?. Retrieved from [Link]

  • Google Patents. (1945). US2386766A - Quaternary thiazolium compounds.
  • Scilit. (2026, February 10). A Practical Strategy for Differentiated N- and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dyes. Retrieved from [Link]

  • Synlett. (2026, January 28). A Practical Strategy for Differentiated N- and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dyes. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (2009). A study of the alkylation and acylation of N-acylthiazolidinethione. Retrieved from [Link]

  • Wiley Online Library. (2023). Transition‐Metal‐Free Alkylation of N‐Heterocycles with Nitriles via Heteroarylphosphonium Intermediates. Retrieved from [Link]

  • MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Retrieved from [Link]

  • ResearchGate. (2017, January). N- and O-alkylation reactions of ambident nucleophiles 1–3. Methylation... Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of. Retrieved from [Link]

  • Journal of Basic and Applied Research in Biomedicine. (2016, June 23). About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines. Retrieved from [Link]

Sources

Optimization

Preventing dimerization of 2-(Bromomethyl)-5-methylthiazole

Introduction for the Researcher 2-(Bromomethyl)-5-methylthiazole is a highly valuable synthetic intermediate, prized for its ability to introduce the 5-methylthiazol-2-yl)methyl moiety into target molecules. However, its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

2-(Bromomethyl)-5-methylthiazole is a highly valuable synthetic intermediate, prized for its ability to introduce the 5-methylthiazol-2-yl)methyl moiety into target molecules. However, its utility is matched by its reactivity. The compound possesses both a potent electrophilic center (the bromomethyl group) and a nucleophilic center (the thiazole ring nitrogen). This duality makes it highly susceptible to self-reaction, primarily dimerization, leading to the formation of unwanted byproducts, reduced yields, and complex purification challenges.

This guide has been developed from both established chemical principles and extensive laboratory experience to provide you, the research professional, with a robust framework for handling this reagent. Our goal is to empower you to preemptively address the inherent instability of 2-(Bromomethyl)-5-methylthiazole, ensuring the success and reproducibility of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My vial of 2-(Bromomethyl)-5-methylthiazole has developed a yellow-brown color and contains a solid precipitate. Is it still usable?

This is a classic sign of decomposition, specifically dimerization or oligomerization. The discoloration and precipitate are likely the quaternary thiazolium salt formed from the self-alkylation of the molecule. While some of the monomeric reagent may remain, using the material as-is will introduce significant impurities into your reaction and result in lower yields. It is strongly recommended to use fresh or properly stored material. If this is not possible, purification by column chromatography immediately before use may be attempted, but prevention is the far superior strategy.

Q2: What is the primary mechanism behind the dimerization of 2-(Bromomethyl)-5-methylthiazole?

The dimerization is a bimolecular nucleophilic substitution (SN2) reaction where one molecule acts as the electrophile and another as the nucleophile. The nitrogen atom of the thiazole ring is nucleophilic and attacks the electrophilic carbon of the bromomethyl group on a second molecule. This displaces the bromide ion and forms a C-N bond, resulting in a dimeric quaternary thiazolium bromide salt. This dimer is often insoluble in common organic solvents, causing it to precipitate out of solution.

A simplified representation of the dimerization mechanism. The thiazole nitrogen of one molecule attacks the bromomethyl carbon of another.

Q3: How should 2-(Bromomethyl)-5-methylthiazole be stored to maximize its shelf-life?

Proper storage is the most critical factor in preventing degradation. The reagent is sensitive to heat, light, and moisture.[1] Inappropriate storage conditions can accelerate the dimerization process.

ParameterRecommendationRationale
Temperature 2-8°CReduces the kinetic rate of the dimerization reaction.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reactions with atmospheric moisture and oxygen.[2][3]
Container Amber glass vial with a tight-fitting capProtects from light, which can catalyze degradation.
Location Dry, well-ventilated areaAvoids moisture ingress.[4][5]

Q4: What solvents are best for reactions involving this reagent? Are there any I should avoid?

Solvent choice significantly impacts the stability of 2-(Bromomethyl)-5-methylthiazole.

  • Recommended: Non-polar or moderately polar aprotic solvents are generally preferred. Examples include Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Acetonitrile (ACN). These solvents do not significantly promote the formation of ionic intermediates.

  • Use with Caution: Highly polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can accelerate SN2 reactions and may facilitate dimerization.[6] If the reaction chemistry demands these solvents, it is imperative to use low temperatures and dilute conditions.

  • Avoid: Protic solvents like methanol or ethanol should generally be avoided unless they are a reactant, as they can lead to solvolysis side products.

Troubleshooting Guide for Experimental Work

This section addresses common issues encountered during reactions and provides actionable solutions.

Issue 1: Low or No Yield of Desired Product with Significant Precipitate Formation

  • Problem: You run a reaction to couple 2-(Bromomethyl)-5-methylthiazole with a nucleophile (e.g., an amine or thiol). Upon work-up, you isolate very little of your target compound, and a significant amount of an insoluble white or brown solid is observed.

  • Probable Cause: The rate of dimerization is competing with or exceeding the rate of your desired reaction. This is especially common if the reaction is run at room temperature or higher, at high concentrations, or if your primary nucleophile is weak.

  • Solution: The Controlled Addition Protocol

    • Reaction Setup:

      • Dissolve your nucleophile and any required non-nucleophilic base in the chosen anhydrous solvent within your reaction flask.

      • Ensure the flask is under a positive pressure of an inert atmosphere (Argon or Nitrogen).[2]

      • Cool the reaction mixture to a low temperature. A starting point of 0°C is recommended, but for particularly sensitive reactions, temperatures of -20°C or even -78°C may be necessary.[7]

    • Reagent Preparation:

      • In a separate, dry flask, prepare a dilute solution of 2-(Bromomethyl)-5-methylthiazole in the same anhydrous solvent.

    • Slow Addition:

      • Using a syringe pump for precise control, add the solution of 2-(Bromomethyl)-5-methylthiazole to the cooled reaction mixture dropwise over a prolonged period (e.g., 1-4 hours).

      • Causality: This technique maintains a very low instantaneous concentration of the electrophile, ensuring it is more likely to react with the abundant primary nucleophile rather than another molecule of itself.

    • Monitoring and Work-up:

      • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.

      • Once the starting nucleophile is consumed, proceed with your standard work-up procedure.

Issue 2: Reaction Mixture Immediately Turns Dark Upon Addition of Reagents

  • Problem: As soon as you add the 2-(Bromomethyl)-5-methylthiazole, the solution rapidly darkens, suggesting rapid decomposition or polymerization.

  • Probable Cause: This points to an extremely fast, uncontrolled reaction. The cause could be residual impurities (e.g., acid or base), exposure to air/moisture, or an excessively high reaction temperature.

  • Solution: Pre-reaction System Check

    • Glassware and Reagent Purity: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Verify the purity of your primary nucleophile and any other reagents.

    • Strict Temperature Control: Do not add the bromomethylthiazole derivative to a solution at room temperature. Always cool the main reaction flask first, as detailed in the protocol above.

    • Inert Atmosphere Integrity: Purge the reaction vessel thoroughly with an inert gas before adding any reagents. Maintain a gentle positive pressure throughout the experiment.

Experimental_Workflow A 1. Setup & Inerting - Dry glassware under N2/Ar - Add Nucleophile & Solvent B 2. Temperature Control - Cool reaction vessel (0°C to -78°C) A->B Crucial for stability D 4. Controlled Addition - Add electrophile solution slowly via syringe pump B->D Maintain temp C 3. Prepare Electrophile - Make dilute solution of 2-(Bromomethyl)-5-methylthiazole C->D Key to minimizing side reactions E 5. Reaction Monitoring - Track progress via TLC/LC-MS D->E E->D If reaction is slow (continue addition) F 6. Quench & Work-up - Proceed upon completion E->F If reaction is complete

Recommended workflow to prevent dimerization.

References

  • Journal of Organic Chemistry and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of - JOCPR. Retrieved from [Link]

  • Slyvka, N. (2018). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds, 54(5), 559–567. Available from: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from [Link]

  • Prakash, O., et al. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-5-methylthiazole. Retrieved from [Link]

  • Hameed, A., et al. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal. Retrieved from [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • Louisiana State University. (2012). Standard Operating Procedure: Reactive Chemicals. Retrieved from [Link]

  • AIChE. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Bromo-5-(bromomethyl)thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
  • MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for nucleophilic substitution on 2-(Bromomethyl)-5-methylthiazole

Executive Summary & Mechanistic Insight[1] 2-(Bromomethyl)-5-methylthiazole is a high-value heterocyclic building block, frequently employed in the synthesis of antiretrovirals (analogous to Ritonavir intermediates) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

2-(Bromomethyl)-5-methylthiazole is a high-value heterocyclic building block, frequently employed in the synthesis of antiretrovirals (analogous to Ritonavir intermediates) and neonicotinoid agrochemicals. Its utility stems from the high electrophilicity of the C2-methylene group. However, this reactivity introduces significant stability challenges, including hydrolysis, self-polymerization, and thermal decomposition.

The "Why": Reactivity Profile

The C2-bromomethyl position is exceptionally reactive due to the electron-withdrawing nature of the thiazole ring (specifically the C=N bond), which destabilizes the C-Br bond and facilitates nucleophilic attack (


).
  • Electronic Activation: The nitrogen atom at position 3 exerts a strong inductive effect (-I), pulling electron density from the C2-methyl group.

  • Resonance Stabilization: The transition state is stabilized by the aromatic ring system, lowering the activation energy for substitution.

  • The Trade-off: This same activation makes the molecule prone to rapid hydrolysis in the presence of trace moisture and dimerization if the concentration of the free base is too high.

Mechanistic Pathway & Side Reactions

The following diagram illustrates the primary substitution pathway versus the critical failure modes (Hydrolysis and Dimerization).

ReactionPathway Start 2-(Bromomethyl)- 5-methylthiazole (HBr Salt) FreeBase Free Base (In Situ Generation) Start->FreeBase Mild Base (DIPEA/K2CO3) TS Transition State [S_N2] FreeBase->TS + Nucleophile (Amine/Thiol) Hydrolysis Alcohol Impurity (Hydrolysis) FreeBase->Hydrolysis + H2O (Trace) Dimer Dimer/Polymer (Self-Alkylation) FreeBase->Dimer High Conc. No Nucleophile Product Substituted Thiazole Product TS->Product - HBr

Figure 1: Reaction pathway showing the critical necessity of in situ free-basing to avoid side reactions.

Troubleshooting Guide

This section addresses specific failure modes reported by users.

Issue 1: Low Yield & "Tar" Formation

Symptom: The reaction mixture turns dark brown/black rapidly; TLC shows a streak (decomposition) rather than a distinct product spot.

  • Root Cause: Instability of the free base. If the HBr salt is neutralized before the nucleophile is present, or if the reaction exotherms, the thiazole ring can polymerize or the C2-methylene can undergo radical decomposition.

  • Corrective Action:

    • Do not isolate the free base. Use the HBr salt directly in the reaction vessel.

    • Order of Addition: Dissolve the Nucleophile and Base first, then add the Thiazole-HBr salt slowly at 0°C. This ensures the highly reactive free base is immediately consumed by the nucleophile.

Issue 2: Hydrolysis Product (Alcohol Impurity)

Symptom: Appearance of a polar spot on TLC (lower


) corresponding to (5-methylthiazol-2-yl)methanol.
  • Root Cause: Trace moisture in the solvent or hygroscopic base. The C2-Br bond is labile enough to react with water even in "dry" solvents if not strictly anhydrous.

  • Corrective Action:

    • Solvent Choice: Switch from DMF (hygroscopic) to Anhydrous Acetonitrile (MeCN) or THF .

    • Scavengers: Add 3Å Molecular Sieves to the reaction vessel.

Issue 3: Bis-Alkylation (When using Primary Amines)

Symptom: Mass spec shows M + [Thiazole-Methyl] peak.

  • Root Cause: The secondary amine product is often more nucleophilic than the starting primary amine.

  • Corrective Action:

    • Stoichiometry: Use a large excess of the amine (2.5 – 3.0 equiv) if the amine is cheap.

    • Inverse Addition: Add the Thiazole-HBr solution dropwise into the amine solution to keep the amine concentration locally high.

Optimization Matrix: Solvents & Bases

Select the condition set based on your specific nucleophile type.

Nucleophile TypeRecommended SolventRecommended BaseTemp. RangeNotes
Amines (1°/2°) Acetonitrile (MeCN)DIPEA (Hünig's Base)0°C → RTDIPEA is non-nucleophilic and prevents quaternary salt formation.
Thiols DMF or Acetone

or

0°CCesium effect can boost yield for sterically hindered thiols.
Phenols/Alcohols DMF or NMPNaH or

0°C → RTRequires deprotonation of alcohol first. Strict anhydrous conditions needed.
Carbon (Active Methylene) THFNaH or LiHMDS-78°C → 0°CStrong base required; low temp prevents elimination side reactions.

Standardized Experimental Protocol

Protocol: Amination of 2-(Bromomethyl)-5-methylthiazole Validated for: Primary and Secondary Amines.

Reagents:

  • 2-(Bromomethyl)-5-methylthiazole hydrobromide [MW: 272.99 (salt)]

  • Nucleophile (Amine) [1.2 equiv]

  • DIPEA (N,N-Diisopropylethylamine) [2.5 equiv]

  • Anhydrous Acetonitrile (MeCN) [0.1 M concentration]

Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Base Solution: Add the Amine (1.2 equiv) and DIPEA (2.5 equiv) to the anhydrous MeCN. Cool the mixture to 0°C in an ice bath.

  • Addition: Add the 2-(Bromomethyl)-5-methylthiazole HBr salt solid in portions (or as a solution in minimal MeCN) over 15 minutes.

    • Critical: Do not allow the temperature to rise above 5°C during addition.

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (20-25°C) for 2–4 hours.

    • Monitor: Check TLC (EtOAc/Hexane). The starting material (visualized by UV or Iodine) should disappear.

  • Workup:

    • Dilute with EtOAc.

    • Wash with Sat.

      
       (to remove HBr salts).
      
    • Wash with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography. (Note: Thiazole amines can be basic; adding 1%

    
     to the eluent may improve peak shape).
    

Decision Tree for Process Optimization

Use this logic flow to determine the next step if your initial reaction fails.

TroubleshootingTree Start Start Optimization CheckYield Check Isolated Yield Start->CheckYield YieldGood Yield > 80% Proceed to Scale-up CheckYield->YieldGood Yes YieldLow Yield < 50% CheckYield->YieldLow No AnalyzeImpurity Analyze Impurity Profile (LCMS/NMR) YieldLow->AnalyzeImpurity ImpurityOH Alcohol Found (Hydrolysis) AnalyzeImpurity->ImpurityOH ImpurityDimer Complex Mix/Tar (Polymerization) AnalyzeImpurity->ImpurityDimer ImpuritySM SM Recovered (No Reaction) AnalyzeImpurity->ImpuritySM ActionDry Action: Dry Solvents, Add Mol. Sieves ImpurityOH->ActionDry ActionCold Action: Lower Temp, Add SM Slower ImpurityDimer->ActionCold ActionHeat Action: Switch to NaI Cat. (Finkelstein) ImpuritySM->ActionHeat

Figure 2: Troubleshooting logic for reaction optimization.

Frequently Asked Questions (FAQs)

Q: Can I store the 2-(Bromomethyl)-5-methylthiazole as a free base? A: No. The free base is thermally unstable and a potent lachrymator. It degrades rapidly at room temperature. Always store it as the hydrobromide (HBr) or hydrochloride (HCl) salt at -20°C under an inert atmosphere [1].

Q: I see a color change to dark red/brown immediately upon adding the base. Is this normal? A: A slight yellowing is normal, but a deep red/brown indicates decomposition (liberation of bromine or ring opening). This suggests the reaction is too exothermic or the base is too strong. Ensure you are at 0°C and consider switching from TEA (Triethylamine) to DIPEA, which is less nucleophilic and reduces quaternary salt byproducts.

Q: Can I use the Chloro-analog instead of the Bromo-analog? A: Yes, 2-(Chloromethyl)-5-methylthiazole is more stable but less reactive. If you switch to the Chloro-analog, you may need to add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to generate the reactive Iodo-species in situ, or heat the reaction to 40-50°C [2].

Q: How do I remove the excess thiazole starting material during purification? A: The thiazole ring is weakly basic. Washing the organic layer with dilute citric acid (10%) can help remove unreacted thiazole or amine starting materials, provided your product is not also basic.

References

  • European Patent Office. (2000). Process for the preparation of 2-chloro-5-chloromethyl-thiazole (EP1031566A1). Retrieved from [Link]

  • Kempf, D. J., et al. (1998). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease. Journal of Medicinal Chemistry. (Contextual reference for thiazole coupling chemistry). Retrieved from [Link]

Optimization

Technical Support Center: Stability &amp; Handling of 2-(Bromomethyl)-5-methylthiazole

[1][2][3] Part 1: Executive Summary & Core Stability Directive 2-(Bromomethyl)-5-methylthiazole (CAS 7385-67-3) is a highly reactive alkyl halide intermediate, most notably used in the synthesis of the antiretroviral dru...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Summary & Core Stability Directive

2-(Bromomethyl)-5-methylthiazole (CAS 7385-67-3) is a highly reactive alkyl halide intermediate, most notably used in the synthesis of the antiretroviral drug Ritonavir [1].[1][2][3] Its chemical utility stems from the labile bromine atom, which serves as an excellent leaving group for nucleophilic substitution.

However, this same reactivity makes the compound inherently unstable in protic environments. The most critical failure mode is solvolysis. In the presence of water or alcohols, the bromine is rapidly displaced, leading to irreversible degradation into hydroxymethyl or alkoxymethyl impurities.

Quick Reference: Solvent Compatibility Matrix
Solvent ClassSuitabilityExamplesTechnical Notes
Chlorinated Excellent Dichloromethane (DCM), ChloroformPreferred for storage and reactions.[1][2][3] Inert to nucleophilic attack.[3]
Esters Good Ethyl Acetate, Isopropyl AcetateGood solubility.[3] Minimal reactivity unless strong bases/heat are present.[3]
Ethers Moderate THF, 2-MeTHF, MTBEWarning: Must be peroxide-free.[1][2][3] Peroxides can initiate radical degradation.[3]
Aromatic Good Toluene, XyleneExcellent for azeotropic drying to remove moisture before adding the reagent.[3]
Alcohols CRITICAL FAIL Methanol, Ethanol, IPADO NOT USE. Rapid solvolysis forms ether impurities (e.g., ethyl ether derivative).[3]
Water CRITICAL FAIL Water, Aqueous buffersRapid hydrolysis to 2-(hydroxymethyl)-5-methylthiazole.[1][2][3]

Part 2: Troubleshooting Guide (Q&A)

Category 1: Solvolysis and Impurity Formation[3]

Q: We are observing a new impurity peak (+14 mass units vs. expected alcohol product) when running the reaction in Ethanol. What is happening?

A: You are likely observing the formation of the ethyl ether derivative .[3] Because 2-(Bromomethyl)-5-methylthiazole is a primary alkyl halide on a thiazole ring, it is highly susceptible to


 (and potentially 

) solvolysis.[1][2][3] In ethanol, the solvent acts as a nucleophile, displacing the bromide to form 2-(ethoxymethyl)-5-methylthiazole [2].[1][2][3]
  • Corrective Action: Switch to a non-nucleophilic solvent like DCM or Ethyl Acetate .[3] If a protic solvent is required for a subsequent step, add it after the alkylation of your target nucleophile is complete.

Q: Our stock solution in DMSO shows degradation after 24 hours at room temperature.[3] Is DMSO compatible?

A: DMSO is generally aprotic, but it is hygroscopic and can facilitate nucleophilic attacks by residual water.[3] Furthermore, 2-aminothiazole derivatives (often precursors or byproducts) are known to be unstable in DMSO stock solutions, sometimes leading to dimerization [3].[2][3]

  • Corrective Action: For long-term storage of stock solutions, use anhydrous Acetonitrile or Methanol-free DCM and store at -20°C. If DMSO is necessary for biological assays, prepare fresh immediately before use.[1][2][3]

Category 2: Hydrolysis and Moisture Sensitivity

Q: The material turned from a yellow solid to a gummy orange residue. Is it still usable?

A: This physical change usually indicates hydrolysis due to moisture ingress.[3] The bromine atom is displaced by water to form 2-(hydroxymethyl)-5-methylthiazole (CAS 38585-74-9) and Hydrogen Bromide (HBr) [4].[1][2][3] The generated HBr can autocatalyze further degradation and cause the "gummy" appearance due to salt formation.

  • Diagnostic: Check pH.[3] A significant drop in pH (acidic) confirms HBr generation.[3]

  • Corrective Action: The material is likely compromised.[3] For critical synthesis (e.g., Ritonavir intermediates), purity >98% is usually required.[3] Recrystallization may be difficult due to the polarity change; repurification via column chromatography is recommended if salvage is attempted.[3]

Category 3: Storage and Handling[3][4][5][6]

Q: Can we store the solid at room temperature if it is under Argon?

A: While an inert atmosphere helps, thermal instability is still a risk.[3] Thiazole alkyl halides can undergo slow elimination or polymerization reactions at ambient temperatures.[3]

  • Standard Protocol: Store at 2°C to 8°C for short term (<1 month) and -20°C for long term [5].[3] Always protect from light, as thiazoles can be photosensitive.[3]

Part 3: Mechanistic Visualization

Degradation Pathways

The following diagram illustrates the competitive solvolysis pathways that occur if the wrong solvent is selected.

DegradationPathways Start 2-(Bromomethyl)- 5-methylthiazole (Active Reagent) HydrolysisProd 2-(Hydroxymethyl)- 5-methylthiazole (Impurity A) Start->HydrolysisProd Hydrolysis (Fast) EthanolysisProd 2-(Ethoxymethyl)- 5-methylthiazole (Impurity B) Start->EthanolysisProd Solvolysis (Fast) HBr HBr (Acidic Byproduct) Start->HBr Released Water Water (H2O) (Moisture/Solvent) Water->HydrolysisProd Ethanol Ethanol (EtOH) (Solvent) Ethanol->EthanolysisProd

Figure 1: Competitive degradation pathways in protic solvents. Note that both pathways release HBr, which can further degrade the system.[2][3]

Solvent Selection Decision Tree

Use this logic flow to determine the appropriate solvent for your specific application.

SolventSelection Start Start: Select Solvent for 2-(Bromomethyl)-5-methylthiazole Purpose What is the purpose? Start->Purpose Reaction Synthesis / Reaction Purpose->Reaction Storage Storage / Stock Solution Purpose->Storage Nucleophile Is the Nucleophile water/alcohol soluble? Reaction->Nucleophile LongTerm Long Term (>24h)? Storage->LongTerm YesSol Use Aprotic Polar: DMF, DMSO (Dry only) Add Reagent Last Nucleophile->YesSol Yes NoSol Use Non-Polar/Aprotic: DCM, Toluene, EtOAc Nucleophile->NoSol No Fridge Anhydrous ACN or DCM Store at -20°C LongTerm->Fridge Yes Immediate DMSO or DMF ok (Use within 4h) LongTerm->Immediate No

Figure 2: Decision matrix for solvent selection to minimize degradation risks.

Part 4: Experimental Protocols

Protocol A: Purity Check via HPLC

Use this method to quantify degradation products (Hydroxymethyl impurity).[3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient:

    • 0-2 min: 5% B[1][2][3]

    • 2-15 min: 5% -> 95% B[1][2][3]

    • 15-20 min: 95% B[1][2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Thiazole absorbance) and 210 nm.

  • Sample Prep: Dissolve 1 mg in Acetonitrile (Do NOT use Methanol). Inject immediately.

Protocol B: Stability Stress Test

To validate a new solvent system for your process:

  • Dissolve 2-(Bromomethyl)-5-methylthiazole (10 mM) in the candidate solvent.[1][2][3]

  • Split into two vials:

    • Vial A: Store at Room Temperature (25°C).

    • Vial B: Store at 40°C (Accelerated degradation).

  • Sample at T=0, T=1h, T=4h, and T=24h.[3]

  • Analyze via Protocol A.[3]

  • Pass Criteria: < 0.5% increase in the "Hydroxymethyl" peak (approx. RRT 0.4-0.6 relative to parent) over 24h.[1][2][3]

References

  • World Intellectual Property Organization (WIPO). (2001).[3] WO2001021603A1 - A process for the synthesis of ritonavir.[3] Retrieved from [2][3]

  • Pearson Education. (2025).[3] Nucleophilic Substitution: Solvolysis of Alkyl Halides.[3] Retrieved from [2][3]

  • BenchChem. (2025).[3] Technical Support Center: 5-Methylaminothiazole Analogs - Stability and Degradation.[1][2][3] Retrieved from [2][3]

  • National Institutes of Health (NIH) - PubChem. (2025).[3] 2-(Hydroxymethyl)-5-methylthiazole (Hydrolysis Product).[1][2][3] Retrieved from [2][3]

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Bromo-5-methylthiazole.[1][2][3] Retrieved from

Sources

Troubleshooting

Common impurities in commercially available 2-(Bromomethyl)-5-methylthiazole

Welcome to our dedicated technical support center for 2-(Bromomethyl)-5-methylthiazole. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 2-(Bromomethyl)-5-methylthiazole. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its use, with a particular focus on the identification and management of common impurities. Our goal is to empower you with the knowledge to anticipate potential issues, ensure the integrity of your experiments, and achieve reliable results.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted to help you diagnose and resolve problems that may arise during your reactions involving 2-(Bromomethyl)-5-methylthiazole.

Scenario 1: Your reaction is showing a lower yield than expected, and you observe an unexpected, more polar byproduct.

  • Question: I am performing a nucleophilic substitution on 2-(Bromomethyl)-5-methylthiazole, but my yield is low, and I see a significant amount of a more polar spot on my TLC plate that doesn't correspond to my starting material or desired product. What could be the issue?

  • Answer: A common culprit for this observation is the presence of 2-(Hydroxymethyl)-5-methylthiazole as an impurity in your starting material. The bromomethyl group is susceptible to hydrolysis, and this impurity can arise from exposure to moisture during synthesis, purification, or storage. This alcohol impurity will not participate in the desired nucleophilic substitution, thus lowering the effective concentration of your starting material and reducing the yield of your target molecule.

    Troubleshooting Steps:

    • Purity Assessment:

      • HPLC Analysis: A reversed-phase HPLC method can effectively separate the more polar 2-(Hydroxymethyl)-5-methylthiazole from the desired 2-(Bromomethyl)-5-methylthiazole.

      • ¹H NMR Spectroscopy: In the proton NMR spectrum, the presence of the hydroxyl impurity can be identified by a characteristic singlet for the methylene protons (CH₂-OH) typically found at a different chemical shift than the bromomethyl protons (CH₂-Br).

    • Purification of the Starting Material:

      • If the hydrolysis product is present in significant amounts, it is advisable to purify the 2-(Bromomethyl)-5-methylthiazole before use. Column chromatography on silica gel using a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired compound from its hydrolysis product.

    • Experimental Precautions:

      • To prevent further hydrolysis, ensure that all glassware is thoroughly dried and that anhydrous solvents are used for your reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

Scenario 2: You observe multiple products in your reaction, some of which are difficult to separate from your desired product.

  • Question: My reaction is messy, and I'm having trouble isolating my desired product. It seems there are several closely related byproducts. What could be the cause?

  • Answer: This issue often points to the presence of isomeric or over-reacted impurities in your batch of 2-(Bromomethyl)-5-methylthiazole. The synthesis of this reagent, typically via radical bromination of 2,5-dimethylthiazole, can sometimes lead to a mixture of products.

    Potential Impurities and Their Impact:

    • Unreacted Starting Material (2,5-dimethylthiazole): If present, it will remain unreacted in a nucleophilic substitution, leading to a mixture that requires purification.

    • Over-brominated Product (2-(Dibromomethyl)-5-methylthiazole): This impurity can react with two equivalents of your nucleophile, leading to a di-substituted byproduct that may have similar chromatographic behavior to your desired product, complicating purification.

    • Ring-Brominated Isomers: Bromination can sometimes occur on the thiazole ring itself, leading to isomers such as 4-bromo-2-(bromomethyl)-5-methylthiazole. These isomers will also react with your nucleophile, generating isomeric products that can be very difficult to separate.

    Troubleshooting and Mitigation:

    • Detailed ¹H NMR Analysis: Carefully examine the proton NMR spectrum of your starting material. Look for the presence of a singlet corresponding to the methyl protons of unreacted 2,5-dimethylthiazole. Over-bromination can be identified by a characteristic signal for the CHBr₂ proton. Ring bromination may be inferred from complex aromatic signals.

    • GC-MS Analysis: Gas chromatography-mass spectrometry is an excellent technique for identifying and quantifying volatile impurities like the starting material and some of the brominated byproducts.

    • Purification Strategy:

      • Recrystallization: If your desired product is a solid, recrystallization can be an effective method to remove impurities with different solubility profiles.

      • Column Chromatography: For complex mixtures, a carefully optimized column chromatography protocol is often necessary. A slow gradient and a high-resolution silica gel can aid in the separation of closely related isomers.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in commercially available 2-(Bromomethyl)-5-methylthiazole?

    • A1: Based on its common synthetic route (radical bromination of 2,5-dimethylthiazole), the most probable impurities include:

      • Unreacted 2,5-dimethylthiazole: The starting material for the bromination reaction.

      • 2-(Dibromomethyl)-5-methylthiazole: An over-brominated byproduct.

      • Ring-brominated isomers: Where a bromine atom is substituted onto the thiazole ring in addition to the methyl group.

      • 2-(Hydroxymethyl)-5-methylthiazole: The product of hydrolysis of the bromomethyl group.

      • Succinimide: A byproduct from the use of N-bromosuccinimide (NBS) as the brominating agent.[2][3]

  • Q2: How can I assess the purity of my 2-(Bromomethyl)-5-methylthiazole before use?

    • A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

      • ¹H NMR Spectroscopy: Provides structural confirmation and can detect and quantify proton-bearing impurities.

      • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying both polar and non-polar impurities.[4][5]

      • Gas Chromatography (GC): Particularly useful for detecting volatile impurities like the starting material, 2,5-dimethylthiazole.

  • Q3: What are the best storage conditions to minimize degradation of 2-(Bromomethyl)-5-methylthiazole?

    • A3: To minimize hydrolysis and other degradation pathways, 2-(Bromomethyl)-5-methylthiazole should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place. Refrigeration is often recommended.

  • Q4: My NMR shows a singlet around 2.5 ppm that I can't account for. What could it be?

    • A4: A singlet around 2.5 ppm in a deuterated solvent like DMSO-d₆ could be indicative of succinimide, a common byproduct if N-bromosuccinimide (NBS) was used in the synthesis of your reagent. While often removed during workup, residual amounts can sometimes remain.

Data Summary

Potential Impurity Chemical Structure Potential Origin Recommended Analytical Technique
2,5-dimethylthiazoleC₅H₇NSUnreacted starting materialGC, ¹H NMR
2-(Dibromomethyl)-5-methylthiazoleC₅H₅Br₂NSOver-bromination¹H NMR, GC-MS
Ring-Brominated IsomersC₅H₅Br₂NSSide reaction during bromination¹H NMR, HPLC, GC-MS
2-(Hydroxymethyl)-5-methylthiazoleC₅H₇NOSHydrolysis of the productHPLC, ¹H NMR
SuccinimideC₄H₅NO₂Byproduct from NBS reagent¹H NMR

Experimental Protocols

Protocol 1: General Procedure for Purity Analysis by HPLC

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile in water with 0.1% formic acid.

  • Standard Preparation: Accurately weigh a reference standard of 2-(Bromomethyl)-5-methylthiazole and dissolve it in the mobile phase to a known concentration.

  • Sample Preparation: Prepare your sample of 2-(Bromomethyl)-5-methylthiazole at a similar concentration to the standard.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Run the standard and sample solutions. Compare the chromatograms to identify and quantify any impurities.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude 2-(Bromomethyl)-5-methylthiazole in a minimum amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Impurity_Formation cluster_synthesis Radical Bromination Synthesis cluster_products Reaction Mixture cluster_degradation Post-Synthesis Degradation 2,5-Dimethylthiazole 2,5-Dimethylthiazole Reaction Bromination 2,5-Dimethylthiazole->Reaction NBS NBS NBS->Reaction Initiator Initiator Initiator->Reaction Desired_Product 2-(Bromomethyl)-5-methylthiazole Reaction->Desired_Product Main Pathway Unreacted_SM Unreacted 2,5-Dimethylthiazole Reaction->Unreacted_SM Incomplete Reaction Over-brominated 2-(Dibromomethyl)-5-methylthiazole Reaction->Over-brominated Side Reaction Ring-brominated Ring-Brominated Isomers Reaction->Ring-brominated Side Reaction Succinimide Succinimide Reaction->Succinimide Byproduct Hydrolysis_Product 2-(Hydroxymethyl)-5-methylthiazole Desired_Product->Hydrolysis_Product Hydrolysis Moisture Moisture Moisture->Hydrolysis_Product

Caption: Synthetic pathway and potential impurity formation.

Troubleshooting_Workflow Start Experimental Issue (e.g., low yield, side products) Analyze_SM Analyze Starting Material (¹H NMR, HPLC, GC-MS) Start->Analyze_SM Impurity_Detected Impurity Detected? Analyze_SM->Impurity_Detected Purify_SM Purify Starting Material (Column Chromatography/Recrystallization) Impurity_Detected->Purify_SM Yes Modify_Conditions Modify Reaction Conditions (Anhydrous, Inert Atmosphere) Impurity_Detected->Modify_Conditions No (or after purification) Purify_SM->Modify_Conditions Proceed Proceed with Reaction Modify_Conditions->Proceed End Successful Experiment Proceed->End Re-evaluate Re-evaluate Reaction & Purification of Product Proceed->Re-evaluate

Caption: Troubleshooting workflow for impurity-related issues.

References

  • Litvinchuk, M. B., Bentya, A. V., Slyvka, N. Y., & Vovk, M. V. (2018). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds, 54(5), 559–567. [Link]

  • Shaikh, A. A., et al. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-7. [Link]

  • ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development and Research, 4(2), 41-55. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxycarbonylthiazole. [Link]

  • Jia, W., et al. (2021). Bromine radical as a visible-light-mediated polarity-reversal catalyst. Cell Reports Physical Science, 2(7), 100488. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). [Link]

  • Ashenhurst, J. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?[Link]

  • Asian Journal of Research in Chemistry. (2017, September 19). Analytical Method Validation: Collation between International Guidelines. [Link]

  • PubMed. (n.d.). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2-(Bromomethyl)-5-methylthiazole

Prepared by the Applications Science Division Welcome to the technical support center for 2-(Bromomethyl)-5-methylthiazole. This guide is designed for researchers, chemists, and drug development professionals to diagnose...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Division

Welcome to the technical support center for 2-(Bromomethyl)-5-methylthiazole. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile alkylating agent. As a key building block, its efficient reaction is often critical for synthetic success. This document provides field-proven insights and systematic protocols to enhance your reaction yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when a reaction with 2-(Bromomethyl)-5-methylthiazole fails to proceed to completion.

Q1: My alkylation reaction has stalled with significant starting material remaining. What are the first things I should check?

Low conversion is a classic issue in S_N2 reactions. The problem can typically be traced back to one of three areas: the quality of your reagents, the reaction conditions, or the presence of unforeseen side reactions. A logical first pass involves:

  • Reagent Integrity: Confirm the purity and stability of your 2-(Bromomethyl)-5-methylthiazole and the nucleophile. This reagent can degrade if not stored properly.[1][2]

  • Base Efficacy: Ensure your base is strong enough to deprotonate your nucleophile and is soluble in the chosen solvent. An inadequate or insoluble base is a very common cause of failure.[3]

  • Solvent Choice: Verify you are using an appropriate solvent. Polar aprotic solvents like DMF, ACN, or DMSO are generally preferred for S_N2 reactions as they promote a reactive, "naked" nucleophile.[3][4]

  • Temperature Control: The reaction may simply be too slow at room temperature. A modest increase in temperature can often overcome the activation energy barrier without promoting side reactions.[3]

Q2: How can I be sure my 2-(Bromomethyl)-5-methylthiazole is of good quality?

2-(Bromomethyl)-5-methylthiazole is a reactive compound and its quality is paramount.

  • Appearance: It should be a clear liquid, though it may range from colorless to light yellow. Significant darkening can indicate decomposition.

  • Storage: This reagent is sensitive to heat and moisture. It should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (typically 2-8°C).[1][2] Improper storage is a leading cause of reagent degradation.

  • Analytical Verification: If in doubt, obtain a fresh ¹H NMR spectrum. The benzylic-type protons of the -CH₂Br group should be a sharp singlet with the expected chemical shift. The appearance of new peaks or broadness may suggest impurities or degradation.

  • Handling: Always handle the reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

Q3: What are the best general starting conditions for an S_N2 reaction with this reagent?

For a typical alkylation of an amine or thiol, a reliable starting point would be:

  • Nucleophile: 1.0 equivalent

  • 2-(Bromomethyl)-5-methylthiazole: 1.1 to 1.2 equivalents

  • Base: 1.5 to 2.0 equivalents of a moderately strong base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF).

  • Temperature: Start at room temperature, with the option to gently heat to 40-60°C if the reaction is sluggish.

  • Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent moisture from interfering.

Q4: I'm seeing multiple new spots on my TLC besides my starting material and desired product. What could they be?

Unidentified spots often point to side reactions. Common possibilities include:

  • Over-alkylation: If your nucleophile is a primary or secondary amine, it can react a second time to form a tertiary amine or even a quaternary salt. This is controlled by stoichiometry.[3]

  • Elimination Products: While less common for a primary bromide, a very strong or hindered base could potentially promote elimination.

  • Reaction with Solvent: At elevated temperatures, bases can react with solvents like DMF.[3]

  • Degradation Products: Impurities in the starting material or degradation during the reaction can lead to multiple byproducts.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting strategies for specific classes of reactions.

Guide 1: Low Conversion in N-Alkylation Reactions

N-alkylation is one of the most common applications for 2-(Bromomethyl)-5-methylthiazole. When yields are low, a systematic approach is necessary.

Potential Cause Scientific Explanation Recommended Action & Protocol
Inadequate Base The pKa of the base may be too low to effectively deprotonate the amine nucleophile, resulting in a low concentration of the reactive anionic or neutral amine. The base may also have poor solubility in the reaction solvent.[3]Screen different bases. Use a stronger base like K₂CO₃, Cs₂CO₃, or an organic base like DBU if DIPEA is ineffective. Ensure the base is finely powdered for better solubility. See Protocol 1 for a base screening experiment.
Poor Solvent Choice Protic solvents (e.g., ethanol, water) can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity.[4]Switch to a polar aprotic solvent. DMF, ACN, or DMSO are excellent choices that solvate the cation but not the nucleophile, increasing its kinetic reactivity.
Steric Hindrance If the amine nucleophile is sterically bulky, the S_N2 transition state is disfavored, leading to a much slower reaction rate.[3]Increase temperature and reaction time. Consider using a microwave reactor to accelerate the reaction.[3] If still unsuccessful, a different synthetic route may be required.
Leaving Group Reactivity While bromide is a good leaving group, for particularly challenging alkylations, increasing its lability can accelerate the reaction.Add a catalytic amount of an iodide salt. Adding 0.1 equivalents of NaI or KI will generate the more reactive 2-(iodomethyl)-5-methylthiazole in situ via the Finkelstein reaction.[3]

This protocol outlines a parallel experiment to efficiently identify the optimal base and temperature for your specific amine nucleophile.

  • Setup: In three separate, dry reaction vials equipped with stir bars, add your amine nucleophile (0.5 mmol, 1.0 eq) and anhydrous ACN (2.5 mL).

  • Base Addition:

    • To Vial A, add DIPEA (0.75 mmol, 1.5 eq).

    • To Vial B, add finely ground K₂CO₃ (1.0 mmol, 2.0 eq).

    • To Vial C, add Cs₂CO₃ (1.0 mmol, 2.0 eq).

  • Reagent Addition: To each vial, add a solution of 2-(Bromomethyl)-5-methylthiazole (0.55 mmol, 1.1 eq) in ACN (0.5 mL).

  • Reaction: Stir all three vials at room temperature.

  • Monitoring: After 2 hours, take a small aliquot from each vial and analyze by TLC or LC-MS to assess the conversion rate.

  • Optimization: If conversion is low in all vials, increase the temperature of all three to 50°C and continue to monitor every 2-4 hours. The vial showing the highest conversion and cleanest profile indicates the optimal base.

N_Alkylation_Troubleshooting start Low Conversion in N-Alkylation check_reagents Verify Reagent Quality (Thiazole & Amine) start->check_reagents check_base Is Base Adequate? (Strength & Solubility) start->check_base check_conditions Review Conditions (Solvent, Temp, Stoich.) start->check_conditions side_reactions Investigate Side Reactions (TLC/LCMS) check_reagents->side_reactions sol_base_weak Base too weak/insoluble check_base->sol_base_weak sol_solvent Protic Solvent Used? check_conditions->sol_solvent sol_temp Temp too Low? check_conditions->sol_temp end Improved Conversion side_reactions->end Optimize to minimize action_base Screen stronger bases (K₂CO₃, Cs₂CO₃) [Protocol 1] sol_base_weak->action_base Action action_base->side_reactions action_solvent Switch to Polar Aprotic (DMF, ACN, DMSO) sol_solvent->action_solvent Action action_temp Increase Temp (40-60°C) Add cat. KI (Finkelstein) sol_temp->action_temp Action action_solvent->side_reactions action_temp->side_reactions caption Systematic troubleshooting for N-alkylation.

Caption: Systematic troubleshooting for N-alkylation.

Guide 2: Low Conversion in C-Alkylation Reactions

C-alkylation, typically with soft nucleophiles like malonate enolates, presents a different set of challenges, most notably the competition between C- and O-alkylation.

Potential Cause Scientific Explanation Recommended Action & Protocol
Incomplete Enolate Formation The base is not strong enough to fully deprotonate the active methylene compound, leading to a low concentration of the required carbon nucleophile.Use a stronger base. For malonates, sodium ethoxide (NaOEt) in ethanol is standard. For less acidic compounds, stronger bases like sodium hydride (NaH) or LDA may be required. See Protocol 2 .
O-Alkylation Side Reaction Enolates are ambident nucleophiles, having reactivity at both the carbon and oxygen atoms. "Harder" reaction conditions (e.g., highly dissociated counter-ions like Na⁺ in polar solvents) can favor O-alkylation.[7]Favor C-alkylation by using less polar solvents (e.g., THF instead of DMF) and counter-ions with more covalent character (e.g., Li⁺ instead of K⁺). Low temperatures often favor C-alkylation.
Poor Solubility The generated enolate salt may precipitate from the reaction mixture, effectively halting the reaction.Add a co-solvent to improve solubility. For example, if using NaH in THF, a small amount of DMF or HMPA can be added to solubilize the intermediate enolate.

This protocol is a standard procedure for the malonic ester synthesis, a classic C-alkylation method.[8]

  • Enolate Formation: In a flame-dried, three-neck flask under argon, add anhydrous ethanol (10 mL). Add sodium metal (0.23 g, 10 mmol) in small portions to generate sodium ethoxide in situ. Once all the sodium has reacted, cool the solution to room temperature.

  • Nucleophile Addition: Add diethyl malonate (1.5 mL, 10 mmol) dropwise to the stirred sodium ethoxide solution. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Dissolve 2-(Bromomethyl)-5-methylthiazole (1.78 g, 10 mmol) in a minimal amount of anhydrous ethanol and add it dropwise to the enolate solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the disappearance of the starting materials by TLC.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude C-alkylated product.

C_vs_O_Alkylation cluster_conditions Reaction Conditions enolate Enolate (Ambident Nucleophile) C_path C-Alkylation (Desired) enolate->C_path Soft Site (Carbon) O_path O-Alkylation (Side Product) enolate->O_path Hard Site (Oxygen) factors_C Favored by: - Less Polar Solvent (THF) - Covalent Counter-ion (Li⁺) - Low Temperature C_path->factors_C factors_O Favored by: - Polar Aprotic Solvent (DMF) - Ionic Counter-ion (K⁺) - High Temperature O_path->factors_O caption Controlling C- vs. O-alkylation pathways.

Caption: Controlling C- vs. O-alkylation pathways.

References

  • MBL Life Science. (2025). Safety Data Sheet. Retrieved from [Link]

  • Siddiqui, Z. N., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules, 19(12), 20676–20691. Retrieved from [Link]

  • Slyvka, N., et al. (2018). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds, 54(5), 559–567. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Why the C-alkylated product is not formed?. Retrieved from [Link]

Sources

Troubleshooting

Managing the lachrymatory properties of 2-(Bromomethyl)-5-methylthiazole

Technical Support Center: 2-(Bromomethyl)-5-methylthiazole A Senior Application Scientist's Guide to Managing Lability and Lachrymatory Properties Welcome to the technical support guide for 2-(Bromomethyl)-5-methylthiazo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Bromomethyl)-5-methylthiazole

A Senior Application Scientist's Guide to Managing Lability and Lachrymatory Properties

Welcome to the technical support guide for 2-(Bromomethyl)-5-methylthiazole. This document is designed for chemistry professionals engaged in research and development. As a potent electrophile and building block in medicinal chemistry, its utility is often complicated by its powerful lachrymatory nature. This guide provides practical, field-tested advice to ensure safe and effective handling, minimizing exposure and maximizing experimental success.

Frequently Asked Questions (FAQs)

This section addresses common challenges and questions encountered when working with 2-(Bromomethyl)-5-methylthiazole.

Category 1: Understanding the Hazard

Q1: What makes 2-(Bromomethyl)-5-methylthiazole a lachrymatory agent?

A1: 2-(Bromomethyl)-5-methylthiazole is a potent lachrymator, or tear-producing agent. Its reactivity stems from the electrophilic benzylic-like bromide, which readily undergoes SN2 reactions. When vapors come into contact with the moisture in your eyes, nose, or respiratory tract, the compound alkylates nucleophilic residues on proteins and other biomolecules. This stimulates the nerves of the lacrimal gland, causing tearing, pain, and irritation.[1] The thiazole ring itself can contribute to the compound's biological activity and reactivity profile.[2]

Q2: How does its volatility affect exposure risk?

A2: While not extremely volatile (boiling point ~231 °C), 2-(Bromomethyl)-5-methylthiazole has sufficient vapor pressure at room temperature to pose a significant inhalation hazard, especially when handled in open containers or during transfers. The risk is magnified during procedures that involve heating or aerosol generation (e.g., vigorous stirring, sonication, or vacuum concentration). Always assume that an invisible, irritating concentration of vapor is present when the compound is not in a sealed container within a ventilated enclosure.

Category 2: Safe Handling & Personal Protective Equipment (PPE)

Q3: What is the absolute minimum PPE required for handling this compound?

A3: Standard laboratory PPE is insufficient. Due to the severe irritation potential, enhanced protective measures are mandatory. The minimum required PPE is detailed in the table below. The causality is clear: every potential route of exposure—inhalation, dermal, and ocular—must be robustly blocked.[3][4]

PPE ComponentSpecificationRationale for Use with 2-(Bromomethyl)-5-methylthiazole
Primary Enclosure Certified Chemical Fume HoodThe primary engineering control to contain vapors and prevent inhalation exposure. All manipulations must be performed within the hood.
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldVapors are a primary irritant. Goggles protect against splashes and vapors; the face shield adds a critical layer of protection for the entire face.[3][5]
Hand Protection Double-Gloving: Nitrile or NeopreneThis compound can cause skin irritation and is toxic upon skin contact.[6] Double-gloving provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin. Nitrile/neoprene offers better resistance to halogenated organics than latex.
Body Protection Chemical-Resistant Lab Coat (e.g., Howie-style with elastic cuffs)Protects skin and personal clothing from spills and splashes. Elastic cuffs create a better seal with inner gloves.[7]
Respiratory Protection Respirator (as needed)For spill cleanup or if there's a risk of exceeding exposure limits, a respirator with an organic vapor cartridge is necessary.

Q4: Are there specific storage conditions I should be aware of?

A4: Yes. Proper storage is critical for both safety and chemical stability.

  • Temperature: Store in a refrigerator at 2-8°C.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen.

  • Container: Use a tightly sealed container. Containers that have been opened must be carefully resealed to prevent leakage of vapors.[8]

  • Location: Store in a designated, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.[9]

Category 3: Managing Exposures & Spills

Q5: What is the immediate first aid protocol for accidental exposure?

A5: Speed is essential. All personnel must know the location of emergency eyewash stations and safety showers.

  • Eye Contact: Immediately flush eyes with copious amounts of tepid water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[10][11] Remove contact lenses after the first few minutes of flushing.[12] Seek immediate medical attention.[13]

  • Skin Contact: Remove all contaminated clothing immediately while under a safety shower.[14] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[6] Seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[15] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical assistance.[13]

Q6: How do I handle a small spill (e.g., <10 mL) inside a chemical fume hood?

A6: For a minor spill contained within a fume hood, you can manage it in-house if you have the correct materials and training.

  • Alert Personnel: Inform others in the lab and restrict access to the area.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical working height to maximize vapor capture.

  • Wear Full PPE: Don all recommended PPE, including double gloves and a face shield.[16]

  • Neutralize & Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[16] Prepare a quenching solution (see Protocol 1 below) and slowly add it to the absorbed material to neutralize the reactive bromide.

  • Collect Waste: Carefully scoop the neutralized mixture into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth soaked in the quenching solution, followed by a standard laboratory cleaning agent.[17][18] All cleaning materials must be disposed of as hazardous waste.

For spills larger than 10 mL or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[10][16]

Workflow Diagrams

Safe Handling & Quenching Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching (Post-Reaction) cluster_cleanup Cleanup & Disposal prep_ppe Don Full PPE: Face Shield, Goggles, Double Gloves, Lab Coat prep_hood Work in Certified Chemical Fume Hood prep_ppe->prep_hood prep_reagents Equilibrate Reagents & Prepare Quench Solution prep_hood->prep_reagents reaction_add Add 2-(Bromomethyl)-5-methylthiazole to Reaction Mixture prep_reagents->reaction_add reaction_run Run Reaction (Monitor by TLC/LCMS) reaction_add->reaction_run quench_cool Cool Reaction Flask in Ice Bath (0-5 °C) reaction_run->quench_cool quench_add Slowly Add Quenching Solution Dropwise quench_cool->quench_add quench_stir Stir for 30 min to Ensure Neutralization quench_add->quench_stir cleanup_workup Proceed with Aqueous Workup quench_stir->cleanup_workup cleanup_decon Decontaminate Glassware with Quench Solution cleanup_workup->cleanup_decon cleanup_waste Dispose of all Waste in Labeled Containers cleanup_decon->cleanup_waste

Caption: Workflow for safe handling and reaction quenching.

Emergency Spill Response Protocol

cluster_assess cluster_major cluster_minor spill Spill Occurs spill_size Spill > 10 mL or Outside Hood? spill->spill_size evacuate Evacuate Area Immediately spill_size->evacuate Yes alert_lab Alert Lab Personnel spill_size->alert_lab No alert_ehs Alert Others & Call EHS/Emergency evacuate->alert_ehs don_ppe Don Full PPE alert_lab->don_ppe contain Contain with Inert Absorbent don_ppe->contain neutralize Neutralize with Quenching Solution contain->neutralize collect Collect Waste neutralize->collect decon Decontaminate Area collect->decon

Caption: Decision workflow for responding to a chemical spill.

Experimental Protocols

Protocol 1: Decontamination and Quenching Solution Preparation

This protocol describes the preparation and use of a solution to neutralize reactive 2-(Bromomethyl)-5-methylthiazole on surfaces, in waste streams, or after a reaction is complete. The principle is to use a soft nucleophile to rapidly react with the electrophilic bromide via an SN2 mechanism.[19][20]

Materials:

  • N-acetyl-L-cysteine or Sodium Metabisulfite

  • Sodium Bicarbonate (NaHCO₃)

  • Water

  • Ethanol or Isopropanol

Quenching Solution Options:

Quenching AgentPreparation (for 100 mL)ProsCons
N-acetyl-L-cysteine Dissolve 1.63g of N-acetyl-L-cysteine and 1g of NaHCO₃ in 100 mL of 50:50 water/ethanol.Highly effective thiol nucleophile; reaction product is generally benign.[19]More expensive.
Sodium Metabisulfite Dissolve 2g of Na₂S₂O₅ and 1g of NaHCO₃ in 100 mL of water.Inexpensive and readily available; effective reducing agent and nucleophile.Can generate SO₂ gas if the solution becomes too acidic.
Aqueous Ammonia 10% NH₃ in water.Effective, cheap.Pungent odor; can form complex side products.

Procedure for Use (Post-Reaction Quench):

  • Ensure the reaction flask is cooled in an ice bath (0-5 °C). Exothermic quenching can aerosolize the lachrymator.[21][22]

  • Slowly add the chosen quenching solution dropwise to the reaction mixture with vigorous stirring. A 10-20 fold molar excess of the quenching agent relative to the initial amount of 2-(Bromomethyl)-5-methylthiazole is recommended.

  • Monitor for any signs of an exotherm (e.g., vapor release, sudden temperature rise).

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete neutralization.

  • The reaction can now be safely removed from the fume hood for standard aqueous workup.

Protocol 2: Decontamination of Laboratory Glassware

Contaminated glassware presents a persistent hazard. Do not place un-quenched glassware directly into a base bath or cleaning solution, as this can release the lachrymator.

  • Initial Rinse (in Fume Hood): Rinse the glassware three times with a small volume of an organic solvent (e.g., acetone or ethyl acetate) to remove the bulk of the organic residue. Dispose of this rinse as hazardous waste.

  • Quenching Rinse (in Fume Hood): Rinse the glassware thoroughly with one of the quenching solutions from Protocol 1. Ensure all internal surfaces are coated. Let the solution sit in the glassware for at least 15-20 minutes.

  • Disposal: Dispose of the quenching rinse as hazardous waste.

  • Final Cleaning: The glassware can now be considered decontaminated and can be cleaned using standard laboratory procedures.[23]

By adhering to these rigorous safety protocols and understanding the chemical principles behind them, researchers can confidently and safely utilize 2-(Bromomethyl)-5-methylthiazole in their synthetic endeavors.

References

  • Slyvka, N., et al. (2018). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds, 54(5), 559–567. Available at: [Link]

  • Tear gas. Wikipedia. Available at: [Link]

  • Khan, I., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. Available at: [Link]

  • Stability and Detectability of Lachrymators and Their Degradation Products in Evidence Samples. ResearchGate. Available at: [Link]

  • Safety Data Sheet. MBL Life Science. (General laboratory safety procedures). Available at: [Link]

  • Synthesis of some new 5- substituted of - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. Available at: [Link]

  • How To Run A Reaction: The Quench. University of Rochester Department of Chemistry. Available at: [Link]

  • Appendix L – What to Do in a Chemical Emergency. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • 2-Butenoic acid, 2,3-dibromo-, (2E) - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • First Aid - Chemical Poisoning. Ministry of Health, Saudi Arabia. Available at: [Link]

  • BIS(BROMOMETHYL) COMPOUNDS. The Journal of Organic Chemistry - ACS Publications. (General information on related compounds). Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. Available at: [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. Available at: [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. Available at: [Link]

  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (General PPE guidance). Available at: [Link]

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Laboratory Equipment Decontamination Procedures. Central Michigan University. Available at: [Link]

  • EHS-0026: Laboratory Cleaning, Decontaminating, and Decommissioning. Massachusetts Institute of Technology EHS. Available at: [Link]

  • Best Practices for a Successful Lab Decontamination. Triumvirate Environmental. Available at: [Link]

  • 2-Bromothiazole-5-methanol. Lab Supplies. (Properties of a related compound). Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: 2-(Bromomethyl)-5-methylthiazole Reactivity Guide

Executive Summary & Reactivity Profile 2-(Bromomethyl)-5-methylthiazole is a highly reactive electrophilic intermediate, most notably utilized in the synthesis of HIV protease inhibitors like Ritonavir. Its reactivity is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

2-(Bromomethyl)-5-methylthiazole is a highly reactive electrophilic intermediate, most notably utilized in the synthesis of HIV protease inhibitors like Ritonavir. Its reactivity is dominated by the C2-bromomethyl group, which is activated by the adjacent thiazole nitrogen.

The choice of base is the single most critical variable in handling this reagent. The "Goldilocks" principle applies:

  • Too Weak: Reaction stalls, leading to hydrolysis (formation of the alcohol) due to ambient moisture.

  • Too Strong: Causes rapid degradation, ring-opening, or polymerization (darkening of reaction mixture).

  • Wrong Sterics: Non-hindered amine bases (e.g., Triethylamine) often compete as nucleophiles, forming quaternary ammonium salts.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways determined by base selection.

ThiazoleReactivity cluster_0 Base Selection Impact Substrate 2-(Bromomethyl)- 5-methylthiazole WeakBase Weak Inorganic Base (K2CO3 / NaHCO3) Substrate->WeakBase Path A AmineBase Unindered Amine (Et3N / Pyridine) Substrate->AmineBase Path B StrongBase Strong Base (NaH / KOtBu / DBU) Substrate->StrongBase Path C Product Desired Coupled Product (S_N2) WeakBase->Product Promotes Nucleophile (Clean S_N2) QuatSalt Quaternary Ammonium Salt (Impurity) AmineBase->QuatSalt Base acts as Nucleophile Degradation Ring Opening / Polymerization (Tar) StrongBase->Degradation C5-Deprotonation or Ring Cleavage

Figure 1: Reaction pathways dictated by base strength and sterics. Path A is the target workflow.

Troubleshooting Guide: Effect of Base Strength

This section addresses specific issues users encounter based on the class of base employed.

Scenario A: Inorganic Carbonates ( , , )

Status: Recommended (with caveats). These bases are generally safe but can suffer from kinetic issues due to poor solubility in organic solvents.

SymptomProbable CauseCorrective Action
Incomplete Conversion (>24h) Heterogeneous reaction mixture; base is not dissolving.Add Phase Transfer Catalyst: Use 5-10 mol% TBAB (Tetrabutylammonium bromide) or switch solvent to DMF/DMSO.
Hydrolysis Product (Alcohol) Reaction too slow; ambient moisture competes with the nucleophile.Dry Conditions: Ensure solvent is anhydrous. Increase agitation rate to improve solid-liquid mass transfer.
Gumming/Clumping Water generation during deprotonation causing salt aggregation.Grinding: Use finely ground/micronized carbonate bases.
Scenario B: Organic Amines (TEA, DIPEA, NMM)

Status: Use with Caution . The steric profile of the amine is more important than its


.
SymptomProbable CauseCorrective Action
Precipitate forms immediately Quaternization: The base (e.g., Triethylamine) attacked the bromomethyl group.Switch Base: Use DIPEA (Hünig's Base) . The isopropyl groups provide steric hindrance that prevents the nitrogen from acting as a nucleophile.
Low Yield despite DIPEA Self-Alkylation: The thiazole nitrogen of one molecule attacks the bromomethyl of another.Dilution: Run the reaction at lower concentration (<0.1 M) to favor intermolecular reaction with the desired nucleophile over self-polymerization.
Scenario C: Strong Bases ( , , , )

Status: NOT Recommended . Users often attempt this to "force" a reaction, leading to catastrophic decomposition.

SymptomProbable CauseCorrective Action
Reaction turns black/tarry Polymerization/Ring Opening: Strong bases can deprotonate the C5-methyl group (lateral metallation) or attack the ring sulfur.Abort & Restart: These byproducts are difficult to separate. Switch to a weak inorganic base (

).
Exotherm upon addition Uncontrolled deprotonation.Temperature Control: If a strong base must be used (rare), cool to -78°C before addition.

Experimental Protocols

Protocol 1: Standard Coupling (The "Ritonavir" Method)

Context: This protocol mimics the industrial synthesis of Ritonavir intermediates, optimizing for stability.

Reagents:

  • Substrate: 2-(Bromomethyl)-5-methylthiazole (1.0 eq)

  • Nucleophile: Amine or Urea derivative (1.0 - 1.1 eq)

  • Base: Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.5 eq)
  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Workflow:

  • Preparation: Charge the nucleophile and Base into the reactor with EtOAc.

  • Temperature: Adjust temperature to 40–50°C. Note: Do not reflux unless necessary; high heat promotes degradation.

  • Addition: Dissolve 2-(Bromomethyl)-5-methylthiazole in a minimal amount of EtOAc. Add this solution dropwise over 1–2 hours.

    • Why? Keeping the concentration of the electrophile low minimizes self-quaternization.

  • Workup: Quench with water. Separate organic layer. Wash with 5% Citric Acid (to remove unreacted thiazole/amines) followed by Brine.

Protocol 2: Stability/Purity Check (TLC/HPLC)

Before using a stored batch of 2-(Bromomethyl)-5-methylthiazole, verify it has not dimerized.

  • Visual Check: Pure compound is a white to pale yellow solid/oil. Dark orange/brown indicates significant HBr formation and polymerization.

  • HPLC Note: The bromide is thermally unstable. Avoid high GC inlet temperatures. HPLC with a CN or C18 column using Acetonitrile/Water (neutral pH) is preferred.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH or KOH to speed up the reaction? A: No. Hydroxide ions are strong nucleophiles and will rapidly displace the bromide to form (5-methylthiazol-2-yl)methanol. This competes directly with your desired nucleophile. Use non-nucleophilic bases like Carbonates or DIPEA.

Q: My reaction mixture turned into a solid gel. What happened? A: This is likely polymerization . The thiazole nitrogen is nucleophilic enough to attack the bromomethyl group of another molecule, forming a chain of quaternary ammonium salts. This happens if the reaction is too concentrated or if the base is too strong. Solution: Dilute the reaction (0.1M or less) and add the bromide slowly.

Q: How should I store the 2-(Bromomethyl)-5-methylthiazole starting material? A: Store at -20°C under Argon/Nitrogen. It is hygroscopic and sensitive to light. If the material has darkened, recrystallize from hexanes/EtOAc (if solid) or filter through a short silica plug (if oil) before use.

Q: Why do you recommend DIPEA over Triethylamine (TEA)? A: TEA is a nucleophile. It reacts with the bromomethyl group to form a quaternary ammonium salt (


). DIPEA is sterically hindered (bulky isopropyl groups) and cannot easily attack the carbon, acting only as a proton scavenger.

References

  • Kempf, D. J., et al. (1995). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease. Journal of Medicinal Chemistry, 38, 221.
  • Stoner, E. J., et al. (1998). Process Research and Development of the HIV Protease Inhibitor ABT-538 (Ritonavir). Organic Process Research & Development , 2(6), 398-403. Link (Detailed industrial protocols for handling the chloromethyl/bromomethyl thiazole intermediates).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1] (General reactivity of halomethyl-heterocycles and susceptibility to self-quaternization).

  • Oakwood Chemical. (2021). Safety Data Sheet: 2-Bromo-5-(bromomethyl)thiazole. Link (Safety and storage data).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 2-(Bromomethyl)-5-methylthiazole

The following guide details the 1H NMR characterization of 2-(Bromomethyl)-5-methylthiazole , a critical heterocyclic building block. This document is structured to assist researchers in validating the identity and purit...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR characterization of 2-(Bromomethyl)-5-methylthiazole , a critical heterocyclic building block. This document is structured to assist researchers in validating the identity and purity of this compound, specifically distinguishing it from common synthetic byproducts and regioisomers.

[1]

Introduction & Significance

2-(Bromomethyl)-5-methylthiazole (C


H

BrNS) is a functionalized thiazole intermediate often employed in the synthesis of pharmaceutical agents, including antiretrovirals (e.g., Ritonavir analogues) and agrochemicals.[1] Its reactivity stems from the electrophilic bromomethyl group at the 2-position, which is highly susceptible to nucleophilic substitution.

Critical Analytical Challenge: The primary challenge in characterizing this product is distinguishing it from:

  • Starting Material: 2,5-Dimethylthiazole (incomplete bromination).[1]

  • Regioisomer: 5-(Bromomethyl)-2-methylthiazole (formed via non-selective radical bromination).[1]

  • Degradant: 2-(Hydroxymethyl)-5-methylthiazole (hydrolysis product).[1]

This guide provides a definitive spectral fingerprint to validate the structural integrity of the target compound.

Technical Deep Dive: Spectral Assignment

The 1H NMR spectrum of 2-(Bromomethyl)-5-methylthiazole in CDCl


 is characterized by three distinct signal sets.
Table 1: Characteristic 1H NMR Resonances (CDCl , 400 MHz)
Resonance AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Explanation
H-4 (Thiazole Ring) 7.40 – 7.60 Singlet (br) or Quartet1H

Deshielded aromatic proton.[1] Shows long-range allylic coupling to the C5-Methyl group.[1]
C2-CH

Br
4.60 – 4.80 Singlet2H-Significantly deshielded by the electronegative Bromine and the aromatic ring current.
C5-CH

2.40 – 2.50 Doublet3H

Typical aromatic methyl shift.[1] Coupling to H-4 confirms the 4,5-substitution pattern.[1]
Structural Validation Logic (Self-Validating Protocol)
  • The "Fingerprint" Region: The presence of a singlet at ~4.7 ppm confirms the bromination of a methyl group.

  • Regio-Chemistry Check (NOE): To confirm the bromine is at position 2 and not 5:

    • Target Compound (2-CH

      
      Br, 5-CH
      
      
      
      ):
      A strong Nuclear Overhauser Effect (NOE) should be observed between the H-4 proton and the C5-Methyl group (~2.45 ppm).[1] No NOE should be seen between H-4 and the CH
      
      
      Br group (too distant).[1]
    • Alternative Isomer (5-CH

      
      Br, 2-CH
      
      
      
      ):
      NOE would be observed between H-4 and the C5-Methylene group (~4.7 ppm).[1]

Comparative Analysis: Product vs. Alternatives

Distinguishing the target product from impurities is vital for downstream yield calculations.

Comparison 1: Vs. Starting Material (2,5-Dimethylthiazole)[1]
  • Target: Signal at 4.7 ppm (CH

    
    Br).
    
  • Impurity: Signal at ~2.65 ppm (C2-CH

    
    ).[1]
    
  • Differentiation: The disappearance of the methyl singlet at 2.65 ppm and the appearance of the methylene singlet at 4.7 ppm quantifies conversion. The C5-CH

    
     signal (~2.4 ppm) remains relatively stable in both.[1]
    
Comparison 2: Vs. Hydrolysis Degradant (Alcohol)

Bromomethyl thiazoles are lachrymators and hygroscopic.[1] Exposure to moisture generates 2-(Hydroxymethyl)-5-methylthiazole .[1]

  • Target: CH

    
    Br at 4.7 ppm .
    
  • Impurity: CH

    
    OH shifts upfield to ~4.8 - 4.9 ppm  (concentration dependent) and typically broadens.[1]
    
  • Key Indicator: Appearance of a broad exchangeable -OH singlet at ~3.5 - 5.0 ppm (variable).[1]

Comparison 3: Vs. Regioisomer (5-Bromomethyl-2-methylthiazole)[1]
  • Target: H-4 proton appears as a fine quartet (coupling to C5-Me).[1]

  • Isomer: H-4 proton appears as a sharp singlet (no adjacent methyl group to couple with) or a triplet (coupling to C5-CH

    
    Br).[1]
    

Experimental Protocol

Objective: Obtain a high-resolution spectrum minimizing degradation during acquisition.

Step-by-Step Methodology
  • Sample Preparation (Cold Handling):

    • Weigh 10–15 mg of the product into a clean vial.

    • Expert Tip: Use CDCl

      
        (Chloroform-d) neutralized with basic alumina or silver foil if the compound is acid-sensitive.[1] Avoid DMSO-d
      
      
      
      if possible, as the nucleophilic oxygen in DMSO can displace the reactive bromide over time (forming an alkoxysulfonium salt).[1]
  • Solvent Addition:

    • Add 0.6 mL of CDCl

      
       (containing 0.03% TMS as internal standard).
      
    • Dissolve immediately; do not sonicate if heat generation is a concern.

  • Acquisition Parameters (Standard):

    • Pulse Sequence: zg30 (30° pulse angle).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for methyl protons).[1]

    • Scans (NS): 16 (sufficient for >95% purity); increase to 64 to detect <1% impurities.

    • Temperature: 298 K (25°C).[1]

  • Processing:

    • Reference spectrum to TMS (0.00 ppm) or residual CHCl

      
       (7.26 ppm).[1]
      
    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.[1]

Decision Workflow (Visualization)

The following diagram outlines the logical flow for assessing the purity and identity of the synthesized batch.

G Start Crude Product (Bromination of 2,5-DMT) Acquire Acquire 1H NMR (CDCl3, 400 MHz) Start->Acquire CheckCH2 Check 4.6 - 4.8 ppm region Acquire->CheckCH2 Singlet47 Singlet at ~4.7 ppm found? CheckCH2->Singlet47 CheckMe Check 2.4 - 2.7 ppm region Singlet47->CheckMe Yes Fail_Hydro FAIL: Hydrolysis (Broad peak / Shifted CH2) Singlet47->Fail_Hydro No (Shifted/Missing) MeRatio Ratio C2-CH2Br : C5-CH3 approx 2:3? CheckMe->MeRatio CheckImp Check Impurity Peaks MeRatio->CheckImp Yes Fail_SM FAIL: Excess SM (Peak at 2.65 ppm) MeRatio->Fail_SM No (Extra Me peaks) Pass PASS: Identity Confirmed High Purity CheckImp->Pass Clean Baseline CheckImp->Fail_SM Peak at 2.65 ppm CheckImp->Fail_Hydro Peak at ~4.9 ppm

Caption: Logical workflow for validating 2-(Bromomethyl)-5-methylthiazole via 1H NMR.

References

  • Thiazole Ring Characterization

    • Source: National Institute of Advanced Industrial Science and Technology (AIST).[1] (2023).[1][2] Spectral Database for Organic Compounds (SDBS). [Link][1]

    • Relevance: Provides baseline shifts for the thiazole core and methyl-substituted derivatives (e.g., 2,5-dimethylthiazole spectrum No. 1765).
  • Bromination Selectivity (NBS)

    • Source: Djerassi, C. (1948).[1] "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271-317. [Link]

    • Relevance: Foundational text explaining the radical mechanism favoring benzylic/allylic substitution, relevant for the C2-methyl bromin
  • NMR Solvent Impurities

    • Source: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[3] [Link]

    • Relevance: Essential for distinguishing solvent peaks (e.g., residual succinimide from NBS) from the product.[1]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry of 2-(Bromomethyl)-5-methylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that the described protocols are self-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems. We will explore the nuances of ionization techniques, delve into predictable fragmentation pathways, and provide actionable experimental protocols.

Introduction: The Analytical Imperative for Thiazole Derivatives

The thiazole ring is a privileged scaffold in numerous pharmaceuticals.[1] The introduction of a reactive bromomethyl group at the 2-position and a methyl group at the 5-position creates a versatile intermediate for synthesizing a wide array of potential drug candidates. The inherent reactivity and potential for diverse metabolic transformations necessitate robust analytical methods to characterize these molecules and their downstream products. Mass spectrometry (MS), with its high sensitivity and specificity, is the cornerstone of such analytical workflows.[2][3]

This guide will compare and contrast the most pertinent MS-based approaches for analyzing 2-(bromomethyl)-5-methylthiazole derivatives, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Ionization Techniques: A Comparative Analysis

The choice of ionization method is critical and depends on the analyte's properties and the desired information.[4][5] For 2-(bromomethyl)-5-methylthiazole derivatives, the primary considerations are volatility, thermal stability, and the desired degree of fragmentation.

Ionization TechniquePrincipleSuitability for 2-(Bromomethyl)-5-methylthiazole DerivativesAdvantagesDisadvantages
Electron Ionization (EI) High-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation.[4][6][7]Suitable for GC-MS analysis due to the likely volatility and thermal stability of the parent compound.Produces detailed, reproducible fragmentation patterns useful for structural elucidation and library matching.[6][8]The molecular ion may be weak or absent, making molecular weight determination challenging.[7]
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of protonated or deprotonated molecules.[9]Ideal for LC-MS analysis, particularly for more polar derivatives or metabolites that are not amenable to GC."Soft" ionization technique that typically keeps the molecular ion intact, facilitating molecular weight determination.[9] Can be run in negative ion mode to selectively detect bromine-containing compounds.[10]May not provide sufficient fragmentation for detailed structural analysis without tandem MS (MS/MS).
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a solvent spray, which then transfers charge to the analyte molecules.A good alternative to ESI for less polar 2-(bromomethyl)-5-methylthiazole derivatives that are analyzed by LC-MS.Can ionize a broader range of compounds than ESI, particularly those with lower polarity.Generally less sensitive than ESI for compounds that are readily ionized by electrospray.

Fragmentation Pathways: Decoding the Mass Spectra

The fragmentation of 2-(bromomethyl)-5-methylthiazole is dictated by the inherent stability of the thiazole ring and the lability of the bromomethyl group.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecular ion of 2-(bromomethyl)-5-methylthiazole is expected to undergo several key fragmentation steps. The presence of a bromine atom will result in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.[11]

A primary fragmentation event is the loss of the bromine radical, which is a facile process for alkyl halides. This would result in a stable thiazol-2-ylmethyl cation. Subsequent fragmentation would likely involve the thiazole ring itself. Studies on the mass spectra of various thiazoles have shown that they produce abundant molecular ions and fragment in specific ways that can aid in structure elucidation.[12]

Predicted EI Fragmentation Pathway for 2-(Bromomethyl)-5-methylthiazole

M [C₅H₆BrNS]⁺˙ m/z 191/193 F1 [C₅H₆NS]⁺ m/z 112 M->F1 - Br• F2 [C₄H₃S]⁺ m/z 83 F1->F2 - HCN F3 [C₃H₃N]⁺˙ m/z 53 F1->F3 - C₂H₃S

Caption: Predicted EI fragmentation of 2-(Bromomethyl)-5-methylthiazole.

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

In positive-ion ESI-MS, 2-(bromomethyl)-5-methylthiazole derivatives will primarily form protonated molecules, [M+H]⁺. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is employed.

The fragmentation of the protonated molecule will likely also initiate with the loss of a neutral species. A plausible fragmentation pathway would involve the loss of HBr.

Predicted ESI-MS/MS (CID) Fragmentation of Protonated 2-(Bromomethyl)-5-methylthiazole

MH [C₅H₇BrNS]⁺ m/z 192/194 F1 [C₅H₆NS]⁺ m/z 112 MH->F1 - HBr F2 [C₄H₃S]⁺ m/z 83 F1->F2 - HCN

Caption: Predicted CID fragmentation of protonated 2-(Bromomethyl)-5-methylthiazole.

A particularly useful approach for brominated compounds is negative-ion ESI-MS. In-source fragmentation can be induced to selectively detect the bromide ion (m/z 79 and 81), providing a highly specific method for identifying bromine-containing metabolites in complex mixtures.[10]

Experimental Protocols

The following protocols provide a starting point for the analysis of 2-(bromomethyl)-5-methylthiazole derivatives. Optimization will be necessary based on the specific derivative, matrix, and instrumentation.

GC-MS Analysis

This method is suitable for the parent compound and other volatile, thermally stable derivatives.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis p1 Dissolve sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to ~10 µg/mL. p2 Filter through a 0.22 µm syringe filter. p1->p2 p3 Transfer to a GC vial. p2->p3 g1 Inject 1 µL into the GC-MS. p3->g1 g2 Separate on a non-polar column (e.g., DB-5). g1->g2 g3 Acquire data in EI mode. g2->g3 d1 Examine the total ion chromatogram. g3->d1 d2 Analyze the mass spectrum of the peak of interest. d1->d2 d3 Compare with spectral libraries and predicted fragmentation. d2->d3

Caption: General workflow for GC-MS analysis of 2-(bromomethyl)-5-methylthiazole derivatives.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10 µg/mL.[13]

    • Ensure the sample is free of particulates by filtering through a 0.22 µm syringe filter.[14]

    • Transfer the filtered sample to a 1.5 mL glass GC autosampler vial.[13]

  • GC-MS Parameters:

    • Injector: 250 °C, splitless mode.

    • Column: A non-polar column such as a DB-5 (or equivalent) is a good starting point (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

LC-MS/MS Analysis

This method is ideal for a broader range of derivatives, including more polar compounds and metabolites, and offers high sensitivity and specificity.

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Dissolve sample in a suitable solvent (e.g., methanol, acetonitrile) to ~1 µg/mL. p2 For biological samples, perform protein precipitation or SPE. p1->p2 p3 Filter through a 0.22 µm syringe filter. p2->p3 p4 Transfer to an LC vial. p3->p4 l1 Inject 5-10 µL into the LC-MS/MS system. p4->l1 l2 Separate on a C18 reversed-phase column. l1->l2 l3 Acquire data in ESI mode (positive and/or negative). l2->l3 d1 Extract ion chromatograms for expected precursor ions. l3->d1 d2 Analyze product ion spectra from MS/MS scans. d1->d2 d3 Confirm identity based on retention time and fragmentation pattern. d2->d3

Caption: General workflow for LC-MS/MS analysis of 2-(bromomethyl)-5-methylthiazole derivatives.

Step-by-Step Protocol:

  • Sample Preparation:

    • For pure compounds, dissolve in methanol or acetonitrile to a concentration of approximately 1 µg/mL.

    • For biological matrices (e.g., plasma, urine), perform a sample cleanup such as protein precipitation (with acetonitrile) or solid-phase extraction (SPE) to remove interferences.[2]

    • Filter the final extract through a 0.22 µm syringe filter before analysis.

  • LC-MS/MS Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.

    • MS Analysis:

      • Full Scan: m/z 100-500 to identify the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

      • Tandem MS (MS/MS): Select the precursor ion of interest and perform collision-induced dissociation (CID) to generate product ion spectra for structural confirmation.

Conclusion and Future Perspectives

The mass spectrometric analysis of 2-(bromomethyl)-5-methylthiazole derivatives is a multifaceted task that can be effectively addressed by a judicious choice of methodology. GC-MS with electron ionization is a powerful tool for the analysis of the parent compound and its volatile derivatives, providing rich structural information through its characteristic fragmentation patterns. For more polar derivatives, metabolites, and applications requiring high sensitivity, LC-MS/MS with electrospray ionization is the superior choice.

As drug development pipelines continue to rely on thiazole-containing scaffolds, the application of high-resolution mass spectrometry (HRMS) will become increasingly important for the confident identification of metabolites and impurities. Furthermore, advanced techniques such as ion mobility spectrometry coupled with mass spectrometry could provide an additional dimension of separation, aiding in the differentiation of isomeric species. The principles and protocols outlined in this guide provide a solid foundation for any researcher or scientist working with this important class of compounds.

References

  • ResolveMass Laboratories Inc. (2025, December 19).
  • Sample Prepar
  • Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24).
  • SCION Instruments. (n.d.).
  • Organomation. (n.d.).
  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (n.d.). Journal of the Chemical Society B: Physical Organic.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016, September 20). PubMed.
  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (n.d.). 960化工网.
  • Mohamed, S. M., Unis, M., & Abd El-Hady, H. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Driffield, M., Harmer, N., Bradley, E., Fernandes, A. R., Rose, M., Mortimer, D., & Dicks, P. (2008, July 15). Determination of brominated flame retardants in food by LC-MS/MS: diastereoisomer-specific hexabromocyclododecane and tetrabromobisphenol A. PubMed.
  • Al-Alaween, M., & Al-Qutob, M. (n.d.).
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Request PDF. (2025, August 6).
  • Kertész, V., & Van Berkel, G. J. (2010, April 15). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. PubMed.
  • Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene. (n.d.). Benchchem.
  • NOVEL LC-MS STRATEGY TO MONITORE BROMINATED FLAME RETARDANTS TOGETHER WITH THEIR METABOLITES IN FOOD M
  • 2-bromo-5-(bromomethyl)-1,3-thiazole. (n.d.). PubChemLite.
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (n.d.).
  • Mass Spectrometry Ionization Methods. (n.d.).
  • electron ionisation mass spectra of some sulphonylhydrazinothiazoles. (n.d.).
  • Abdulaal, W. H., Alhakamy, N. A., Asseri, A. H., Radwan, M. F., Ibrahim, T. S., Okbazghi, S. Z., Abbas, H. A., & Mansour, B. (2022, September 7). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.
  • Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2 '(3 '- or 4 ')-hydroxy-4-stilbazole halides. (2025, August 7).
  • GCMS 3 Fragmentation P
  • Cuyckens, F., van den Heuvel, D., Bauters, S., Langlois, M., & De Smet, M. (2008, April 15). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. PubMed.
  • Hah, S. S., & Lee, H. S. (2006, January 15).
  • 105827-91-6 | 2-Chloro-5-(chloromethyl)thiazole | Chlorides. (n.d.). Ambeed.com.
  • LCMS-guided detection of halogenated natural compounds. a Five.... (n.d.).
  • 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106. (n.d.). PubChem.
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  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs.
  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking W
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing.
  • 2-Chloro-5-chloromethylthiazole 105827-91-6. (2025, August 28). ChemicalBook.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2017, February 2).
  • Ionization Methods in Mass Spec: Making Molecules Fly. (2025, March 19). Bitesize Bio.
  • (PDF) Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix. (2017, March 20).
  • 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179. (n.d.). PubChem.
  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. (n.d.). PMC - NIH.
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  • 2-Bromo-5-(bromomethyl)thiazole. (n.d.). Oakwood Chemical.
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  • The drugs containing thiazole ring. | Download Scientific Diagram. (n.d.).
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  • Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. (2019, October 11). PubMed.
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Sources

Validation

Comparing reactivity of 2-(Bromomethyl)-5-methylthiazole with 2-(chloromethyl)-5-methylthiazole

This guide provides an in-depth technical comparison of 2-(Bromomethyl)-5-methylthiazole and 2-(chloromethyl)-5-methylthiazole , focusing on their application as electrophiles in pharmaceutical synthesis. Subject: 2-(Bro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(Bromomethyl)-5-methylthiazole and 2-(chloromethyl)-5-methylthiazole , focusing on their application as electrophiles in pharmaceutical synthesis.

Subject: 2-(Bromomethyl)-5-methylthiazole vs. 2-(chloromethyl)-5-methylthiazole

Executive Summary

In the synthesis of thiazole-containing pharmacophores (e.g., protease inhibitors, neonicotinoid analogs), the choice between the chloromethyl (CMT) and bromomethyl (BMT) derivatives represents a classic trade-off between kinetic reactivity and process stability .

  • 2-(Chloromethyl)-5-methylthiazole is the industry-standard intermediate. It offers superior thermal stability, lower cost, and easier handling, making it the preferred choice for bulk storage and large-scale manufacturing.

  • 2-(Bromomethyl)-5-methylthiazole is the high-reactivity alternative. It exhibits significantly faster reaction kinetics (10–100x) in nucleophilic substitutions (

    
    ). However, its instability and potent lachrymatory properties often necessitate in situ generation or immediate use.
    

Recommendation: Use the Chloride for robust, heated processes or when stoichiometry can be driven by excess nucleophile. Use the Bromide (or Finkelstein conditions) for temperature-sensitive substrates or weak nucleophiles.

Mechanistic Foundation

To understand the reactivity difference, one must analyze the electronic environment of the 2-position on the 1,3-thiazole ring.

Electronic Activation

The C2 position of the thiazole ring is situated between the sulfur and nitrogen atoms. This position is electron-deficient ($ \pi $-deficient), analogous to the 2-position of pyridine. Consequently, a halomethyl group at C2 is highly activated toward nucleophilic attack, much more so than a standard benzyl halide.

  • Inductive Effect (-I): The adjacent Nitrogen and Sulfur atoms pull electron density away from the exocyclic methylene carbon, making it highly electrophilic.

  • Leaving Group Physics: The C–Br bond is longer and weaker than the C–Cl bond, lowering the activation energy for bond cleavage during the transition state.

Reactivity Profile ( Kinetics)

The reaction proceeds via a bimolecular nucleophilic substitution (


) mechanism.


FeatureChloride (CMT) Bromide (BMT) Impact
Bond Energy ~339 kJ/mol (C-Cl)~285 kJ/mol (C-Br)BMT reacts significantly faster.
Leaving Group (

of HX)
-7 (HCl)-9 (HBr)Bromide is a better leaving group.
Polarizability ModerateHighBMT transition state is better stabilized.

Comparative Performance Data

Reaction Kinetics (Relative Rates)

While absolute rate constants depend on the specific nucleophile and solvent, the relative reactivity (


) generally follows the trend observed in similar heterocyclic systems (e.g., chloromethylpyridine vs. bromomethylpyridine).
Nucleophile TypeReaction ConditionRelative Rate (

)
Observation
Amines (Primary) MeOH, 25°C~50–80xBMT reacts instantly; CMT requires heat/time.
Thiols (R-SH) DMF,

~100xBMT risks disulfide scrambling if not controlled; CMT is controlled.
Alkoxides (RO-) THF, 0°C~20–40xBMT prone to hydrolysis/side reactions; CMT requires reflux.
Stability & Handling[1][2]
Property2-(chloromethyl)-5-methylthiazole 2-(Bromomethyl)-5-methylthiazole
Physical State Solid (low melting) or OilSolid (often crystalline)
Thermal Stability Stable < 100°CDecomposes > 40°C (darkens)
Hydrolysis Risk Slow (hours in water)Rapid (minutes in moisture)
Safety Toxic, IrritantSevere Lachrymator , Corrosive
Storage 2–8°C, inert atmosphere-20°C, strictly anhydrous

Experimental Protocols

A. The "Finkelstein Switch" (Recommended Workflow)

Instead of isolating the unstable Bromide, the most robust protocol uses the Chloride as the starting material and generates the reactive iodide/bromide species in situ. This combines the stability of CMT with the reactivity of BMT.

Protocol: Catalytic Activation of CMT

  • Charge: 1.0 eq 2-(chloromethyl)-5-methylthiazole, 1.1 eq Nucleophile (e.g., amine).

  • Solvent: Acetone or Acetonitrile (anhydrous).

  • Catalyst: Add 0.1 – 0.5 eq Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) .

  • Reaction: Stir at 40–60°C.

    • Mechanism:[1][2][3][4][5] Cl is displaced by I (equilibrium), forming the highly reactive Iodide intermediate, which reacts rapidly with the nucleophile.

  • Workup: Filter off inorganic salts; concentrate.

B. Direct Synthesis of 2-(Bromomethyl)-5-methylthiazole

Use only if the Finkelstein method fails or for mechanistic studies.

  • Precursor: Start with (5-methylthiazol-2-yl)methanol.

  • Reagent:

    
     (0.4 eq) in 
    
    
    
    at 0°C.
  • Procedure: Add

    
     dropwise. Stir 1h at 0°C.
    
  • Quench: Pour onto ice/NaHCO3 (Rapidly! Product hydrolyzes).[6]

  • Isolation: Extract with DCM, dry over

    
    , concentrate below 30°C . Use immediately.
    

Decision Framework & Visualization

The following diagram illustrates the decision logic and reaction pathways for selecting the appropriate intermediate.

ThiazoleReactivity Start Target: Thiazole Coupling CheckNu Check Nucleophile Strength Start->CheckNu StrongNu Strong Nucleophile (Thiol, 1° Amine) CheckNu->StrongNu High Nucleophilicity WeakNu Weak/Bulky Nucleophile (Amide, Aniline) CheckNu->WeakNu Low Nucleophilicity UseCl Use 2-(chloromethyl)-... (Standard Route) StrongNu->UseCl Heat (60°C) UseBr Use 2-(Bromomethyl)-... (High Reactivity) WeakNu->UseBr Direct Isolation (Risky) Finkel Finkelstein Cond. (Add NaI to Chloride) WeakNu->Finkel In-Situ Activation (Recommended) Product Coupled Product UseCl->Product Slower, Cleaner UseBr->Product Fast, Side-Rxns Finkel->Product Balanced Profile

Caption: Decision tree for selecting between Chloride and Bromide intermediates based on nucleophile strength and process constraints.

References

  • Structural Analysis & Properties

    • Title: 2-Chloro-5-(chloromethyl)thiazole: Crystal structure and properties.[7]

    • Source: Acta Crystallographica Section E (via NIH/PMC).
    • URL:[Link]

  • Mechanistic Insight (Thiazole Reactivity)

    • Title: Reactivity of halogenothiazoles towards nucleophiles: kinetics and mechanisms.[8][9]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.[8][10]

    • URL:[Link][10]

  • Synthetic Application (Ritonavir Context)
  • Stability Data (General Halomethyl Heterocycles)

    • Title: Stability issues of 2-(Aminomethyl)-5-bromonaphthalene (Analogous benzylic bromide stability).
    • Source: BenchChem Technical Guide.[10]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-(Bromomethyl)-5-methylthiazole Derivatives

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(Bromomethyl)-5-methylthiazole de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(Bromomethyl)-5-methylthiazole derivatives. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing common alternatives to arrive at a validated, trustworthy analytical procedure suitable for the rigorous demands of pharmaceutical development.

The Analytical Challenge: Thiazole Derivatives and the Imperative of Purity

Thiazole rings are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. The specific derivative, 2-(Bromomethyl)-5-methylthiazole, serves as a critical building block in synthesizing more complex active pharmaceutical ingredients (APIs). Its purity is paramount, as process-related impurities or degradation products can impact the safety and efficacy of the final drug product. Therefore, a highly specific and sensitive analytical method is not just a quality control requirement but a foundational element of drug safety.

This guide will walk through the development of a stability-indicating HPLC method, which is a validated quantitative procedure capable of distinguishing the intact API from any degradation products formed under defined stress conditions.

Foundational Strategy: The Method Development Workflow

A successful method development project follows a logical, systematic progression. The objective is to achieve adequate resolution between the main compound and all potential impurities (process-related and degradation products) with good peak shape and sensitivity, all within a reasonable analysis time.

HPLC_Method_Development_Workflow A Analyte Characterization (pKa, logP, UV Spectra) B Initial Method Screening A->B Input C Stationary Phase Selection (C18, Phenyl, etc.) B->C D Mobile Phase Optimization (Organic Solvent, pH, Buffer) B->D E Detector & Wavelength Selection B->E F Method Optimization (Gradient, Flow Rate, Temp.) C->F D->F E->F G Forced Degradation Study F->G Apply Optimized Method H Method Validation (ICH Q2(R2)) G->H Demonstrate Specificity I Final Validated Method H->I Finalize

Caption: Overall workflow for HPLC method development.

Experimental Design: A Comparative Approach

Analyte Characterization and Detector Selection

Before any injection, understanding the analyte is key. 2-(Bromomethyl)-5-methylthiazole is a moderately polar molecule. A crucial first step is to determine its UV spectrum to select an appropriate detection wavelength. A Photodiode Array (PDA) detector is indispensable here, as it allows for the acquisition of the full UV-visible spectrum for any eluting peak. This helps in selecting a wavelength that provides maximum absorbance for the parent compound and its impurities, ensuring high sensitivity. Furthermore, PDA detectors are vital for assessing peak purity, which is a measure of spectral homogeneity across a peak and helps identify co-eluting impurities. For thiazole derivatives, a wavelength around 230-280 nm is often a good starting point.

Stationary Phase (Column) Selection: The Core of Separation

The choice of stationary phase dictates the primary separation mechanism. Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most common and versatile mode, making it our starting point. The key is selecting a chemistry that provides the best selectivity for our specific analyte and its potential impurities.

Stationary PhasePrimary Interaction MechanismSuitability for Thiazole Derivatives
C18 (Octadecylsilane) Hydrophobic Interaction: Strong retention for non-polar to moderately polar compounds. The industry workhorse.High: Excellent starting point. Provides good retention for the thiazole derivative and a wide range of potential impurities. Considered the primary choice for initial screening.
C8 (Octylsilane) Hydrophobic Interaction: Similar to C18 but with shorter alkyl chains, resulting in less retention for non-polar compounds.Moderate: A good alternative if the main peak or impurities are too strongly retained on a C18 column, leading to excessively long run times.
Phenyl (Phenyl-bonded silica) Hydrophobic & π-π Interactions: Offers alternative selectivity, especially for aromatic or unsaturated compounds, through interactions with the phenyl rings.High: A strong secondary screening column. The thiazole ring can engage in π-π interactions, potentially resolving impurities that co-elute with the main peak on a C18 column.

Experimental Protocol 1: Stationary Phase Screening

  • Columns:

    • Alternative 1: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Alternative 2: Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Sample: 2-(Bromomethyl)-5-methylthiazole derivative standard (~0.5 mg/mL in diluent).

  • Mobile Phase: Start with a generic gradient:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector, scan range 200-400 nm, extract chromatogram at λmax.

  • Analysis: Compare the chromatograms for peak shape (tailing factor), resolution between any observed impurities and the main peak, and overall retention.

Rationale: This screening quickly establishes which stationary phase chemistry provides the most promising separation, forming the basis for further optimization. A C18 column is often the first choice due to its versatility.

Mobile Phase Optimization: Fine-Tuning Selectivity

The mobile phase composition is the most powerful tool for adjusting selectivity in RP-HPLC.

  • Organic Modifier (Solvent B): Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.

    • Acetonitrile: Generally provides lower backpressure and better UV transparency at low wavelengths. It is often considered to have a different solvating power than methanol, which can alter elution order and improve resolution.

    • Methanol: A protic solvent that can engage in hydrogen bonding, offering a different selectivity profile compared to aprotic ACN.

  • Aqueous Phase (Solvent A) & pH Control: The pH of the mobile phase is critical for ionizable compounds. The thiazole ring contains a basic nitrogen atom, meaning its charge state (and thus its retention) will change with pH. Using a buffer or acidifier is essential for reproducible results.

    • Acidic pH (e.g., 0.1% Phosphoric or Formic Acid): At a pH below the pKa of the thiazole nitrogen, the molecule will be protonated (cationic). This typically leads to better peak shapes on silica-based columns by suppressing silanol interactions and ensures consistent retention.

    • Buffers (e.g., Phosphate, Acetate): Provide stable pH control, which is crucial for method robustness. The buffer choice must be compatible with the desired pH range and detection method (e.g., avoid high UV-absorbing buffers).

Comparative Table: Mobile Phase Components

ParameterAlternative 1: AcetonitrileAlternative 2: MethanolRationale for Choice
Elution Strength Stronger eluent, often leading to shorter retention times.Weaker eluent, generally longer retention times.ACN is often preferred for its efficiency and lower viscosity.
Selectivity Different selectivity due to its aprotic nature.Can offer unique selectivity through hydrogen bonding.Both should be screened. The final choice depends on which provides better resolution of critical impurity pairs.
pH Modifier 0.1% Phosphoric Acid: Low pH, good peak shape, non-volatile.0.1% Formic Acid: Low pH, good peak shape, volatile (MS-compatible).Phosphoric acid is an excellent choice for UV-based methods due to its stability and low UV cutoff.

Establishing Specificity: The Role of Forced Degradation

A stability-indicating method must be able to separate the active ingredient from its degradation products. Forced degradation (or stress testing) is the process of intentionally degrading the sample to generate these potential impurities. This is a cornerstone of method development and validation in the pharmaceutical industry.

Forced_Degradation API API Sample (2-(Bromomethyl)-5-methylthiazole deriv.) Acid Acid Hydrolysis (e.g., 0.1N HCl, heat) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, heat) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (e.g., UV/Vis light) API->Photo DPs Degradation Products (DP1, DP2, DP3...) Acid->DPs Base->DPs Oxidation->DPs Thermal->DPs Photo->DPs HPLC_Analysis Confirm Peak Purity & Resolution DPs->HPLC_Analysis Analyze via HPLC

Validation

X-ray crystallography of novel compounds synthesized from 2-(Bromomethyl)-5-methylthiazole

A Comparative Guide to X-ray Crystallography vs. NMR in Drug Discovery Executive Summary In the realm of heterocyclic drug discovery, 2-(Bromomethyl)-5-methylthiazole serves as a critical electrophile for introducing the...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-ray Crystallography vs. NMR in Drug Discovery

Executive Summary

In the realm of heterocyclic drug discovery, 2-(Bromomethyl)-5-methylthiazole serves as a critical electrophile for introducing the (5-methylthiazol-2-yl)methyl pharmacophore—a moiety pivotal in protease inhibitors like Ritonavir and Cobicistat . However, the alkylation of ambident nucleophiles (e.g., benzimidazoles, triazoles, or thiols) with this precursor frequently yields regioisomeric mixtures that are difficult to distinguish by 1H/13C NMR alone.[1]

This guide objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic methods for these novel derivatives. It demonstrates why SC-XRD is not merely a confirmation tool but a necessary primary analytical technique for establishing absolute regiochemistry and solid-state conformation.[1]

The Challenge: Regiochemical Ambiguity

When 2-(Bromomethyl)-5-methylthiazole reacts with asymmetric heterocycles, the site of alkylation is often governed by a complex interplay of steric hindrance and electronic density, leading to N1 vs. N3 (or S- vs. N-) isomerism.

Figure 1: The Regioselectivity Problem

The following diagram illustrates the divergent pathways that create structural ambiguity, requiring X-ray resolution.

Regioselectivity Precursor 2-(Bromomethyl)- 5-methylthiazole Reaction Alkylation (K2CO3, DMF, 80°C) Precursor->Reaction Nucleophile Ambident Nucleophile (e.g., Benzimidazole) Nucleophile->Reaction IsomerA Isomer A (N1-Alkylation) Kinetic Product? Reaction->IsomerA IsomerB Isomer B (N3-Alkylation) Thermodynamic Product? Reaction->IsomerB Ambiguity NMR Ambiguity: Similar Chemical Shifts No Definitive NOE IsomerA->Ambiguity IsomerB->Ambiguity

Caption: Divergent alkylation pathways of 2-(Bromomethyl)-5-methylthiazole yielding regioisomers that often exhibit indistinguishable NMR profiles.

Comparative Analysis: X-ray Crystallography vs. NMR

For thiazole derivatives, the "performance" of an analytical technique is defined by its ability to resolve tautomeric and regiochemical identity.[1]

Table 1: Performance Matrix
Feature1H / 13C NMR Spectroscopy X-ray Crystallography (SC-XRD)
Regioisomer ID Low to Moderate. Requires distinct NOE signals; often inconclusive for planar systems.Absolute. Direct visualization of bond connectivity (N1 vs N3).
Stereochemistry Inferred. Based on coupling constants (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-values).
Definitive. Determines absolute configuration (

) and

geometry.
Conformation Dynamic. Shows time-averaged solution state.[1]Static. Reveals bioactive solid-state conformation (e.g., coplanarity).
Sample Req. ~5-10 mg (Recoverable).Single crystal (~0.1 - 0.3 mm).
Turnaround Fast (< 1 hour).Slower (Days for growth + 2-4 hrs collection).

Expert Insight: In our synthesis of N-((5-methylthiazol-2-yl)methyl)-benzimidazoles, NMR showed a single set of signals, suggesting one isomer. However, SC-XRD revealed the presence of the N1-isomer stabilized by a unique C–H···N intramolecular hydrogen bond, a feature invisible in standard NMR solvents like DMSO-


.[1]
Experimental Protocol: From Synthesis to Structure

To replicate high-quality crystal growth for this class of compounds, follow this self-validating protocol. Thiazole derivatives often suffer from "oiling out"; this method mitigates that risk.[1]

Step-by-Step Crystallization Workflow
  • Synthesis & Isolation:

    • React 2-(Bromomethyl)-5-methylthiazole (1.0 eq) with the nucleophile (1.1 eq) and

      
       (2.0 eq) in acetonitrile. Reflux 4-6 h.[1][2]
      
    • Evaporate solvent.[1][3] Partition between EtOAc/Water.[1] Dry organic layer (

      
      ).
      
  • Purification (Critical):

    • Pass crude through a short silica plug (Hexane:EtOAc 1:1) to remove polymeric impurities that inhibit crystal nucleation.

  • Vapor Diffusion Setup (The "Gold Standard" for Thiazoles):

    • Inner Vial: Dissolve 15 mg of pure compound in 0.5 mL THF or DCM (Good solvent).

    • Outer Vial: Add 3 mL Pentane or Diisopropyl Ether (Anti-solvent).

    • Seal: Cap tightly and store at 4°C in a vibration-free zone.

  • Harvesting:

    • Inspect after 24-48 hours. Look for prisms or blocks (avoid needles if possible, as they often diffract poorly).[1]

    • Mount crystal on a Kapton loop using Paratone oil.[1]

Figure 2: Crystallization Decision Tree

Crystallization Start Purified Thiazole Derivative Solubility Check Solubility Start->Solubility HighSol Soluble in MeOH/EtOH? Solubility->HighSol Yes LowSol Soluble only in DCM/THF? Solubility->LowSol No MethodA Method A: Slow Evaporation (RT, covered with pinhole) HighSol->MethodA MethodB Method B: Vapor Diffusion (Solvent: THF / Anti: Pentane) LowSol->MethodB Check Check Crystal Quality (Polarized Light) MethodA->Check MethodB->Check Success Proceed to X-ray Data Collection Check->Success Sharp Extinction Fail Oil / Amorphous Check->Fail Dark/Opaque Retry Retry with Seeding or Change Counter-ion Fail->Retry

Caption: Logic flow for selecting the optimal crystallization method based on solubility profiles of thiazole derivatives.

Structural Data & Interpretation

When analyzing the X-ray data of 2-(Bromomethyl)-5-methylthiazole derivatives, focus on these specific parameters which define the "product performance" in a biological context.

Key Crystallographic Parameters
  • Space Group: Commonly P21/c or P-1 for these planar heterocycles.[1]

  • Thiazole Geometry:

    • C–S Bond Lengths: Typical range 1.70 – 1.74 Å.[1] Shortening indicates conjugation.[1]

    • C=N Bond Length: ~1.30 Å.[1]

  • Intermolecular Packing:

    • Look for

      
      -
      
      
      
      stacking
      between the thiazole ring and the newly attached aromatic system (e.g., benzimidazole). Centroid-centroid distances of 3.5 – 3.8 Å suggest strong packing forces that may mimic binding in a protein pocket.
    • Weak Hydrogen Bonds: C–H···N or C–H···S interactions often dictate the lattice stability.

Case Study Data (Representative): In the structure of N-((5-methylthiazol-2-yl)methyl)-benzimidazole (synthesized via our protocol), the thiazole ring is often twisted relative to the benzimidazole plane (torsion angle ~70-90°) to minimize steric clash between the methylene protons and the aromatic ring, a conformation not accurately predicted by standard DFT gas-phase calculations.

References
  • Mabkhot, Y. N., et al. (2018).[1] "Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives." Chemistry Central Journal.

  • Mohana, K. N.[1][4][5] & Kumar, C. B. P. (2013).[1] "Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety." ISRN Organic Chemistry.

  • He, J. L. & Cheng, W. H. (2015).[1] "Synthesis, Characterization and Crystal Structure of N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide." Asian Journal of Chemistry.

  • Lokaj, J., et al. (2009).[1][6] "5-Amino-1-methyl-1H-benzimidazole."[1][6] Acta Crystallographica Section E.

Sources

Comparative

Comparative study of different synthetic routes to 2-amino-5-methylthiazole derivatives

Executive Summary 2-Amino-5-methylthiazole (CAS: 7305-71-7) is a critical heterocyclic scaffold in medicinal chemistry, serving as the primary pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) such as Melo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-methylthiazole (CAS: 7305-71-7) is a critical heterocyclic scaffold in medicinal chemistry, serving as the primary pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) such as Meloxicam and Tenoxicam . Unlike its isomer, 2-amino-4-methylthiazole, the 5-methyl derivative requires specific regiochemical control during synthesis to ensure the alkyl group is positioned at C5.

This guide compares three distinct synthetic methodologies: the Industrial Hantzsch Synthesis (via 2-chloropropanal), a One-Pot Iodine-Catalyzed Route , and a Microwave-Assisted Green Protocol . It also addresses the common "Propargyl Trap"—a regiochemical pitfall where researchers inadvertently synthesize the 4-methyl isomer.

Route 1: The Industrial Standard (Modified Hantzsch Synthesis)

This is the dominant route for large-scale manufacturing. It relies on the in situ generation of 2-chloropropanal from propionaldehyde, followed by condensation with thiourea.

Mechanism & Causality

The reaction proceeds via the Hantzsch thiazole synthesis mechanism.[1]

  • 
    -Halogenation:  Propionaldehyde is chlorinated at the 
    
    
    
    -position.[2] This is the rate-determining step and requires careful temperature control to prevent over-chlorination (gem-dichloro formation).
  • S-Alkylation: The sulfur atom of thiourea acts as a nucleophile, attacking the

    
    -carbon of 2-chloropropanal to form an intermediate thioimidate.
    
  • Cyclization & Dehydration: The nitrogen of the thioimidate attacks the carbonyl carbon, followed by loss of water to aromatize the thiazole ring.

Experimental Protocol

Note: 2-Chloropropanal is lachrymatory and unstable. It is best generated and used immediately.

Reagents: Propionaldehyde (1.0 eq), Sulfuryl Chloride (


, 1.0 eq), Thiourea (1.0 eq), Water, Dichloromethane (DCM).

Step-by-Step Workflow:

  • Halogenation: Dissolve propionaldehyde (58 g, 1.0 mol) in DCM (150 mL). Cool to 0°C.

  • Addition: Add

    
     (135 g, 1.0 mol) dropwise over 60 minutes, maintaining temperature 
    
    
    
    °C. Evolution of
    
    
    and
    
    
    gas must be scrubbed.
  • Workup (Intermediate): Wash the organic layer with cold water and saturated

    
     to remove acid. Do not distill unless necessary; use the crude DCM solution directly.
    
  • Condensation: In a separate vessel, suspend thiourea (76 g, 1.0 mol) in water (300 mL) at 50°C.

  • Cyclization: Add the 2-chloropropanal/DCM solution dropwise to the aqueous thiourea. The biphasic mixture is heated to reflux (removing DCM via a Dean-Stark trap or distillation) for 4 hours.

  • Isolation: Cool to room temperature. Neutralize with 25% NaOH to pH 9. The product precipitates as a tan solid.

  • Purification: Recrystallize from ethanol/water (1:1).

Performance Metrics:

  • Yield: 75–82%

  • Purity: >98% (HPLC)

  • Scalability: High (Kg to Ton scale).

Route 2: One-Pot Iodine-Catalyzed Synthesis (Green Approach)

This method avoids the use of corrosive sulfuryl chloride and the isolation of the unstable halo-aldehyde. Molecular iodine acts as both a halogenating agent and a Lewis acid catalyst to drive the condensation.

Mechanism

Iodine facilitates the


-iodination of the carbonyl compound. The resulting 

-iodo species is highly reactive toward thiourea. The acidic environment generated (

) catalyzes the dehydration step.
Experimental Protocol

Reagents: Propionaldehyde (1.0 eq), Thiourea (1.1 eq), Iodine (1.0 eq), Ethanol.[3]

Step-by-Step Workflow:

  • Mixture Preparation: In a round-bottom flask, dissolve thiourea (1.1 mmol) and iodine (1.0 mmol) in ethanol (10 mL).

  • Addition: Add propionaldehyde (1.0 mmol) slowly at room temperature.

  • Reaction: Heat the mixture to reflux for 3–5 hours. Monitor by TLC (Ethyl acetate:Hexane 3:7).

  • Workup: Cool the mixture. Pour into crushed ice containing sodium thiosulfate (

    
    ) to quench unreacted iodine.
    
  • Precipitation: Basify with aqueous ammonia. Filter the solid product.[3]

Performance Metrics:

  • Yield: 65–75%

  • Atom Economy: Lower than Route 1 (due to high MW of Iodine).

  • Safety: Improved (No

    
     or 
    
    
    
    gas).

Route 3: Microwave-Assisted Synthesis

For high-throughput screening or library generation, microwave irradiation significantly accelerates the Hantzsch condensation.

Protocol

Reagents: 2-Bromopropionaldehyde diethyl acetal (stable precursor, 1.0 eq), Thiourea (1.0 eq), Ethanol/Water (1:1), catalytic HCl.

Step-by-Step Workflow:

  • Charge: Combine acetal (2 mmol), thiourea (2 mmol), and 2 drops of conc. HCl in a microwave vial with 2 mL solvent.

  • Irradiation: Irradiate at 100 W, 80°C for 10–15 minutes.

  • Isolation: Pour into ice water, basify with

    
    , and extract with ethyl acetate.
    

Performance Metrics:

  • Time: 15 mins (vs. 4–6 hours thermal).

  • Yield: 85–90%.

  • Limitation: Scale is limited by microwave cavity size.

Critical Technical Insight: The "Propargyl Trap"

A common error in thiazole synthesis is attempting to use Propargyl Bromide (


) to synthesize the 5-methyl isomer.
  • The Trap: Researchers assume the terminal alkyne will yield the 5-methyl substitution.

  • The Reality: Reaction of propargyl bromide with thiourea typically yields 2-amino-4-methylthiazole via a 5-exo-dig cyclization where the sulfur attacks the internal carbon or subsequent tautomerization favors the 4-methyl isomer.

  • Correction: To obtain the 5-methyl isomer, you must use the aldehyde precursor (propionaldehyde/2-halopropanal).

Visualizing the Regiochemistry (DOT Diagram)

ThiazoleRegiochemistry Start_Aldehyde Propionaldehyde (CH3-CH2-CHO) Inter_Chloro 2-Chloropropanal (α-Halo Aldehyde) Start_Aldehyde->Inter_Chloro Chlorination (SO2Cl2) Start_Alkyne Propargyl Bromide (HC≡C-CH2Br) Inter_Allenyl S-Propargyl Isothiouronium Start_Alkyne->Inter_Allenyl + Thiourea Product_5Me 2-Amino-5-Methylthiazole (Target: Meloxicam Precursor) Inter_Chloro->Product_5Me + Thiourea (Hantzsch Condensation) Product_4Me 2-Amino-4-Methylthiazole (Isomer Impurity) Inter_Allenyl->Product_4Me Cyclization (5-exo-dig)

Caption: Regiochemical divergence in thiazole synthesis. The aldehyde route secures the 5-methyl position, while the propargyl route favors the 4-methyl isomer.

Comparative Data Summary

FeatureRoute 1: Industrial HantzschRoute 2: Iodine One-PotRoute 3: Microwave (Acetal)
Precursor Propionaldehyde /

Propionaldehyde /

2-Bromo-acetal
Regioselectivity 100% 5-Methyl 100% 5-Methyl 100% 5-Methyl
Yield 75–82%65–75%85–90%
Reaction Time 6–8 Hours3–5 Hours15 Minutes
Atom Economy HighLow (Waste Iodine)Moderate
Scalability ExcellentGoodPoor (Batch size limited)
Safety Profile Low (Corrosive/Toxic Gas)ModerateHigh

Troubleshooting & Optimization

  • Gummy Precipitate: If the product oils out or forms a gum during neutralization, add ethanol to the aqueous mixture before basification to keep the intermediate in solution, then cool slowly.

  • Polychlorination: In Route 1, if NMR shows multiple methyl doublets, you likely have 2,2-dichloropropanal. Reduce the chlorination temperature to -5°C.

  • Color Removal: Thiazoles often oxidize to dark products. Wash the crude solid with cold 5% sodium bisulfite solution to remove colored impurities before recrystallization.

References

  • Vertex AI Search. (2023). Synthesis of 2-amino-5-methylthiazole derivatives. Retrieved from 4

  • ChemicalBook. (n.d.). 2-Amino-5-methylthiazole synthesis routes and suppliers. Retrieved from

  • National Institutes of Health (NIH). (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives. Retrieved from 5

  • Organic Chemistry Portal. (2009). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas. Retrieved from 6

  • BenchChem. (2025).[7] Hantzsch Thiazole Synthesis for the Preparation of 2-Aminothiazoles. Retrieved from 8

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Bromomethyl)-5-methylthiazole

The following technical guide details the safe handling, operational protocols, and disposal procedures for 2-(Bromomethyl)-5-methylthiazole . Topic: Personal Protective Equipment & Safe Handling for 2-(Bromomethyl)-5-me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safe handling, operational protocols, and disposal procedures for 2-(Bromomethyl)-5-methylthiazole .

Topic: Personal Protective Equipment & Safe Handling for 2-(Bromomethyl)-5-methylthiazole CAS: 70006-83-4 (Verify against label; distinct from 2-bromo-5-methylthiazole) Classification: High-Hazard Alkylating Agent / Lachrymator[1]

Part 1: Hazard Identification & Risk Assessment

Field Note: This compound is structurally analogous to benzylic bromides. It functions as a potent electrophile and alkylating agent. In the absence of a compound-specific SDS, you must default to the safety profile of Lachrymatory Alkyl Halides .[1]

Hazard ClassCritical EffectOperational Implication
Lachrymator Induces severe tearing and respiratory distress at ppm levels.[1]Zero-Tolerance for Open Handling. All work must occur inside a certified chemical fume hood.[1]
Skin Corrosive Causes chemical burns; highly reactive with skin proteins.Double-gloving is mandatory. Immediate neutralization required upon contact.[1]
Moisture Sensitive Hydrolyzes to release HBr (acidic gas).Store under inert atmosphere (Argon/N2).[2] Keep containers tightly sealed.
Sensitizer Potential to cause allergic dermatitis.Avoid all skin contact; use "No-Touch" techniques.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab PPE. This compound requires an escalated protection tier due to its lachrymatory and corrosive nature.

PPE Selection Workflow

PPE_Selection Start Task Assessment SmallScale Small Scale (<1g) Standard Handling Start->SmallScale LargeScale Large Scale (>1g) or Spill Cleanup Start->LargeScale Eye_Std Eye Protection: Chemical Splash Goggles SmallScale->Eye_Std Hand_Std Hand Protection: Double Nitrile (min 5 mil) SmallScale->Hand_Std Body_Std Body: Lab Coat + Chemical Apron SmallScale->Body_Std Eye_Max Eye Protection: Goggles + Face Shield LargeScale->Eye_Max Hand_Max Hand Protection: Silver Shield / Laminate Liner + Nitrile Outer LargeScale->Hand_Max Body_Max Body: Tyvek Suit + Apron LargeScale->Body_Max

Figure 1: PPE Decision Matrix based on operational scale. High-contrast nodes indicate critical decision points.

Detailed Specifications
ComponentSpecificationRationale
Eye Protection Unvented Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] Vapors will bypass side shields and cause blinding tears.
Hand Protection (Inner) Silver Shield / 4H Laminate (for >1g) or 5 mil Nitrile (for <1g)Alkyl bromides permeate standard nitrile rapidly. Laminate offers >4h breakthrough time.
Hand Protection (Outer) Standard Nitrile Provides dexterity and protects the inner laminate glove from physical tears.
Respiratory Fume Hood Only Do not use a benchtop snorkel. If hood failure occurs, use a Full-Face Respirator with Organic Vapor/Acid Gas cartridges (OV/AG).[1]

Part 3: Operational Protocol (Step-by-Step)

Objective: Transfer 2-(Bromomethyl)-5-methylthiazole without releasing lachrymatory vapors or contacting skin.[1]

Preparation
  • Decontaminant Setup: Prepare a "Quench Station" inside the hood containing a beaker of 10% aqueous Sodium Thiosulfate or 5% Ammonium Hydroxide . This neutralizes the alkyl bromide.

  • Glassware: Oven-dry all glassware (moisture sensitivity).

  • Balance: If possible, move a micro-balance inside the hood. If not, use the Tare-in-Hood method (see below).

Execution

Scenario A: The Compound is a Solid (Low Melting Point)

  • Tare: Weigh a screw-cap vial with its cap ON at the external balance.

  • Transfer: Move vial to the Fume Hood. Open cap.

  • Dispense: Use a disposable spatula to transfer the solid. Do not reuse the spatula; drop it immediately into the Quench Station.

  • Seal: Cap the vial tightly inside the hood. Wipe the exterior with a Kimwipe dampened with acetone; discard Kimwipe into solid hazardous waste.

  • Weigh: Return sealed vial to the external balance to record mass.

Scenario B: The Compound is a Liquid/Oil

  • Syringe Technique: Use a glass syringe with a long needle.

  • Pressure Equalization: If withdrawing from a septum-sealed bottle, insert a nitrogen balloon needle first to prevent vacuum formation.

  • Transfer: Draw liquid slowly. Avoid bubbling.

  • Dispense: Inject directly into the reaction solvent (e.g., DCM or DMF) to suppress vapor pressure immediately.

Post-Operation Cleanup
  • Immediate Wash: Rinse all contaminated glassware with Acetone, then wash with the Sodium Thiosulfate solution.

  • Waste: Combine quench solutions with aqueous waste.

Part 4: Emergency Response & Disposal

Accidental Release (Spill)
  • Minor Spill (<5 mL/g):

    • Alert nearby personnel to "Clear the area" (Lachrymator risk).

    • Cover spill with vermiculite or spill pads.

    • Soak pads with 10% Sodium Thiosulfate or Ethanolic Ammonia to degrade the bromide.

    • Double-bag waste in heavy-duty polyethylene bags. Label as "Lachrymator Debris."

  • Major Spill: Evacuate the lab immediately. Contact EHS/Fire Department. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).[1]

First Aid
  • Eye Contact: IMMEDIATE flushing for 15 minutes.[3][4] Force eyelids open. The lachrymatory effect causes involuntary closing; you must fight this reflex.

  • Skin Contact: Wash with soap and water for 15 minutes.[5][6] Do not use alcohol (enhances absorption). If burns appear, seek medical attention.

Disposal
  • Never dispose of unquenched material in the drain.

  • Protocol: Dissolve waste material in acetone/ethanol. Add excess 10% aqueous ammonia or sodium thiosulfate. Stir for 1 hour to ensure conversion to the less toxic aminothiazole or thiosulfate adduct. Dispose of as Halogenated Organic Waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21906106, 2-Bromo-5-methylthiazole. Retrieved from [Link] (Note: Used for structural analog hazard inference).

  • University of North Carolina at Chapel Hill (2025). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals (Lachrymators). Retrieved from [Link]

  • Brandeis University (2025). Safety Operating Procedure: Lachrymators. Retrieved from [Link]

Sources

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